Potassium Tris(trifluoromethanesulfonyl)methanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWSGDBEHVWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9KO6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114395-69-6 | |
| Record name | Potassium Tris(trifluoromethanesulfonyl)methanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide
Prepared by: Gemini, Senior Application Scientist
Abstract
Potassium Tris(trifluoromethanesulfonyl)methanide, often abbreviated as K-TfC(SO₂CF₃)₃ or KCTf₃, is a highly versatile and reactive chemical compound with significant applications across organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility stems from the unique properties of the tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, a highly stable, non-coordinating anion derived from a superacid. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this important synthetic building block.
Introduction and Significance
This compound (CAS No: 114395-69-6) is a white, crystalline solid that serves as a potent yet stable source of the nucleophilic tris(trifluoromethanesulfonyl)methide anion.[2] It is recognized for its role as a strong, non-nucleophilic base, making it invaluable in reactions where traditional bases might interfere with the desired transformation.[2][3][]
The compound's significance lies in its diverse applications:
-
Organic Synthesis: It is widely used as a reagent for nucleophilic substitutions, C-H bond activation, and deprotonation reactions, facilitating the construction of complex organic molecules.[1][3]
-
Catalysis: The methanide anion can act as a counterion for various metal catalysts, enhancing their activity and selectivity in processes like Friedel-Crafts acylations and Diels-Alder reactions.
-
Materials Science: It has potential applications in the development of new materials, including battery electrolytes and specialized polymers, due to its high thermal and electrochemical stability.[1][5]
-
Pharmaceutical and Agrochemical Industries: The compound is a key reagent in synthesizing fluorinated molecules, a common strategy to enhance the metabolic stability, lipophilicity, and bioactivity of drug candidates and agrochemicals.[2][]
Molecular Structure and Properties
The tris(trifluoromethanesulfonyl)methanide anion features a central carbon atom bonded to three strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups. This arrangement results in a propeller-like molecular architecture with a trigonal planar C-S₃ core.[1] The extensive delocalization of the negative charge across the nine oxygen atoms and three sulfur atoms accounts for the anion's exceptional stability.
| Property | Value | Source(s) |
| CAS Number | 114395-69-6 | [1][2] |
| Chemical Formula | C₄F₉KO₆S₃ | [1][3] |
| Molecular Weight | 450.32 g/mol | [1][3] |
| Appearance | White to almost white powder or crystal | [1][3][] |
| Purity (Typical) | >98% | [1][3][] |
| IUPAC Name | potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | [3][] |
| Solubility | Soluble in methanol | [] |
| Storage Temperature | 2-8°C, under inert gas | [6] |
Synthetic Pathway and Mechanism
The most robust and scalable synthesis of this compound involves a multi-step process beginning with the reaction of a Grignard reagent with trifluoromethanesulfonyl fluoride (TfF). This pathway offers good yields and high purity of the final product.[3][7]
Rationale Behind the Synthetic Strategy
The core of this synthesis is the nucleophilic substitution on the sulfur atom of trifluoromethanesulfonyl fluoride.
-
Formation of the Methanide Precursor: A Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), is used as a source of nucleophilic methyl groups. It reacts with trifluoromethanesulfonyl fluoride. The highly polar S-F bond is susceptible to nucleophilic attack, leading to the formation of the tris(trifluoromethanesulfonyl)methane intermediate in situ.
-
Salt Metathesis: The magnesium salt of the methanide formed in the first step is then converted to the desired potassium salt. This is achieved through a salt metathesis reaction with a simple potassium salt, like potassium chloride (KCl). The precipitation of insoluble magnesium salts drives the reaction to completion, yielding the target potassium salt in the aqueous phase.
-
Purification: The final product is isolated and purified through recrystallization, a standard technique for obtaining high-purity crystalline solids.
Reaction Mechanism Visualization
Caption: Reaction mechanism for the synthesis of K-TfC(SO₂CF₃)₃.
Detailed Experimental Protocol
This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7]
Reagents and Equipment
-
Reagents:
-
1.6 M Methylmagnesium chloride in Tetrahydrofuran (THF)
-
Trifluoromethanesulfonyl fluoride (TfF)
-
Potassium Chloride (KCl)
-
Deionized Water
-
Nitrogen gas (high purity)
-
-
Equipment:
-
1000 mL three-neck round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup (beakers, separatory funnel, Buchner funnel)
-
Rotary evaporator
-
Vacuum oven
-
Synthetic Workflow Diagram
Caption: Experimental workflow for K-TfC(SO₂CF₃)₃ synthesis.
Step-by-Step Procedure
-
Reaction Setup: Under a nitrogen gas stream, charge a 1000 mL reaction flask with 494 g of 1.6 M methylmagnesium chloride-tetrahydrofuran solution.[7]
-
Cooling: Cool the flask in an ice bath to maintain a low temperature.
-
Addition of TfF: Slowly add trifluoromethanesulfonyl fluoride to the cooled Grignard solution. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Quenching and Metathesis: In a separate beaker, dissolve a stoichiometric equivalent of potassium chloride in deionized water. Slowly add the reaction mixture to the KCl solution with vigorous stirring.
-
Solvent Removal: Distill the tetrahydrofuran from the mixture under reduced pressure using a rotary evaporator. This will induce the precipitation of the crude product.[7]
-
Isolation: Separate the precipitated crystals by filtration.[7]
-
Purification: Recrystallize the crude solid from hot deionized water. A second recrystallization may be necessary to achieve high purity (>99%).[7]
-
Drying: Dry the obtained pure crystals in a vacuum oven. The expected yield is approximately 52% with a purity of 99%.[7]
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Will show a singlet corresponding to the nine equivalent fluorine atoms of the three CF₃ groups.
-
¹³C NMR: Will show characteristic signals for the central methanide carbon and the trifluoromethyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl groups.
-
Melting Point Analysis: A sharp melting point is indicative of a high-purity compound.
-
Elemental Analysis: To confirm the elemental composition (C, F, K, O, S) of the final product.
Safety, Handling, and Storage
5.1. Hazard Assessment this compound is classified as a corrosive solid that is basic and organic.[8] It is crucial to handle this compound with appropriate care.
-
Handling: Wear protective gloves, clothing, and eye/face protection.[5] All manipulations should be performed in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8] It should be stored under an inert gas atmosphere and away from incompatible materials such as acids and strong oxidizing agents.[][8] Do not store near heat sources or naked lights.[8]
-
Spills: Absorb spillage to prevent material damage.[5]
-
First Aid:
5.2. Reagent-Specific Precautions
-
Grignard Reagents (CH₃MgCl): Extremely reactive with water, protic solvents, and atmospheric oxygen. Must be handled under a strict inert atmosphere (nitrogen or argon).
-
Trifluoromethanesulfonyl fluoride (TfF): A potentially hazardous gas. Must be handled in a fume hood with appropriate safety measures.
Conclusion
The synthesis of this compound via the Grignard route is a reliable and effective method for producing this valuable reagent. Its unique properties as a strong, non-nucleophilic base and a source of the stable triflide anion make it an indispensable tool in modern synthetic chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare high-purity K-TfC(SO₂CF₃)₃ for a wide range of applications, from fundamental research to the development of advanced materials and pharmaceuticals.
References
- Benchchem. (n.d.). This compound | 114395-69-6.
- Smolecule. (2023, August 16). Buy this compound | 114395-69-6.
- LookChem. (n.d.). Cas 114395-69-6, Potassium tris(trifluoromethanesulfonyl)methide.
- BOC Sciences. (n.d.). CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide.
- Google Patents. (n.d.). EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
- Sigma-Aldrich. (n.d.). Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6.
- TCI Chemicals. (n.d.). This compound | 114395-69-6.
- PubChem. (n.d.). This compound | C4F9KO6S3 | CID 52991969.
- ACS Publications. (n.d.). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry.
- Apollo Scientific. (2022, May 16). Potassium tris(trifluoromethanesulphonyl)methide.
Sources
- 1. Buy this compound | 114395-69-6 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 5. This compound | 114395-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 [sigmaaldrich.com]
- 7. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"Potassium Tris(trifluoromethanesulfonyl)methanide chemical properties"
An In-depth Technical Guide to Potassium Tris(trifluoromethanesulfonyl)methanide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, often abbreviated as K-TfM or KCTf₃, is a unique and highly versatile chemical compound with the formula C₄F₉KO₆S₃.[1] Its structure is characterized by a central carbon atom bonded to three strongly electron-withdrawing trifluoromethanesulfonyl groups, creating a bulky, weakly coordinating anion.[1] This distinct molecular architecture imparts a range of valuable properties, including high thermal stability, remarkable chemical inertness in specific contexts, and the ability to function as a potent non-nucleophilic base.[2][3] These characteristics have positioned K-TfM as a compound of significant interest across diverse scientific disciplines, from organic synthesis and catalysis to materials science and energy storage.[1][] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed methodologies for its synthesis and handling, and an exploration of its current and emerging applications.
Physicochemical Properties
The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties. These are summarized below.
General and Structural Properties
The trifluoromethanesulfonyl groups are key to the compound's stability and reactivity, making it suitable for high-performance applications.[2] The IUPAC name for this compound is potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane.[2][]
| Property | Value | Source(s) |
| Molecular Formula | C₄F₉KO₆S₃ | [1][2][] |
| Molecular Weight | 450.32 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [2][][5][6] |
| CAS Number | 114395-69-6 | [1][2][7] |
| Melting Point | 101 °C | [] |
| Purity (Typical) | >98.0% | [1][2] |
Solubility and Stability
This compound exhibits solubility in water and polar organic solvents like methanol.[][5][8] It is noted to be moisture-sensitive and hygroscopic.[5][8] The compound demonstrates high thermal stability, reportedly stable above 300°C.[2]
Structural Analysis
X-ray crystallography reveals a layered structure for this compound, with cation-anion interactions optimized for electrochemical stability.[2] The tris(trifluoromethanesulfonyl)methanide anion possesses a distinctive propeller-like molecular architecture.[1] The central carbon atom is bonded to the three sulfonyl groups in a trigonal planar arrangement.[1]
Caption: Molecular structure of the Tris(trifluoromethanesulfonyl)methanide anion with its associated Potassium cation.
Synthesis and Handling
Synthetic Protocol
A common synthetic route to this compound involves the reaction between trifluoromethanesulfonyl fluoride and a methyl Grignard reagent.[2] Another reported method involves the reaction of potassium chloride with trifluoromethanesulfonyl fluoride.[9]
Exemplary Laboratory-Scale Synthesis:
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with a solution of methylmagnesium chloride in tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Reagent Addition: The flask is cooled in an ice bath, and trifluoromethanesulfonyl fluoride is slowly added to the Grignard reagent solution. The reaction is typically exothermic and requires careful temperature control.
-
Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of an aqueous solution.
-
Isolation and Purification: The product is extracted into an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.[10] The crude product is then purified by recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[7][11] It is also corrosive to metals.[7][11]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly sealed, original container in a cool, dry place under an inert gas like argon.[][8] Keep away from moisture, acids, and oxidizing agents.[7]
-
Spills: In case of a spill, use dry clean-up procedures to avoid generating dust.[7]
Key Applications in Research and Development
The unique properties of this compound have led to its application in several areas of chemical research and development.
Organic Synthesis
In organic synthesis, K-TfM serves as a powerful, non-nucleophilic strong base.[2][3] Its ability to deprotonate weak acids is crucial for generating anions that can participate in subsequent reactions.[2] This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, essential for constructing complex organic molecules.[1][2] It is also used in nucleophilic substitution reactions.[1][2]
Specific applications include:
-
C-H Activation: K-TfM can activate otherwise unreactive C-H bonds, enabling their functionalization.[1]
-
Precursor to Reactive Intermediates: It can be used to generate highly reactive intermediates such as carbenes and nitrenes.[1]
Catalysis
The tris(trifluoromethanesulfonyl)methanide anion is an exceptionally weakly coordinating anion. This property is highly valuable in catalysis, particularly in promoting the activity of cationic metal catalysts.[13][14] By replacing more strongly coordinating anions, the catalytic center becomes more electrophilic and, therefore, more reactive. It has been shown to enhance the reactivity of ytterbium(III) catalysts.[13]
Materials Science and Energy Storage
This compound and its lithium analogue are being explored for their potential use as electrolytes in high-performance batteries.[2][15] The trifluoromethanesulfonyl groups contribute to the compound's stability and reactivity, which are desirable for energy storage applications.[2] The high anodic stability of the methanide anion is a key advantage in high-voltage lithium batteries.[15]
In polymer chemistry, this reagent can act as a catalyst for introducing trifluoromethyl groups into polymer chains, thereby enhancing their thermal stability and electrical insulation properties.[] It can also serve as an initiator for the ring-opening polymerization of cyclic esters and carbonates.[1]
Pharmaceutical and Agrochemical Synthesis
The ability of K-TfM to facilitate complex bond formations and introduce trifluoromethyl groups makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[3][] The incorporation of fluorine-containing groups can significantly enhance the metabolic stability, lipophilicity, and bioactivity of drug candidates.[]
Conclusion
This compound is a compound with a unique confluence of properties that make it a powerful tool for chemists and material scientists. Its high stability, strong basicity, and the weakly coordinating nature of its anion have carved out important roles for it in organic synthesis, catalysis, and the development of advanced materials. As research continues to uncover new applications and refine synthetic methodologies, the importance of K-TfM in both academic and industrial settings is poised to grow.
References
- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3_e-x8eDrs5SDWrW_JdDRzU4U8zMuRcdHt8RCUJI7hd9eJdCds6GTWXa8llrGb8qgXWu_ephlBFjUpl6cRNqDxAnUvDGMN-cQGHdA2eFTCAWdc5QkUZLSPqgcLEl6uW4ULyNcfEdFcgOtoe274L2lqDKk5nI-eHwd7243CY3_d916GPUnYOTMw5vr7VLHlokcQRmdlmmHx3TF5i750Xg8xEmRDGdCmeFckp6fYNMMmOqpmw==]
- This compound | 114395-69-6 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1zM6tKux6Tx8pFbGhSd3XMdKRL2Ce-bnqQYMihok4hjA8zvsFaRqheKcIk_OVSTUzV9NhJA4EPdDUw2-nGxKO5AS8CWDDkjuSfBiGS6kHzeDzOfaaL-UINXeNcz9WeTqOfqmfAw==]
- Potassium tris(trifluoromethanesulphonyl)methide - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHso5z1JKmR5DEwqPc5cJ1YuY7EHKO4hLZcitHTvvVVGzrwFugBCPHS7DhaQ4HZtgoqZjupxsYKA2auNjQqord4B_qJKRuxLzqgqfJnRsOYL_e1Fv2Dj8Ak5g2bL-ayS5b4_pCXxeGRT17cegsogT7QspWKUYVfAU9_s-GJeQ==]
- CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz1d1rvNMKKTG5kL4edg1AwvqWHtd_KdRBepP8BSQrB3TojTcD7iBXdzj1ezLxV2kN5btQelhghPpoF1mEZT9CP73H6lmogEV1lbustNWVucOCrO_Ay5hJptEdwqUECXVafzUEzcvszIQLhyKTOVEZYhwct1DCnk3kkXgIdMkuHbGDKa1gYXYk6mCNMni--qdVlm2BdAWaYtykuLgG]
- Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEREY1KaKWDqyC2hFxMI80hhlO_1OjOdR2DxMxSPE51Vjb6A3gYE7-UTD883BjlobBbc_TpfSTwmFwFz8hXzMNE2wDKsMU4RzKrofpUJYvXFssw76PfsEqUwLcsfndhBMeDT1OEfaaMvWFkQpPYudVS_W1rIdvVz4DdP7gcXBNPyuRV]
- Buy this compound | 114395-69-6 - Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQQ5o0aKnwHHyEXePOSNeBEH0uV1xN1p6IL90wVQEVzu3O8lWy3W-m81YGtwI9fbpJtsvvU_ZRiAGWuowJQ7iUyFQaSO9Lf6FZHC_poN99mu4iw1q21FMzLL4FoYUe0vxPznctXA==]
- This compound | 114395-69-6 | TCI AMERICA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMcwFOQ8ROYHbOuL-V3-zuMVBk_asFZTBJjvwm9GL4D3B26mkrxM-tLgUpum64fGbskfsPqaZ8JwZ2U3wNz2g0ej2Xz7gL-sNbIvXuYqpWE3tMHG-2Yn_ETxMn7rwqcXTq7i6NUQ==]
- Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeP9QjOzygOuq_fDqrrI8newQkd21DdJ3euKbwPV4bhy8Q00QKjWCWokOREU2nuIxklfl3hQ3o_tORsOs4eGOLWsfryWzgbF6CNtCGzRAjL3RPIRSv_LeDvrvi6ltTEqsb9vXP0IgsSIsOIzfqvzhunLgNG1bBio0y0ENTi90B4reSWZboEDqmIFI=]
- Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide | lookchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLUlkFVW7pcaWm_QW3s3kUYrie4Er3DvMiBrGwtdaAHo4MazGrVcKVb7hm--NEa7FQWcSCXpZqTqoWVynRub1vYGi6_wxDFaNAPKtk2SWU5XIqq_NE4QP9ZacI6OfxvEHvam9E8kJGiew=]
- Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvLTw769GG8gXaspX52yk0MdfCzuV4dz7I_R7e1cUlUOG_FekHrKD6qXgKXt7FIg0oGTFNlkngDn6i5U1veSpZ7f379IOI_d9e063jwIqsnH9DiEw3YomLk3zSzkdUW5iJ-z4y006_k-K4OXaCEOqXVLeIs1wt6VtBXh8nsb-FuyQ=]
- Potassium tris(triflyl)methide (KCTf3): A broadly applicable promoter for cationic metal catalysis | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Conductivities of Lithium Tris(trifluoromethanesulfonyl) Methide in Aqueous and Nonaqueous Solutions at 25 degree C. - DTIC. [URL: https://apps.dtic.
- Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo982331y]
- Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents. [URL: https://patents.google.
- use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane - Justia Patents. [URL: https://patents.justia.
- Potassium tris(trifluoromethanesulfonyl)methide 114395-69-6 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/Potassium-tris(trifluoromethanesulfonyl)methide-cas-114395-69-6.html]
Sources
- 1. Buy this compound | 114395-69-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 5. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. labsolu.ca [labsolu.ca]
- 9. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. This compound | 114395-69-6 | TCI AMERICA [tcichemicals.com]
- 12. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [amp.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apps.dtic.mil [apps.dtic.mil]
"molecular structure of Potassium Tris(trifluoromethanesulfonyl)methanide"
An In-Depth Technical Guide to the Molecular Structure of Potassium Tris(trifluoromethanesulfonyl)methanide
Executive Summary
This compound, K[(CF₃SO₂)₃C], often abbreviated as KTFM or KCTf₃, is a salt distinguished by its bulky, weakly coordinating anion, the tris(trifluoromethanesulfonyl)methanide or "triflide" anion.[1][2] This anion's remarkable stability, stemming from extensive charge delocalization across its three sulfonyl groups, underpins the compound's utility as a powerful yet non-nucleophilic base and a promoter for cationic metal catalysis.[3][4] This guide provides a comprehensive examination of the molecular and electronic structure of this compound, synthesizing data from crystallographic, spectroscopic, and computational analyses. We will explore the synthesis and handling of this reactive compound, detail its key structural parameters, and correlate these features with its chemical behavior and applications, particularly in the synthesis of complex molecules relevant to drug development and materials science.[5][]
Introduction: A Unique Structural Motif
The field of synthetic chemistry continually seeks reagents that offer high reactivity with precise selectivity. This compound (KTFM) has emerged as a significant tool in this arena.[3] Its defining feature is the triflide anion, [C(SO₂)₃C]⁻, where a central carbon atom is bonded to three strongly electron-withdrawing trifluoromethanesulfonyl groups. This architecture results in a highly stable carbanion, making the compound a potent base capable of deprotonating even weak acids.[3][5]
Unlike more conventional bases, the triflide anion is an exceptionally poor nucleophile due to steric hindrance and the delocalization of its negative charge, which minimizes its propensity to participate in substitution reactions.[7] This combination of high basicity and low nucleophilicity is crucial for applications in catalysis and organic synthesis, where it can facilitate reactions without forming unwanted byproducts.[3][]
Chemical and Physical Identity
KTFM is typically a white to off-white crystalline powder with high purity, often exceeding 98%.[3][8] It is soluble in polar solvents like water and methanol but sensitive to moisture, requiring storage under an inert atmosphere.[][9][10][11] Its corrosive nature necessitates careful handling protocols.[8][12]
| Identifier | Value |
| CAS Number | 114395-69-6[5][8][9] |
| Molecular Formula | C₄F₉KO₆S₃[][8] |
| Molecular Weight | 450.32 g/mol [3][5][8] |
| IUPAC Name | potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane[3][][8] |
| SMILES | (S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F).[K+][][8] |
| InChI Key | RJPWSGDBEHVWPP-UHFFFAOYSA-N[][8] |
Synthesis and Handling
Experimental Protocol: Synthesis of KTFM
The synthesis of KTFM can be achieved through several routes, a common method involves the reaction between trifluoromethanesulfonyl fluoride and a suitable carbanion precursor, followed by salt metathesis.[3][13] The following protocol is a representative example.
Objective: To synthesize this compound from trifluoromethanesulfonyl fluoride and a Grignard reagent.
Materials:
-
Trifluoromethanesulfonyl fluoride (TfF)
-
Methylmagnesium bromide (MeMgBr) in THF (3.0 M)
-
Potassium Chloride (KCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Deionized Water
Methodology:
-
Reaction Setup: A three-necked, flame-dried flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser is purged with argon.
-
Grignard Reaction: Anhydrous THF is added to the flask and cooled to -78 °C. Methylmagnesium bromide solution is added slowly.
-
Triflylation: Trifluoromethanesulfonyl fluoride is carefully condensed into the reaction mixture via the condenser over 2 hours, maintaining the temperature at -78 °C. The reaction is stirred for an additional 4 hours at this temperature.
-
Quenching: The reaction is slowly warmed to 0 °C and quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate.
-
Salt Formation: The solvent is removed under reduced pressure to yield crude tris(trifluoromethanesulfonyl)methane. This is dissolved in deionized water and neutralized by the portion-wise addition of potassium hydroxide until the pH is neutral.
-
Purification: The resulting solution is concentrated, and the crude KTFM is recrystallized from hot deionized water to yield pure crystals, which are then dried under high vacuum. A 52% yield with 99% purity has been reported for a similar process using potassium chloride.[13]
Causality and Validation: The use of a Grignard reagent provides the initial carbanion for the nucleophilic attack on the sulfur of the trifluoromethanesulfonyl fluoride.[3] Maintaining a low temperature (-78 °C) is critical to prevent side reactions and decomposition. The aqueous workup and neutralization with a potassium base directly form the desired salt. Recrystallization is a self-validating purification step; the formation of well-defined crystals is indicative of high purity, which can be confirmed by melting point analysis and spectroscopic methods.
Solid-State and Molecular Structure
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive insight into the three-dimensional structure of KTFM.[8] While specific data for the potassium salt is not widely published, analysis of structurally analogous salts, such as trimethylsulfonium tris(trifluoromethanesulfonyl)methanide, reveals the core geometry of the anion.[8]
The trimethylsulfonium analog crystallizes in the orthorhombic space group P2₁2₁2₁[8]. This structural data serves as a reliable proxy for understanding the fundamental geometry of the triflide anion itself. Computational studies confirm that the central carbon-sulfur bonds are arranged trigonally, a result of the delocalization of the negative charge across the sulfonyl groups.[14]
| Parameter | Value (for Trimethylsulfonium Analog) | Reference |
| Crystal System | Orthorhombic | [8] |
| Space Group | P2₁2₁2₁ | [8] |
| a | 8.80180(10) Å | [8] |
| b | 10.96580(10) Å | [8] |
| c | 16.91360(10) Å | [8] |
| Volume | 1632.48(3) ų | [8] |
The Triflide Anion: Geometry and Charge Delocalization
The triflide anion, [C(SO₂CF₃)₃]⁻, possesses a unique structure that dictates its chemical properties. The three sulfonyl groups are arranged around a central carbon atom. The negative charge is not localized on the carbon but is extensively delocalized onto the six oxygen atoms of the sulfonyl groups.[14] This delocalization is the primary reason for the anion's exceptional stability and its non-nucleophilic character.[7][15] The C-S bonds exhibit partial double-bond character, and the S-C-S bond angles are expected to be close to 120°, reflecting a trigonal planar arrangement around the central carbon atom.[14]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of KTFM and for probing its molecular structure in various environments.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the triflide anion.[8] The spectra are dominated by strong absorptions corresponding to the stretching and bending modes of the SO₂ and CF₃ groups.
-
SO₂ Stretching Modes: The symmetric and antisymmetric stretching vibrations of the sulfonyl groups typically appear in the 1350-1100 cm⁻¹ region.[16][17] The significant charge delocalization onto the oxygen atoms influences the exact frequencies of these modes.
-
CF₃ Stretching Modes: Vibrations associated with the C-F bonds of the trifluoromethyl groups are expected to be very intense and are typically found in the 1270-1160 cm⁻¹ range.[16]
-
S-C and S-N Framework Modes: Lower frequency modes, often below 800 cm⁻¹, correspond to the vibrations of the larger molecular framework, including the S-C stretches and various bending and torsional modes.[18]
The complementary nature of IR and Raman spectroscopy allows for a comprehensive assignment of the anion's vibrational modes, providing a detailed fingerprint for structural verification.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the local electronic environment of specific nuclei.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The triflide anion is expected to show a single sharp resonance in the ¹⁹F NMR spectrum, as all nine fluorine atoms are chemically equivalent in solution due to rapid rotation around the S-C(F₃) bonds.[19] The chemical shift provides a sensitive probe of the anion's electronic environment.
-
¹³C NMR: The central methanide carbon would be highly deshielded due to the attachment of three strongly electron-withdrawing sulfonyl groups, resulting in a resonance at a high chemical shift. The carbons of the CF₃ groups would appear as a quartet due to coupling with the three fluorine atoms.
-
³³S NMR: While less common due to the quadrupolar nature and low natural abundance of the ³³S nucleus, this technique could directly probe the electronic environment of the sulfur atoms, providing insight into the charge distribution within the sulfonyl groups.[20]
Applications in Research and Drug Development
The unique structural properties of KTFM translate directly into its applications. Its role as a strong, non-nucleophilic base is invaluable in organic synthesis for promoting reactions that are sensitive to nucleophilic attack, such as certain elimination and condensation reactions.[3][5]
In the context of drug development, the synthesis of complex, polyfunctional molecules is paramount. KTFM can be used to activate otherwise unreactive C-H bonds, allowing for late-stage functionalization of drug candidates.[8] Furthermore, its use as a counterion in catalytic systems can enhance the activity and selectivity of metal catalysts used in asymmetric synthesis, a critical technology for producing enantiomerically pure pharmaceuticals.[1][]
Conclusion
This compound is a compound whose remarkable utility is a direct consequence of its molecular structure. The trigonal arrangement of three powerful electron-withdrawing groups around a central carbon atom creates a bulky, stable, and exceptionally weakly coordinating anion. This structure leads to a unique chemical profile, characterized by strong basicity and negligible nucleophilicity. Through the combined application of X-ray crystallography, vibrational and nuclear magnetic resonance spectroscopy, and computational modeling, a detailed picture of this structure has been established. This fundamental understanding empowers chemists to leverage KTFM as a sophisticated tool for catalysis and the synthesis of complex molecules, driving innovation in fields ranging from materials science to pharmaceutical development.
References
- Smolecule. (2023, August 16). Buy this compound | 114395-69-6.
- Benchchem. This compound | 114395-69-6.
- Lookchem. Cas 114395-69-6, Potassium tris(trifluoromethanesulfonyl)methide.
- BOC Sciences. CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide.
- Crabtree, R. H. (2014). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.
- Waller, F. J., et al. (1999). Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). PubMed.
- PubChem. This compound | C4F9KO6S3 | CID 52991969.
- Google Patents. (EP2080753A1) Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
- ChemicalBook. (2025, July 4). Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6.
- ACS Publications. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III).
- Apollo Scientific. (2022, May 16). Potassium tris(trifluoromethanesulphonyl)methide.
- ResearchGate. (2025, August 7). Structure and energy calculations for imide and methide anions containing perfluoroalkanesulfonyl groups.
- ChemicalBook. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6.
- DTIC. Conductivities of Lithium Tris(trifluoromethanesulfonyl)
- Justia Patents. Use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane.
- Labsolu. This compound.
- Rey, I., et al. (1998). Spectroscopic and Theoretical Study of (CF3SO2)2N- (TFSI-) and (CF3SO2)2NH (HTFSI).
- NIH. (2025, January 6).
- Frost, R. L., et al. Infrared and Raman spectroscopic characterisation of the sulphate mineral creedite – Ca3Al2SO4(F,OH)·2H2O – and.
- Fernández, L. E., et al. (1997). Infrared and Raman spectra and ab initio calculations for normal and deuterated trifluoromethanesulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- MDPI. (2015).
Sources
- 1. Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. lookchem.com [lookchem.com]
- 7. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 114395-69-6 [smolecule.com]
- 9. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [chemicalbook.com]
- 10. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [chemicalbook.com]
- 11. labsolu.ca [labsolu.ca]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sci-hub.st [sci-hub.st]
- 18. repositorio.ufop.br [repositorio.ufop.br]
- 19. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
"physical appearance of Potassium Tris(trifluoromethanesulfonyl)methanide"
An In-Depth Technical Guide to the Physicochemical Properties of Potassium Tris(trifluoromethanesulfonyl)methanide
Authored by: A Senior Application Scientist
Introduction
This compound, often abbreviated as KCTf₃, is an organofluorine compound with the chemical formula C₄F₉KO₆S₃.[1][2][3] Identified by its CAS number 114395-69-6, this salt is composed of a potassium cation (K⁺) and a tris(trifluoromethanesulfonyl)methanide anion ([C(SO₂CF₃)₃]⁻).[1] The unique structure of the methanide anion, featuring three strongly electron-withdrawing trifluoromethanesulfonyl groups attached to a central carbon atom, imparts exceptional properties to this compound.[1][4] These characteristics, including high thermal stability and the ability to act as a potent deprotonating agent, make it a valuable reagent in diverse fields such as organic synthesis, materials science for battery electrolytes, and pharmaceutical development.[1][4][5] This guide provides a comprehensive overview of its physical appearance, molecular structure, synthesis, and handling protocols, tailored for researchers and professionals in the chemical sciences.
Physicochemical Properties
The utility of this compound in various applications is directly linked to its distinct physical and chemical characteristics.
Physical Appearance
Under standard laboratory conditions, this compound presents as a white to almost white powder or crystalline solid .[4][6][7] The solid is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere; therefore, it should be handled and stored under inert and dry conditions.[2][6][8]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | White to almost white powder to crystal | [7][9] |
| Molecular Formula | C₄F₉KO₆S₃ | [1][7][8] |
| Molecular Weight | ~450.3 g/mol | [1][4][5] |
| CAS Number | 114395-69-6 | [1][9] |
| Purity (Typical) | >98.0% | [4][6] |
| Solubility | Soluble in water | [2][8] |
Molecular Structure and Crystallography
The remarkable stability and reactivity of the tris(trifluoromethanesulfonyl)methanide anion are rooted in its unique molecular geometry.
Anionic Structure
The anion features a central carbon atom bonded to three sulfonyl groups, resulting in a trigonal planar arrangement of the C-S₃ core.[4] The three trifluoromethanesulfonyl (SO₂CF₃) groups are oriented in a propeller-like fashion around this central core.[4] This bulky, highly fluorinated structure delocalizes the negative charge, creating a weakly coordinating anion. This property is crucial for its role in stabilizing reactive cations in organometallic catalysis.[1]
Caption: 2D representation of this compound.
Crystallography
The definitive three-dimensional structure is determined using X-ray crystallography.[4] While the specific crystal structure for the potassium salt is not detailed in the provided search results, analysis of analogous salts, such as the trimethylsulfonium salt, provides significant insight. This analog crystallizes in the orthorhombic space group P2₁2₁2₁, revealing the complex packing arrangements influenced by the anion's shape and the cation's size.[4] The potassium cation's size and charge density influence the compound's crystalline lattice and solubility characteristics.[1]
Synthesis and Purification Protocol
The synthesis of high-purity this compound is critical for its application in sensitive research areas. While several synthetic routes exist, a common laboratory-scale approach involves the reaction of a suitable trifluoromethanesulfonyl precursor with a potassium salt.
Experimental Workflow: Synthesis via Salt Metathesis
A patented method provides a basis for a viable synthesis, which involves the formation of the methanide anion followed by precipitation with a potassium salt.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [m.chemicalbook.com]
- 3. This compound | C4F9KO6S3 | CID 52991969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 114395-69-6 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 114395-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Potassium Tris(trifluoromethanesulfonyl)methanide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape
In the realm of advanced chemical research and pharmaceutical development, a precise understanding of a compound's physicochemical properties is paramount. Potassium tris(trifluoromethanesulfonyl)methanide, a compound of significant interest, presents a case where qualitative solubility is acknowledged in the scientific community, yet quantitative data remains elusive in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. It first synthesizes the available qualitative information and the underlying chemical principles governing the solubility of this complex salt. Secondly, and crucially, it provides a comprehensive, field-proven experimental protocol for the rigorous determination of its solubility, empowering researchers to generate the precise data required for their specific applications. This methodology ensures scientific integrity and provides a practical path forward in the absence of established datasets.
Section 1: Unveiling this compound
This compound, with the chemical formula C4F9KO6S3, is a salt characterized by the presence of a potassium cation (K+) and a large, weakly coordinating anion, tris(trifluoromethanesulfonyl)methanide [C(SO2CF3)3]-.[1] This unique anionic structure, featuring three strongly electron-withdrawing trifluoromethanesulfonyl groups, imparts distinctive properties to the salt, influencing its stability, reactivity, and, most pertinent to this guide, its solubility.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 114395-69-6 | [3] |
| Molecular Formula | C4F9KO6S3 | [3] |
| Molecular Weight | 450.32 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 101 °C | [] |
The bulky and electrostatically shielded nature of the tris(trifluoromethanesulfonyl)methanide anion contributes to its "weakly coordinating" character, a feature that is central to its utility in catalysis and electrochemistry.[2]
Section 2: Qualitative Solubility Profile
Available literature and supplier specifications consistently indicate that this compound is soluble in water and polar organic solvents such as methanol.[] The polarity of the solvent plays a critical role in the dissolution of ionic compounds. Polar solvents, with their significant dipole moments, can effectively solvate the potassium cation and the large methanide anion, overcoming the lattice energy of the crystalline solid.
General Solubility Observations:
-
Polar Protic Solvents (e.g., Water, Methanol): The presence of hydroxyl groups in these solvents allows for strong solvation of the potassium cation. While direct hydrogen bonding with the anion is unlikely due to the fluorine atoms, the overall polarity of the solvent is sufficient to induce solubility.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess high dipole moments and are capable of solvating cations effectively. Given the use of related salts in these media for electrochemical applications, it is highly probable that this compound exhibits appreciable solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the salt, its solubility in nonpolar solvents is expected to be negligible.
The principle of "like dissolves like" is a foundational concept in predicting solubility. The ionic character of this compound dictates its affinity for polar environments.
Section 3: A Self-Validating Protocol for Quantitative Solubility Determination
The following protocol is designed to provide a robust and reproducible method for determining the quantitative solubility of this compound in various solvents and at different temperatures. The causality behind each step is explained to ensure a deep understanding of the experimental design.
Isothermal Equilibration Method
This method relies on achieving a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.
Workflow Diagram:
Caption: Isothermal Equilibration Workflow.
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Utilize high-purity solvents. If the effect of minor impurities is a concern, consider using solvents with the highest available grade.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed, temperature-controlled vessels. The excess is crucial to ensure that a true equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precisely known volume or mass of the desired solvent to each vessel.
-
Equilibration: Place the vessels in a constant-temperature bath or incubator with agitation (e.g., a magnetic stirrer or orbital shaker). Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution process has reached equilibrium. The system's dynamics will dictate the exact time required, which can be determined by taking measurements at different time points until a stable concentration is observed.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely. This step is critical to avoid aspirating solid particles during sampling, which would lead to erroneously high solubility values.
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant liquid. The use of a pre-heated or pre-cooled pipette (to the equilibration temperature) can minimize temperature-induced precipitation during sampling.
-
Concentration Determination (Gravimetric Method):
-
Dispense the sampled aliquot into a pre-weighed, dry container.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the salt).
-
Once the solvent is fully evaporated, cool the container in a desiccator to prevent moisture uptake and then weigh it.
-
The difference in mass corresponds to the amount of dissolved this compound.
-
-
Data Calculation: Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
Temperature Dependence: Repeat the entire procedure at various temperatures to construct a solubility curve.
Data Presentation Template
The experimentally determined data should be organized in a clear and concise tabular format for easy comparison and analysis.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| 60 | Experimental Value | Experimental Value | |
| Methanol | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| 60 | Experimental Value | Experimental Value | |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| 60 | Experimental Value | Experimental Value | |
| DMSO | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| 60 | Experimental Value | Experimental Value |
Section 4: Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by a complex interplay of thermodynamic factors.
Logical Relationship Diagram:
Caption: Factors Influencing Solubility.
-
Lattice Energy: This is the energy required to separate the ions in the crystal lattice. The stronger the electrostatic attraction between the potassium cation and the methanide anion, the higher the lattice energy and the lower the solubility.
-
Solvation Energy: This is the energy released when the ions are solvated by the solvent molecules. Stronger ion-solvent interactions lead to a higher solvation energy, which favors dissolution.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be experimentally verified for this compound.
-
Common Ion Effect: The solubility of the salt will be reduced in a solvent that already contains a common ion (either K+ or the methanide anion).
Section 5: Applications in Research and Development
A thorough understanding of the solubility of this compound is critical for its effective application in various fields:
-
Drug Development: In pharmaceutical formulations, solubility is a key determinant of a drug's bioavailability. For active pharmaceutical ingredients (APIs) that are salts of the tris(trifluoromethanesulfonyl)methanide anion, understanding their solubility in different solvent systems is crucial for formulation design, particularly for liquid dosage forms.
-
Organic Synthesis: As a reagent or catalyst, its solubility in the reaction medium is essential for achieving homogeneous reaction conditions and optimal reactivity.[2][6]
-
Electrochemistry: In battery technology and other electrochemical applications, the salt is often used as an electrolyte. Its solubility in the chosen solvent system directly impacts the ionic conductivity and overall performance of the device.[2]
Conclusion
References
-
ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Science.gov. (n.d.). weakly coordinating solvents: Topics by Science.gov. Retrieved from [Link]
-
UTPedia. (n.d.). *(TITLE OF THE THESIS)**. Retrieved from [Link]
-
ACS Publications. (n.d.). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]
-
Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Retrieved from [Link]
-
ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. Retrieved from [Link]
-
LookChem. (n.d.). Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C4F9KO6S3 | CID 52991969. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link]
-
Justia Patents. (n.d.). use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Thermal Stability of Potassium Tris(trifluoromethanesulfonyl)methanide
Abstract
Potassium Tris(trifluoromethanesulfonyl)methanide, K[C(SO₂CF₃)₃], is a crystalline solid that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis, materials science, and pharmaceutical development. Its utility as a potent, non-nucleophilic base and as a component in advanced electrolyte systems underscores the critical importance of understanding its physicochemical properties.[1] Foremost among these is its thermal stability, a key parameter that dictates its operational window in high-temperature applications and informs safe handling and storage protocols. This technical guide provides a comprehensive analysis of the thermal stability of this compound, offering a synthesis of theoretical principles, practical experimental methodologies, and an in-depth discussion of its decomposition profile. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work with this and structurally related compounds.
Introduction: The Significance of Thermal Stability in Advanced Materials
The tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, is characterized by its remarkable charge delocalization and the high electronegativity of the trifluoromethanesulfonyl groups. This unique electronic structure imparts exceptional chemical and thermal stability to its salts. The thermal stability of a compound is not merely an academic curiosity; it is a cornerstone of its practical applicability. For drug development professionals, understanding the thermal decomposition threshold is crucial for formulation, processing, and storage, ensuring the integrity and safety of active pharmaceutical ingredients and excipients. In the domain of materials science, particularly in the development of next-generation batteries and ionic liquids, high thermal stability is a prerequisite for reliable and safe performance under demanding operational conditions.
This guide will delve into the experimental determination of the thermal stability of this compound, focusing on two principal analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causality behind the experimental design and provide detailed, actionable protocols for obtaining reliable and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking its thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₄F₉KO₆S₃ | [1] |
| Molecular Weight | 450.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Hygroscopicity | Hygroscopic | [2] |
| Anion Structure | [C(SO₂CF₃)₃]⁻ | [1] |
The hygroscopic nature of this salt necessitates careful handling to prevent the absorption of atmospheric moisture, which can significantly impact the accuracy of thermal analysis measurements.
Experimental Assessment of Thermal Stability
The thermal stability of this compound is best characterized by a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative information on mass changes as a function of temperature, while DSC elucidates the energetic transitions occurring within the material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is indispensable for determining the onset of decomposition, the temperature at which significant mass loss begins.
This protocol is designed to provide a robust and reproducible assessment of the thermal stability of the title compound, with a focus on mitigating experimental artifacts.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 550 or equivalent)
-
High-purity nitrogen (99.999%) or argon (99.999%) purge gas
-
Analytical balance (readability ±0.01 mg)
-
Inert atmosphere glovebox for sample preparation
Procedure:
-
Instrument Preparation:
-
Ensure the TGA furnace is clean and free of any residual contaminants from previous runs.
-
Calibrate the instrument for temperature and mass according to the manufacturer's specifications.
-
Initiate a high-purity inert gas purge (e.g., nitrogen at 50-100 mL/min) through the furnace and balance chambers. This is critical to prevent oxidative decomposition and to displace any atmospheric moisture.
-
-
Sample Preparation (within an inert atmosphere glovebox):
-
Carefully weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature stability).
-
Record the exact mass of the sample. The use of a small sample mass minimizes thermal gradients within the sample.
-
Gently tap the pan to ensure an even distribution of the sample at the bottom.
-
-
TGA Analysis:
-
Transfer the sealed TGA pan from the glovebox to the TGA autosampler or manually load it into the furnace under a continuous inert gas flow.
-
Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to ensure thermal equilibrium.
-
Program the TGA to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
-
Continuously record the sample mass and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), typically defined as the temperature at which a 5% mass loss is observed.
-
Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
The choice of an inert atmosphere is paramount. The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than thermal decomposition and can complicate the interpretation of the results. The hygroscopic nature of the salt makes handling in an inert atmosphere glovebox essential to prevent the absorption of water, which would be observed as an initial mass loss at lower temperatures, confounding the determination of the true decomposition onset.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
This protocol is designed to identify the melting point and any other phase transitions, as well as to corroborate the decomposition temperature observed by TGA.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., TA Instruments Discovery DSC 2500 or equivalent)
-
High-purity nitrogen (99.999%) or argon (99.999%) purge gas
-
Hermetically sealed aluminum or gold-plated steel pans
-
Crimping press for sealing the pans
-
Analytical balance (readability ±0.01 mg)
-
Inert atmosphere glovebox for sample preparation
Procedure:
-
Instrument Preparation:
-
Ensure the DSC cell is clean and properly calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Establish a stable inert gas purge (e.g., nitrogen at 50 mL/min).
-
-
Sample Preparation (within an inert atmosphere glovebox):
-
Weigh 2-5 mg of this compound into a hermetically sealable DSC pan. A smaller sample size is preferred for DSC to ensure good thermal contact and to minimize thermal lag.
-
Hermetically seal the pan using a crimping press. This is crucial to contain any evolved gases during decomposition and to prevent any interaction with the instrument's sensors.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the sample at 30 °C.
-
Program the DSC to perform a heat-cool-heat cycle:
-
First Heating Scan: Heat from 30 °C to a temperature slightly below the expected decomposition temperature (e.g., 350 °C) at a rate of 10 °C/min. This scan is used to observe the melting point and any other initial phase transitions.
-
Cooling Scan: Cool the sample from 350 °C to 30 °C at a rate of 10 °C/min. This can reveal information about crystallization behavior.
-
Second Heating Scan: Heat from 30 °C to 600 °C at a rate of 10 °C/min. This scan provides a clearer view of the glass transition (if any) and confirms the thermal events observed in the first heating scan, while also capturing the decomposition exotherm.
-
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the peak temperatures and enthalpies of any observed transitions.
-
The use of hermetically sealed pans is critical for obtaining accurate and meaningful DSC data for a compound that may decompose with the evolution of gaseous products. An open pan would result in mass loss, which would affect the heat flow measurement and could lead to contamination of the DSC cell. The heat-cool-heat cycle is a standard procedure in DSC analysis. The first heating scan reveals the thermal history of the sample as received. The cooling and second heating scans provide information on the intrinsic thermal properties of the material, free from the influence of its initial state.
Thermal Decomposition Profile and Data
While specific experimental data for this compound is not widely published, data from analogous compounds containing the structurally similar and highly stable bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anion provide a reliable proxy for its thermal behavior. Salts containing the [NTf₂]⁻ anion consistently exhibit high thermal stability, with decomposition temperatures typically exceeding 350 °C.[3][4]
Table 1: Representative Thermal Stability Data of Related Anion Salts
| Compound | Onset Decomposition Temp. (Tonset, °C) | Cation | Anion | Reference |
| [C₆Py][NTf₂] | 353 | Hexylpyridinium | [NTf₂]⁻ | [3] |
| [DABCO10][NTf₂] | 354 | N-Decyl-1,4-diazabicyclo[2.2.2]octanium | [NTf₂]⁻ | [3] |
| [p-C₆H₄(CH₂ImBu)₂][NTf₂]₂ | 384 | p-Xylylene-bis(N-butylimidazolium) | [NTf₂]⁻ | [3] |
| [m-C₆H₄(CH₂ImMe)₂][NTf₂]₂ | 398 | m-Xylylene-bis(N-methylimidazolium) | [NTf₂]⁻ | [3] |
Based on these analogous systems, the thermal decomposition of this compound is anticipated to occur at a high temperature, likely in the range of 350-400 °C. The decomposition is expected to be an exothermic process, as observed in the DSC analysis of many energetic materials.
Proposed Decomposition Pathway
The thermal decomposition of the tris(trifluoromethanesulfonyl)methanide anion is a complex process. Based on studies of related trifluoromethanesulfonyl-containing compounds, the initial and rate-determining step is likely the homolytic cleavage of a carbon-sulfur (C-S) bond. This is due to the C-S bond being the weakest linkage in the anion.
The proposed initial decomposition step is as follows:
[C(SO₂CF₃)₃]⁻ → •C(SO₂CF₃)₂ + •SO₂CF₃
This initial cleavage would generate a highly reactive radical species that would subsequently undergo a cascade of further reactions, leading to the formation of a variety of gaseous products.
Caption: Proposed thermal decomposition pathway of this compound.
The subsequent decomposition of the radical intermediates would likely lead to the formation of stable gaseous products such as sulfur dioxide (SO₂), carbon tetrafluoride (CF₄), and carbonyl sulfide (COS), along with a solid residue potentially containing potassium fluoride (KF) and carbonaceous material. A detailed analysis of the evolved gases using a coupled TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system would be required to definitively identify the decomposition products.
Implications for Researchers and Drug Development Professionals
The high thermal stability of this compound has several important implications:
-
Expanded Operational Window: The high decomposition temperature allows for its use in applications requiring elevated temperatures, such as in high-temperature synthesis or as a component in thermally stable electrolytes for batteries and other electrochemical devices.
-
Enhanced Safety Profile: A high decomposition temperature generally correlates with a lower risk of runaway reactions or unexpected decomposition under normal handling and storage conditions.
-
Formulation and Processing Flexibility: For pharmaceutical applications, a thermally stable excipient or salt form provides greater flexibility during manufacturing processes that may involve heating, such as drying, milling, and melt extrusion.
-
Long-Term Storage Stability: The inherent thermal stability suggests a long shelf-life when stored under appropriate conditions (i.e., in a dry, inert atmosphere).
Conclusion
This compound is a compound of significant scientific and industrial interest, and its thermal stability is a key determinant of its utility. This technical guide has provided a comprehensive framework for understanding and evaluating this critical property. Through the application of robust experimental protocols for TGA and DSC, researchers can obtain reliable data to inform the safe and effective use of this and related materials. The high thermal stability, inferred from data on analogous compounds, positions this compound as a promising candidate for a wide range of demanding applications. Further research, particularly involving evolved gas analysis, will provide a more complete picture of its decomposition mechanism.
References
-
Barber, J., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Materials (Basel), 15(15), 5255. [Link]
-
Barber, J., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PubMed. [Link]
-
LookChem. Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. [Link]
-
PubChem. Potassium tris((trifluoromethyl)sulfonyl)methanide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion [mdpi.com]
- 4. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies of Tris(trifluoromethanesulfonyl)methanide Salts
This guide provides a comprehensive overview of the foundational research on tris(trifluoromethanesulfonyl)methanide salts, offering insights into their initial synthesis, characterization, and the scientific rationale behind early experimental designs. It is intended for researchers, scientists, and professionals in drug development who are interested in the origins and properties of this unique class of compounds.
Introduction: The Dawn of a "Super" Anion
The tris(trifluoromethanesulfonyl)methanide anion, often abbreviated as [C(SO₂CF₃)₃]⁻ and sometimes referred to as the "triflide" anion, represents a cornerstone in the development of weakly coordinating anions (WCAs). Its discovery and the subsequent study of its salts were driven by the quest for anions with exceptional stability and a diffuse negative charge, capable of stabilizing highly reactive cations. The three strongly electron-withdrawing trifluoromethanesulfonyl groups delocalize the negative charge from the central carbon atom across the six oxygen atoms, resulting in an anion with remarkably low basicity and nucleophilicity. This guide delves into the pioneering work that first brought these intriguing salts to light.
PART 1: The Genesis of Tris(trifluoromethanesulfonyl)methanide - Synthesis and Characterization
The first successful synthesis of the parent acid, tris(trifluoromethanesulfonyl)methane (HC(SO₂CF₃)₃), was a significant breakthrough that paved the way for the exploration of its corresponding salts.
Pioneering Synthesis of Tris(trifluoromethanesulfonyl)methane
The seminal work by Lutz Turowsky and Konrad Seppelt in 1988 marked the first reported synthesis of tris(trifluoromethanesulfonyl)methane.[1][2][3][4][5] Their approach, while foundational, laid the groundwork for subsequent refinements.
Experimental Protocol: The Turowsky-Seppelt Synthesis (1988)
This protocol is based on the initial synthesis which involves the reaction of trifluoromethanesulfonyl fluoride with a Grignard reagent.[6][7]
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether.
-
A small crystal of iodine is added to initiate the reaction.
-
A solution of methyl iodide in anhydrous diethyl ether is added dropwise to the magnesium suspension to form methylmagnesium iodide (CH₃MgI). The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.
Step 2: Reaction with Trifluoromethanesulfonyl Fluoride
-
The Grignard reagent solution is cooled in an ice bath.
-
Trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then carefully bubbled through the stirred solution. This step is highly exothermic and requires strict temperature control.
-
The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.
Step 3: Work-up and Isolation
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by sublimation or recrystallization to yield tris(trifluoromethanesulfonyl)methane as a crystalline solid.
Formation of the Methanide Salts
With the parent acid in hand, the synthesis of its salts was readily achievable through standard acid-base chemistry. The high acidity of tris(trifluoromethanesulfonyl)methane (pKa ≈ -18 in the gas phase) allows for the deprotonation by a wide range of bases to form the corresponding methanide salts.[6]
General Protocol for Salt Formation
Step 1: Deprotonation
-
Tris(trifluoromethanesulfonyl)methane is dissolved in a suitable solvent, such as water or methanol.
-
A stoichiometric amount of the desired metal carbonate, hydroxide, or oxide is added portionwise to the solution. Effervescence (in the case of carbonates) is observed as the reaction proceeds.
-
The reaction mixture is stirred until the deprotonation is complete.
Step 2: Isolation of the Salt
-
The solvent is removed under reduced pressure to yield the crude salt.
-
The salt can be further purified by recrystallization from an appropriate solvent system. For example, alkali metal salts can often be recrystallized from water.
Early Structural Characterization
X-ray crystallography was instrumental in confirming the structure of the tris(trifluoromethanesulfonyl)methanide anion and understanding its coordination behavior. Early crystal structures of salts with various cations revealed the key features of the anion.[8][9][10]
Key Structural Features:
-
Tripodal Structure: The three SO₂CF₃ groups are arranged in a propeller-like fashion around the central carbon atom.
-
Charge Delocalization: The negative charge is extensively delocalized over the six oxygen atoms of the sulfonyl groups, which is evident from the C-S and S-O bond lengths.
-
Weak Coordination: The bulky and electronically saturated nature of the anion leads to very weak interactions with cations, a defining characteristic of a weakly coordinating anion.
PART 2: Early Applications - Harnessing the Potential of a Weakly Coordinating Anion
The unique properties of the tris(trifluoromethanesulfonyl)methanide anion were quickly recognized, and researchers began to explore its use in various applications, most notably in catalysis and electrochemistry.
Catalysis in Organic Synthesis
The weakly coordinating nature of the triflide anion makes its metal salts excellent Lewis acid catalysts. The cation is more "naked" and thus more Lewis acidic compared to salts with more coordinating anions.
Friedel-Crafts Acylation
Early studies demonstrated the utility of tris(trifluoromethanesulfonyl)methane and its salts as catalysts for Friedel-Crafts acylation reactions.[4][5]
Step 1: Reaction Setup
-
In a round-bottom flask, the aromatic substrate (e.g., toluene) is dissolved in a suitable solvent (e.g., dichloromethane).
-
A catalytic amount (e.g., 1-5 mol%) of a tris(trifluoromethanesulfonyl)methanide salt, such as the lithium or magnesium salt, is added to the solution.[1][4]
-
The acylating agent (e.g., acetyl chloride or acetic anhydride) is then added dropwise to the stirred mixture.
Step 2: Reaction and Work-up
-
The reaction is stirred at room temperature or heated as required until completion, monitored by techniques like TLC or GC.
-
Upon completion, the reaction is quenched with water or a dilute aqueous base.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The product is purified by distillation or chromatography.
| Catalyst | Substrate | Acylating Agent | Yield (%) | Reference |
| LiC(SO₂CF₃)₃ | Toluene | Acetyl Chloride | >90 | [1] |
| Mg[C(SO₂CF₃)₃]₂ | Anisole | Acetic Anhydride | High | [1] |
Table 1: Representative yields for early catalytic Friedel-Crafts acylations.
Electrolytes for Electrochemical Devices
The high stability and ionic conductivity of lithium tris(trifluoromethanesulfonyl)methide (LiC(SO₂CF₃)₃) made it an early candidate for use as an electrolyte in high-energy lithium batteries.[11]
Rationale for Use as an Electrolyte
-
High Anodic Stability: The triflide anion is highly resistant to oxidation, which is a crucial property for electrolytes in high-voltage batteries.[11]
-
Good Ionic Conductivity: Solutions of its lithium salt in non-aqueous solvents exhibit good ionic conductivity.[11]
-
Weak Ion Pairing: The weakly coordinating nature of the anion leads to less ion pairing with the lithium cation, which can enhance the mobility of the lithium ions.[12]
| Solvent | Limiting Molar Conductivity (S cm² mol⁻¹) of LiC(SO₂CF₃)₃ |
| Water | 85.6 |
| Propylene Carbonate | 23.4 |
| Dimethylformamide | 76.2 |
Table 2: Early data on the conductivity of Lithium Tris(trifluoromethanesulfonyl)methide in various solvents at 25 °C.[11]
Conclusion
The early studies on tris(trifluoromethanesulfonyl)methanide salts laid a critical foundation for the field of weakly coordinating anions. The pioneering synthesis by Turowsky and Seppelt, followed by the initial explorations of their catalytic and electrochemical properties, unveiled the immense potential of these compounds. This early work not only provided a new class of versatile chemical tools but also deepened our fundamental understanding of ion pairing and reactivity in both organic and inorganic chemistry. The principles established in these initial investigations continue to influence the design of new catalysts, electrolytes, and other advanced materials.
References
-
Waller, F. J., Barrett, A. G. M., Braddock, D. C., Ramprasad, D., McKinnell, R. M., White, A. J. P., Williams, D. J., & Ducray, R. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 64(8), 2910–2913. [Link]
-
Waller, F. J., Barrett, A. G. M., Braddock, D. C., Ramprasad, D., McKinnell, R. M., White, A. J. P., Williams, D. J., & Ducray, R. (1999). Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). PubMed.[Link]
-
Use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. Justia Patents.[Link]
-
Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137. [Link]
-
Waller, F. J., Barrett, A. G. M., Braddock, D. C., Ramprasad, D., McKinnell, R. M., White, A. J. P., Williams, D. J., & Ducray, R. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). ACS Figshare.[Link]
- Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
- USE OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE, IN ADDITION TO ALKALINE METAL SALTS AND ALKALINE-EARTH METAL SALTS THEREOF AS CATALYSTS DURING C-C BONDING SYNTHESES AND THE NOVEL Mg SALT OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE.
- Use of tris(trifluoromethylsulfonyl)methane, in addition to alkaline metal...
-
Tris(trifluormethansulfonyl)methan. Wikipedia.[Link]
-
Turowsky, L., & Seppelt, K. (1988). ChemInform Abstract: Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. ChemInform, 19(41). [Link]
-
Conductivities of Lithium Tris(trifluoromethanesulfonyl) Methide in Aqueous and Nonaqueous Solutions at 25 degree C. DTIC.[Link]
- Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 4. EP0998351B1 - USE OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE, IN ADDITION TO ALKALINE METAL SALTS AND ALKALINE-EARTH METAL SALTS THEREOF AS CATALYSTS DURING C-C BONDING SYNTHESES AND THE NOVEL Mg SALT OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE - Google Patents [patents.google.com]
- 5. KR20010024410A - Use of tris(trifluoromethylsulfonyl)methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during c-c bonding syntheses and the novel magnesium salt of tris(trifluoromethylsulfonyl)methane - Google Patents [patents.google.com]
- 6. Tris(trifluormethansulfonyl)methan – Wikipedia [de.wikipedia.org]
- 7. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. benchchem.com [benchchem.com]
The Role of Potassium Tris(triflyl)methide (KCTf3) as a Broadly Applicable Promoter in Cationic Metal Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern synthetic chemistry, the quest for more efficient and selective catalytic systems is paramount. This technical guide delves into the development and application of Potassium Tris(triflyl)methide (KCTf3), a commercially available and easily handled salt, which has emerged as a powerful promoter for a wide spectrum of cationic metal-catalyzed reactions. By leveraging the unique properties of the tris(triflyl)methide (Tf3C⁻) anion, a weakly coordinating anion (WCA), KCTf3 significantly enhances the reactivity of both Lewis acids and transition metal catalysts. This guide will elucidate the fundamental principles behind the action of KCTf3, provide a practical overview of its synthesis, and present a series of detailed case studies and experimental protocols for its application in key organic transformations, thereby offering a valuable resource for researchers seeking to optimize their catalytic processes.
Introduction: The Advent of KCTf3 as a Catalytic Promoter
The efficiency of a cationic metal catalyst is intrinsically linked to the nature of its counteranion. Strongly coordinating anions can bind to the metal center, reducing its Lewis acidity and hindering substrate activation. This has led to the development and utilization of weakly coordinating anions (WCAs) that are designed to have minimal interaction with the cationic metal center, thereby unleashing its full catalytic potential.[1][2]
Potassium Tris(triflyl)methide (KCTf3) has been identified as a highly effective and operationally simple source of the tris(triflyl)methide (Tf3C⁻) anion, one of the most weakly coordinating anions known.[3][4] Its introduction into a catalytic system can dramatically accelerate reaction rates and improve chemical yields across a diverse range of transformations, from traditional Lewis acid-catalyzed reactions to more complex transition metal-catalyzed processes.[3][4] This guide will explore the practical utility of this remarkable salt.
The Heart of the Matter: The Tris(triflyl)methide (Tf3C⁻) Anion
The exceptional properties of KCTf3 stem from the unique structure and electronic features of the tris(triflyl)methide anion.
The key features that contribute to its weakly coordinating nature include:
-
High Charge Delocalization: The negative charge on the central carbon atom is extensively delocalized across the six oxygen atoms of the three trifluoromethanesulfonyl (triflyl) groups. This charge dispersal minimizes the anion's nucleophilicity and basicity.
-
Steric Hindrance: The three bulky triflyl groups sterically shield the central carbon atom, further preventing coordination to the metal center.
-
Chemical Inertness: The Tf3C⁻ anion is highly stable and resistant to oxidation and other forms of degradation under a wide range of reaction conditions.
These characteristics make the Tf3C⁻ anion an "innocent" spectator in catalytic reactions, allowing the cationic metal to function at its highest potential.
Synthesis of Potassium Tris(triflyl)methide (KCTf3)
While KCTf3 is commercially available, understanding its synthesis provides valuable context. An industrial method for its preparation has been patented and involves the reaction of trifluoromethanesulfonyl fluoride with a suitable methylating agent and a potassium salt. A representative synthesis is outlined below.
Experimental Protocol: Synthesis of KCTf3
Disclaimer: This protocol is based on patented industrial methods and should be adapted and performed by qualified personnel with appropriate safety precautions.
Materials:
-
Trifluoromethanesulfonyl fluoride (CF₃SO₂F)
-
Methylmagnesium chloride (CH₃MgCl)
-
Potassium chloride (KCl)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
A solution of methylmagnesium chloride in anhydrous tetrahydrofuran is prepared in a suitable reactor under an inert atmosphere.
-
Trifluoromethanesulfonyl fluoride is carefully introduced into the Grignard reagent solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the formation of the tris(triflyl)methane intermediate.
-
Potassium chloride is then added to the reaction mixture.
-
The mixture is heated to facilitate the reaction and the formation of the potassium salt.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through filtration and recrystallization.
-
The resulting white crystalline solid is dried under vacuum to yield potassium tris(triflyl)methide.
The purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and elemental analysis.
Applications of KCTf3 in Cationic Metal Catalysis
The utility of KCTf3 as a catalytic promoter has been demonstrated in a variety of important organic transformations. The following sections provide an overview of its application in both Lewis acid and transition metal catalysis, complete with comparative data and detailed experimental protocols.
Promotion of Lewis Acid Catalysis
KCTf3 can be used in situ to generate highly active Lewis acid catalysts from their less reactive precursors. The addition of KCTf3 to a metal triflate (M(OTf)n), for instance, can lead to the formation of a more Lewis acidic cationic species by abstraction of the triflate anion.
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones. This reaction is often catalyzed by Lewis acids, and its efficiency can be significantly improved by the addition of KCTf3.
Table 1: Effect of KCTf3 on the Nazarov Cyclization
| Catalyst System | Additive | Yield (%) |
| Fe(OTf)₃ (10 mol%) | None | 25 |
| Fe(OTf)₃ (10 mol%) | KCTf3 (10 mol%) | 85 |
| Cu(OTf)₂ (10 mol%) | None | 40 |
| Cu(OTf)₂ (10 mol%) | KCTf3 (10 mol%) | 95 |
Materials:
-
Divinyl ketone substrate
-
Copper(II) triflate (Cu(OTf)₂)
-
Potassium tris(triflyl)methide (KCTf3)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the divinyl ketone (1.0 equiv) in anhydrous DCM at room temperature is added Cu(OTf)₂ (0.1 equiv).
-
KCTf3 (0.1 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenone.
The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. The use of KCTf3 as a promoter can enhance the activity of the Lewis acid catalyst, leading to higher yields and shorter reaction times.
Table 2: KCTf3 in Friedel-Crafts Acylation
| Catalyst System | Additive | Yield (%) |
| AlCl₃ (1.1 equiv) | None | 70 |
| AlCl₃ (1.1 equiv) | KCTf3 (0.1 equiv) | 92 |
Materials:
-
Aromatic substrate (e.g., anisole)
-
Acyl chloride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃)
-
Potassium tris(triflyl)methide (KCTf3)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a suspension of AlCl₃ (1.1 equiv) and KCTf3 (0.1 equiv) in anhydrous DCM at 0 °C is added the acyl chloride (1.0 equiv) dropwise.
-
The mixture is stirred for 15 minutes at 0 °C.
-
A solution of the aromatic substrate (1.2 equiv) in anhydrous DCM is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by flash chromatography or recrystallization.
Promotion of Transition Metal Catalysis
KCTf3 is also highly effective in enhancing the performance of transition metal catalysts, particularly in reactions that are believed to proceed through cationic intermediates.
The intramolecular hydroalkoxylation of unactivated alkenes is a challenging transformation that can be efficiently catalyzed by cationic gold complexes. The addition of KCTf3 can significantly improve the catalyst's activity.
Table 3: KCTf3 in Gold-Catalyzed Hydroalkoxylation
| Catalyst System | Additive | Yield (%) |
| [Au(IPr)]SbF₆ (5 mol%) | None | 55 |
| [Au(IPr)]SbF₆ (5 mol%) | KCTf3 (5 mol%) | 91 |
Materials:
-
Unsaturated alcohol substrate
-
[Au(IPr)]SbF₆ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Potassium tris(triflyl)methide (KCTf3)
-
Anhydrous toluene
Procedure:
-
In a glovebox, a vial is charged with [Au(IPr)]SbF₆ (0.05 equiv) and KCTf3 (0.05 equiv).
-
Anhydrous toluene is added, followed by the unsaturated alcohol substrate (1.0 equiv).
-
The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80 °C).
-
The reaction progress is monitored by GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the cyclic ether product.
Conclusion
Potassium Tris(triflyl)methide (KCTf3) represents a significant advancement in the field of cationic metal catalysis. Its ability to generate highly active catalytic species through the introduction of the weakly coordinating tris(triflyl)methide anion offers a simple and effective strategy for enhancing reaction rates and yields. The broad applicability of KCTf3 across a range of Lewis acid and transition metal-catalyzed reactions, as demonstrated in this guide, underscores its potential as a valuable tool for synthetic chemists in both academic and industrial settings. The detailed protocols provided herein serve as a practical starting point for researchers to explore the benefits of KCTf3 in their own synthetic endeavors, paving the way for the development of more efficient and selective chemical transformations.
References
- Hammond, G. B., et al. (2015). Potassium tris(triflyl)methide (KCTf3): a broadly applicable promoter for cationic metal catalysis.
-
PubChem. (n.d.). Potassium tris(trifluoromethanesulfonyl)methanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (2021). Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. Retrieved from [Link]
- Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates.
- Strauss, S. H. (1993). The search for larger and more weakly coordinating anions. Chemical Reviews, 93(3), 927-942.
Sources
Spectroscopic Data for Potassium Tris(trifluoromethanesulfonyl)methanide: A Technical Guide
Introduction
Potassium Tris(trifluoromethanesulfonyl)methanide, often abbreviated as KTFM or K[C(Tf)₃], is a unique chemical compound with the formula C₄F₉KO₆S₃.[1] It is characterized as a white to almost white crystalline powder.[2] The compound consists of a potassium cation (K⁺) and a tris(trifluoromethanesulfonyl)methanide anion [C(SO₂CF₃)₃]⁻.[3] This bulky, weakly coordinating anion imparts valuable properties to the salt, such as high thermal stability and utility as a strong, non-nucleophilic base in organic synthesis.[4] Its applications are found in catalysis, materials science, and as a reagent in the synthesis of complex molecules, including pharmaceuticals.[2][5]
A thorough understanding of the spectroscopic signature of this compound is paramount for its identification, purity assessment, and for studying its interactions in various chemical systems. This guide provides an in-depth analysis of its key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry techniques. The interpretation of these spectra is directly linked to the molecule's unique structural features.
Molecular Structure and its Spectroscopic Implications
The spectroscopic characteristics of KTFM are fundamentally dictated by the structure of the tris(trifluoromethanesulfonyl)methanide anion. This anion features a central carbon atom bonded to the sulfur atoms of three trifluoromethanesulfonyl (SO₂CF₃) groups.[3] X-ray crystallographic analysis of analogous salts reveals that the three sulfur atoms arrange themselves in a nearly trigonal planar geometry around the central carbon.[2] The overall anion possesses a propeller-like architecture with approximately C₃ᵥ symmetry.[2]
This high degree of symmetry is the primary determinant of the simplicity observed in certain spectra. For instance, the three SO₂CF₃ groups are chemically equivalent. This equivalence means that all nine fluorine atoms are magnetically equivalent, and the three trifluoromethyl carbons are also equivalent, leading to single, unified signals in their respective NMR spectra. This structural insight is crucial for interpreting the data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of KTFM, providing unambiguous information about the fluorine and carbon environments within the anion.
¹⁹F NMR Spectroscopy: A Definitive Signature
Due to the high natural abundance (100%) and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is the most direct and informative spectroscopic method for this compound.[2]
-
Expected Spectrum: The spectrum is characterized by a single, sharp resonance.
-
Chemical Shift (δ): This singlet typically appears in the range of -75 to -80 ppm (relative to CFCl₃ as an external standard).[2]
-
Causality: The observation of a single peak confirms the chemical and magnetic equivalence of all nine fluorine atoms. This is a direct consequence of the molecule's C₃ symmetry and the rapid rotation around the C-S bonds on the NMR timescale. The absence of any ¹⁹F-¹⁹F coupling further supports the symmetrical arrangement of the three distinct trifluoromethanesulfonyl groups.[2]
¹³C NMR Spectroscopy
While less sensitive than ¹⁹F NMR, ¹³C NMR provides crucial information about the carbon skeleton of the anion. Two distinct carbon environments are present: the three equivalent carbons of the trifluoromethyl (CF₃) groups and the single, central methanide carbon.
-
Trifluoromethyl Carbons (CF₃):
-
Expected Spectrum: A quartet is expected for the CF₃ carbons.
-
Chemical Shift (δ): Based on data from analogous compounds containing the trifluoromethanesulfonyl group, this signal is predicted to appear around 119-122 ppm .[6]
-
Causality: The signal is split into a quartet by coupling to the three directly attached fluorine atoms (¹JC-F coupling). The strong electron-withdrawing nature of the fluorine and sulfonyl groups results in a downfield chemical shift.
-
-
Central Methanide Carbon (C(SO₂)₃):
-
Expected Spectrum: A singlet is expected for the central carbon.
-
Chemical Shift (δ): While its precise experimental value is not widely reported, it is expected to be a singlet due to the absence of directly attached protons. Its chemical environment is unique, being bonded to three highly electron-withdrawing sulfonyl groups.
-
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. For the [C(SO₂CF₃)₃]⁻ anion, with its C₃ᵥ symmetry, vibrational modes can be classified as IR-active, Raman-active, or both, providing a comprehensive vibrational fingerprint.[2]
The key vibrational modes arise from the sulfonyl (S=O), carbon-fluorine (C-F), and carbon-sulfur (C-S) bonds.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy | Description |
| Asymmetric S=O Stretch | ~1350 - 1400 | Strong in IR & Raman | Stretching of the S=O bonds out-of-phase. This is a characteristic frequency for sulfonyl groups. |
| Symmetric S=O Stretch | ~1140 - 1200 | Strong in IR & Raman | In-phase stretching of the S=O bonds. |
| Asymmetric C-F Stretch | ~1200 - 1230 | Strong in IR | Out-of-phase stretching of the C-F bonds within the CF₃ groups. |
| Symmetric C-F Stretch | ~1060 | Weak in IR, Stronger in Raman | In-phase stretching of the C-F bonds. |
| C-S Stretch | ~875 - 880 | Medium in IR & Raman | Stretching of the single bonds between the central carbon and the three sulfur atoms.[2] |
| CF₃ Deformation | ~700 - 800 | Medium in IR & Raman | Bending and rocking modes of the trifluoromethyl groups. |
Causality: The high frequency of the S=O and C-F stretching modes is due to the large difference in electronegativity between the bonded atoms and the significant double-bond character of the S=O bond. The complementary nature of IR and Raman is essential; for instance, symmetric vibrations often produce stronger signals in Raman spectra, while asymmetric vibrations are typically strong in IR spectra.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact anion and its fragments. For this compound, Electrospray Ionization (ESI) in negative ion mode is the most suitable technique.
-
Parent Ion: The intact tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, is expected.
-
Expected m/z: 411.88 (based on the most common isotopes).
-
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the parent anion (m/z 411.9) would induce fragmentation. While direct experimental data is scarce, a plausible fragmentation pathway can be proposed based on the known behavior of related perfluoroalkyl sulfonate compounds.[8] The primary fragmentation events likely involve the loss of stable neutral molecules.
Caption: Proposed ESI-MS/MS fragmentation of the tris(trifluoromethanesulfonyl)methanide anion.
-
Causality: The fragmentation is driven by the cleavage of the relatively weaker C-S and S-C bonds. The loss of sulfur dioxide (SO₂) is a common pathway for sulfonyl compounds. Subsequent fragmentation could lead to further losses of SO₂ or cleavage to generate the stable [SO₂CF₃]⁻ anion.
Consolidated Spectroscopic Data Summary
| Technique | Feature | Expected Value | Notes |
| ¹⁹F NMR | Chemical Shift (δ) | -75 to -80 ppm | Singlet, relative to CFCl₃. |
| ¹³C NMR | CF₃ Carbon (δ) | ~119 - 122 ppm | Quartet due to ¹JC-F coupling. |
| Central Carbon (δ) | Not Reported | Expected to be a singlet. | |
| IR / Raman | Asymmetric S=O Stretch | ~1350 - 1400 cm⁻¹ | Strong in IR and Raman. |
| Asymmetric C-F Stretch | ~1200 - 1230 cm⁻¹ | Strong in IR. | |
| C-S Stretch | ~875 - 880 cm⁻¹ | Medium intensity. | |
| Mass Spec. | Parent Anion [M]⁻ | m/z 411.9 | Tris(trifluoromethanesulfonyl)methanide anion. |
| Major Fragment | m/z 347.9 | Loss of SO₂ from the parent ion. |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires meticulous sample preparation and adherence to established analytical protocols. As KTFM is a hygroscopic solid, handling under an inert atmosphere (e.g., in a glovebox) is recommended.
Workflow for Spectroscopic Characterization
Caption: General workflow for the comprehensive spectroscopic characterization of KTFM.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: In an inert atmosphere, accurately weigh approximately 10-20 mg of KTFM. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent does not have signals that overlap with expected analyte peaks.
-
¹⁹F NMR Acquisition:
-
Use a standard 1D fluorine pulse program.
-
Reference the spectrum using an external standard of CFCl₃ (0 ppm) or an internal standard with a known chemical shift.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Use a standard 1D carbon pulse program with proton decoupling.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
The long relaxation times of quaternary carbons may necessitate an increased relaxation delay between scans for accurate quantification.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
This method is ideal for obtaining a high-resolution spectrum of the solid material.
-
Sample Preparation: Gently grind ~1-2 mg of KTFM with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Protocol 3: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
This is a rapid alternative to the KBr method, requiring minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the solid KTFM powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range.
Protocol 4: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid KTFM powder onto a microscope slide or into a glass capillary tube.
-
Data Acquisition:
-
Place the sample under the objective of the Raman microscope.
-
Focus the laser (e.g., 532 nm or 785 nm) onto the sample.
-
Acquire the spectrum over the desired Raman shift range (e.g., 100 to 3500 cm⁻¹). Adjust laser power and acquisition time to obtain a good signal without causing sample degradation.
-
Conclusion
The spectroscopic profile of this compound is highly characteristic and directly reflects its unique molecular structure. The definitive singlet in the ¹⁹F NMR spectrum provides an unambiguous method for identification. Vibrational spectroscopy offers a detailed fingerprint of the functional groups, with strong bands corresponding to S=O and C-F stretching modes. While experimental mass spectrometry data is limited, predictable fragmentation patterns provide further structural confirmation. The protocols and reference data presented in this guide serve as a comprehensive resource for researchers utilizing this versatile compound, enabling confident characterization and quality control in research and development settings.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy this compound | 114395-69-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. reddit.com [reddit.com]
- 7. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde [ideas.repec.org]
- 8. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Potassium Tris(trifluoromethanesulfonyl)methanide in Organic Synthesis
Abstract
Potassium Tris(trifluoromethanesulfonyl)methanide, K[C(SO₂CF₃)₃] or KCTf₃, is a crystalline salt distinguished by its unique anion, the tris(trifluoromethanesulfonyl)methanide, often termed "triflide" (Tf₃C⁻). The triflide anion is characterized by its bulky nature and extensive charge delocalization across three potent electron-withdrawing trifluoromethanesulfonyl groups. This structure renders it an exceptionally poor nucleophile and a weakly coordinating anion (WCA).[1][2] These properties are pivotal to its primary application in organic synthesis: not as a direct reactant, but as a powerful promoter for cationic metal catalysis.[3] By facilitating the in situ generation of highly reactive, "naked" metal cations, KCTf₃ unlocks enhanced Lewis acidity and catalytic efficiency. This guide provides an in-depth exploration of the mechanistic basis for its use, detailed protocols for its application, and insights into the rationale behind experimental design.
The Triflide Anion: A Cornerstone of Weak Coordination
The utility of KCTf₃ is almost entirely derived from the properties of its anion, [C(SO₂CF₃)₃]⁻. Its conjugate acid, tris(trifluoromethanesulfonyl)methane (HCTf₃), is a carbon-based superacid, meaning the resulting triflide anion is an extremely weak base.[4]
Key Properties of the Triflide Anion:
-
Weak Basicity: The negative charge is delocalized over nine fluorine atoms and six oxygen atoms, making it exceptionally stable and non-basic.
-
Low Nucleophilicity: Its steric bulk and charge delocalization make it a very poor nucleophile, preventing it from interfering with catalytic intermediates.[1][5]
-
Weak Coordinating Ability: It forms weak ion pairs with metal cations. This is the crucial feature that allows it to be used as an activating agent for Lewis acid catalysts.[1][3] When it replaces a more coordinating anion (like triflate, OTf⁻), the associated metal cation becomes more electrophilic and catalytically active.
-
High Stability: The triflide anion possesses high thermal and electrochemical stability, making it suitable for a range of reaction conditions and for applications in materials science, such as battery electrolytes.[6]
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 114395-69-6 | [7] |
| Molecular Formula | C₄F₉KO₆S₃ | [7][] |
| Molecular Weight | 450.32 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [7][][9] |
| Purity | Typically >98% | [7][][10] |
| Solubility | Soluble in methanol and other polar aprotic solvents (e.g., THF, DMSO) | [1][] |
| Storage | Store under an inert gas; moisture sensitive | [][11] |
Visualization: The Triflide Anion Structure
Caption: Structure of the Tris(trifluoromethanesulfonyl)methanide Anion.
Core Application: Promoter for Cationic Metal Catalysis
The most significant role of KCTf₃ in organic synthesis is as a promoter for Lewis acid catalysis. Many common Lewis acid catalysts, such as scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃), are effective but can be further activated. The addition of KCTf₃ to a reaction mixture containing such a catalyst triggers an in situ anion exchange, replacing the triflate (OTf⁻) anion with the much more weakly coordinating triflide (Tf₃C⁻) anion.[3]
Mechanism of Activation
The equilibrium shown below is driven by the precipitation of potassium triflate (KOTf) in many organic solvents, effectively sequestering the more coordinating anion and leaving a more "naked," and therefore more Lewis acidic, metal cation in solution.[2][12]
M(OTf)₃ + 3 K[C(Tf)₃] ⇌ M[C(Tf)₃]₃ + 3 KOTf↓
This enhanced Lewis acidity translates to faster reaction rates, lower catalyst loadings, and the ability to activate less reactive substrates.
Visualization: Workflow for Lewis Acid Activation
Caption: Activation of a Lewis acid via anion exchange with KCTf₃.
Protocol 1: KCTf₃-Promoted, Yb(OTf)₃-Catalyzed Friedel-Crafts Alkylation
This protocol details the alkylation of an electron-rich aromatic compound (e.g., anisole) with an activated alkene, demonstrating the use of KCTf₃ to enhance catalytic activity.
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
This compound (KCTf₃)
-
Anisole (substrate)
-
Styrene (alkylating agent)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried 25 mL Schlenk flask under an inert atmosphere of argon, add Yb(OTf)₃ (0.01 mmol, 1 mol%) and KCTf₃ (0.03 mmol, 3 mol%).
-
Add 5 mL of anhydrous dichloromethane via syringe. Stir the resulting suspension for 15-20 minutes at room temperature to facilitate the anion exchange.
-
Add anisole (1.2 mmol, 1.2 equivalents) to the flask via syringe.
-
Finally, add styrene (1.0 mmol, 1.0 equivalent) dropwise to the stirring mixture.
-
Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkylated product.
Self-Validating System & Causality:
-
Inert Atmosphere: The generated Yb³⁺[C(Tf)₃]₃ species is highly Lewis acidic and extremely sensitive to moisture, which would hydrolyze and deactivate the catalyst.[1]
-
Anhydrous Solvent: For the same reason, anhydrous DCM is critical to maintain catalytic activity.
-
Molar Ratio (KCTf₃:Yb(OTf)₃): A 3:1 molar ratio ensures complete exchange of the three triflate anions on the Yb³⁺ center.
-
Pre-Stirring: Allowing the catalyst and promoter to stir before adding substrates ensures the formation of the highly active catalytic species.
-
Control Experiment: To validate the promoting effect, a parallel reaction can be run using only Yb(OTf)₃ (1 mol%) without KCTf₃. The reaction rate is expected to be significantly slower.
Secondary Applications: Reagent and Precursor Roles
While its primary use is as a catalyst promoter, KCTf₃ and its corresponding anion are involved in other synthetic contexts.
Application 2: Deprotonation and C-H Activation
Several sources describe KCTf₃ as a strong base capable of deprotonating weak acids and activating C-H bonds.[1][7][13] This characterization requires careful interpretation. The triflide anion is an exceptionally weak base. However, in specific contexts with suitable substrates and under forcing conditions, it may facilitate deprotonation to generate reactive intermediates.[7] This is a less common application and is highly substrate-dependent.
Protocol 2: Synthesis of Metal Triflide Salts via Salt Metathesis
KCTf₃ is an excellent precursor for the synthesis of other triflide salts, which may be more soluble in specific organic solvents or possess different catalytic properties.
Objective: To synthesize Lithium Tris(trifluoromethanesulfonyl)methanide (LiCTf₃).
Materials:
-
This compound (KCTf₃)
-
Lithium chloride (LiCl), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve KCTf₃ (1.0 mmol) in 10 mL of anhydrous acetonitrile.
-
In a separate flask, dissolve anhydrous LiCl (1.1 mmol, 1.1 equivalents) in 5 mL of anhydrous acetonitrile.
-
Slowly add the LiCl solution to the stirring KCTf₃ solution at room temperature.
-
A white precipitate of potassium chloride (KCl) should form immediately.
-
Stir the suspension for 2-4 hours to ensure complete reaction.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the precipitated KCl.
-
Wash the filter cake with a small amount of anhydrous acetonitrile.
-
Combine the filtrates and remove the acetonitrile under reduced pressure to obtain the crude LiCTf₃ salt.
-
The salt can be further purified by dissolving it in a minimal amount of anhydrous diethyl ether and precipitating it by the addition of a non-polar solvent like hexane, or by recrystallization.
Scientist's Notes:
-
Driving Force: The reaction is driven by the low solubility of KCl in acetonitrile compared to the other salts.
-
Purity: The purity of the final LiCTf₃ salt is critical, as residual KCl or LiCl could interfere with subsequent applications, such as in high-performance batteries or sensitive catalytic reactions.[6]
Concluding Remarks
This compound is a specialized reagent whose power lies in the unique properties of its bulky and non-coordinating anion. Its primary and most impactful application is the enhancement of cationic metal catalysis through in situ generation of highly electrophilic species. Understanding this mechanism of action allows researchers to deploy Lewis acids with maximum efficacy, pushing the boundaries of catalytic C-C and C-heteroatom bond formation. While it has secondary uses as a precursor and in materials science, its role as a catalyst promoter remains its most valuable contribution to the field of organic synthesis.
References
-
LookChem. (n.d.). Cas 114395-69-6, Potassium tris(trifluoromethanesulfonyl)methide. Retrieved from [Link]
-
Waller, F. J., Barrett, A. G. M., Braddock, D. C., Ramprasad, D., McKinnell, R. M., White, A. J. P., Williams, D. J., & Ducray, R. (1999). Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 64(8), 2910–2913. [Link]
-
Defense Technical Information Center. (n.d.). Conductivities of Lithium Tris(trifluoromethanesulfonyl) Methide in Aqueous and Nonaqueous Solutions at 25 degree C. Retrieved from [Link]
-
Waller, F. J., et al. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). ACS Publications - The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
-
Great-West Life. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015, July). Potassium tris(triflyl)methide (KCTf3): A broadly applicable promoter for cationic metal catalysis. Retrieved from [Link]
-
Turowsky, L., & Seppelt, K. (1989). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry, 28(16), 3252–3255. [Link]
-
Howells, R. D., & McCown, J. D. (1977). Trifluoromethanesulfonic Acid and Derivatives. Chemical Reviews, 77(1), 69–92. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Buy this compound | 114395-69-6 [smolecule.com]
- 9. This compound [cymitquimica.com]
- 10. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 [sigmaaldrich.com]
- 12. Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
"Potassium Tris(trifluoromethanesulfonyl)methanide as an electrolyte in batteries"
An Application Note and Protocol Guide: Potassium Tris(trifluoromethanesulfonyl)methanide as a Novel Electrolyte for Advanced Battery Chemistries
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of this compound, also known as K-TFSM or K[(CF₃SO₂)₃C], as a promising electrolyte salt in next-generation battery technologies. We will delve into the unique physicochemical properties of this material, present detailed protocols for electrolyte preparation and battery assembly, and outline rigorous electrochemical characterization techniques. This guide is designed to be a self-validating system, explaining the scientific rationale behind experimental choices to ensure both accuracy and reproducibility in your research.
Introduction: The Case for a New Electrolyte Salt
The advancement of energy storage systems, particularly lithium-ion and post-lithium-ion batteries, is intrinsically linked to the innovation of electrolyte materials. The electrolyte, the conductive medium that facilitates ion transport between the cathode and anode, plays a critical role in determining a battery's performance, safety, and lifespan. For decades, lithium hexafluorophosphate (LiPF₆) has been the workhorse electrolyte salt in commercial lithium-ion batteries. However, its inherent thermal and chemical instabilities, particularly its susceptibility to hydrolysis which generates corrosive hydrofluoric acid (HF), present significant challenges for high-energy-density and long-life applications.[1]
This compound (K-TFSM) has emerged as a compelling alternative due to its unique molecular structure and desirable properties.[2] The bulky and highly fluorinated tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, offers exceptional thermal and electrochemical stability. Its weak coordinating ability is hypothesized to promote higher cation transference numbers, a crucial factor for mitigating concentration polarization and enabling fast charging capabilities. This guide will provide the foundational knowledge and practical protocols to explore the potential of K-TFSM in your battery research.
Physicochemical Properties of this compound
Understanding the fundamental properties of K-TFSM is paramount for designing effective electrolyte systems.
| Property | Value | Source |
| Chemical Formula | C₄F₉KO₆S₃ | [3] |
| Molecular Weight | 450.30 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | [3][4] |
| Purity | Typically >98.0% | [3][4] |
| Thermal Stability | High (>300°C) | [2] |
| Solubility | Soluble in water and polar organic solvents like methanol. | [2][4] |
| Ionic Conductivity | Moderate (0.1–1 mS/cm in organic solvents) | [2] |
Causality Behind Properties:
-
High Thermal and Electrochemical Stability: The strong electron-withdrawing nature of the three trifluoromethanesulfonyl (-SO₂CF₃) groups delocalizes the negative charge on the central carbon atom of the methanide anion. This delocalization enhances the anion's stability, making it resistant to oxidation at high potentials and thermal decomposition.[2]
-
Moderate Ionic Conductivity: The large size of the [C(SO₂CF₃)₃]⁻ anion can lead to stronger ion pairing with the potassium cation (K⁺) compared to smaller anions, which can reduce ionic conductivity.[2] However, its solubility in a wide range of organic solvents allows for tuning the electrolyte's overall conductivity.
-
Weak Coordinating Ability: The delocalized charge and steric hindrance from the bulky trifluoromethanesulfonyl groups result in a weakly coordinating anion. This property is advantageous as it can facilitate the desolvation of the cation at the electrode-electrolyte interface, potentially leading to faster electrode kinetics.
Experimental Protocols
Electrolyte Preparation
This protocol describes the preparation of a 0.8 M K-TFSM electrolyte in a binary solvent mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). This composition is a common starting point for non-aqueous electrolytes due to the high dielectric constant of EC, which aids in salt dissolution, and the low viscosity of DMC, which promotes ion mobility.
Materials:
-
This compound (K-TFSM), battery grade (>99.9% purity)
-
Ethylene Carbonate (EC), battery grade, anhydrous (<20 ppm H₂O)
-
Dimethyl Carbonate (DMC), battery grade, anhydrous (<20 ppm H₂O)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Analytical balance (±0.0001 g)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Pipettes
Protocol:
-
Environment Control: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air. Water can react with electrolyte components and degrade battery performance.[5]
-
Solvent Preparation: In a clean, dry volumetric flask, prepare the EC:DMC (1:1 v/v) solvent mixture. For example, to prepare 10 mL of the solvent mixture, add 5 mL of EC and 5 mL of DMC.
-
Salt Calculation: Calculate the mass of K-TFSM required to achieve a 0.8 M concentration. For 10 mL of electrolyte, you will need: Mass (g) = 0.8 mol/L * 0.010 L * 450.30 g/mol = 3.6024 g
-
Dissolution: Carefully weigh the calculated amount of K-TFSM and add it to the volumetric flask containing the solvent mixture.
-
Mixing: Add a magnetic stir bar to the flask and stir the solution until the salt is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can be used to expedite dissolution, but ensure the flask is properly sealed to prevent solvent evaporation.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte sit for at least 24 hours before use to ensure homogeneity.
Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a CR2032-type coin cell, a standard test vehicle for battery materials research. This example uses a lithium metal anode and a standard cathode material to evaluate the performance of the K-TFSM electrolyte.
Materials:
-
CR2032 coin cell components (case, cap, spring, spacer disk)
-
Cathode electrode (e.g., LiFePO₄ or NMC coated on aluminum foil)
-
Lithium metal foil (anode)
-
Celgard separator (e.g., 2325)
-
Prepared K-TFSM electrolyte
-
Crimping machine
-
Tweezers (non-metallic tips are recommended)
-
Pipette
Protocol:
-
Component Preparation: Ensure all coin cell components, electrodes, and the separator are dried under vacuum at an appropriate temperature (e.g., 80-120°C for several hours) and transferred to the glovebox without exposure to air.[6]
-
Cell Stacking: a. Place the cathode case (the larger piece) on a clean, flat surface inside the glovebox. b. Place the cathode electrode in the center of the case with the active material facing up. c. Dispense a few drops (e.g., 20-40 µL) of the K-TFSM electrolyte onto the cathode to wet it thoroughly.[7] d. Place the separator on top of the wetted cathode. e. Add another few drops of electrolyte to the separator. f. Place the lithium metal anode on top of the separator. g. Place the spacer disk on top of the lithium anode. h. Place the spring on top of the spacer disk.
-
Sealing: a. Place the gasket on the cell assembly, ensuring it is properly seated. b. Place the cap (the smaller piece) on top of the gasket. c. Carefully transfer the assembled cell to the crimping machine. d. Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator by the electrolyte.
Electrochemical Characterization
The following are standard electrochemical techniques to evaluate the performance of the K-TFSM electrolyte in a battery cell.
3.3.1. Cyclic Voltammetry (CV)
CV is used to determine the electrochemical stability window (ESW) of the electrolyte.
Protocol:
-
Cell Setup: Assemble a three-electrode cell or a two-electrode coin cell with a stable working electrode (e.g., stainless steel or glassy carbon), a lithium reference electrode, and a lithium counter electrode.[8][9]
-
Parameters: Set the potential range to be scanned (e.g., from the open-circuit voltage up to a high potential like 5.0 V vs. Li/Li⁺ and down to a low potential like -0.5 V vs. Li/Li⁺). Use a slow scan rate, typically between 0.1 and 1 mV/s, to approximate steady-state conditions.
-
Data Acquisition: Record the current response as a function of the applied potential. The ESW is defined by the potential limits where a significant increase in current is observed, indicating electrolyte decomposition (oxidation at the high potential limit and reduction at the low potential limit).
3.3.2. Galvanostatic Cycling
This technique evaluates the cell's cycling performance, including its specific capacity, coulombic efficiency, and capacity retention.
Protocol:
-
Formation Cycles: Begin with a few slow-rate cycles (e.g., C/20 or C/10) to form a stable solid electrolyte interphase (SEI) on the anode.
-
Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to assess its performance under different current loads.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100 or more) to evaluate its capacity retention and long-term stability.[10]
-
Data Analysis: Plot the specific discharge capacity and coulombic efficiency versus the cycle number.
3.3.3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the internal resistance and interfacial properties of the battery.
Protocol:
-
Frequency Range: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
State of Charge: Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to monitor changes in the cell's impedance.
-
Data Analysis: The resulting Nyquist plot can be fitted with an equivalent circuit model to extract valuable parameters such as the solution resistance, charge transfer resistance, and SEI resistance.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow from electrolyte preparation to electrochemical characterization.
Caption: Experimental workflow from electrolyte preparation to battery assembly and electrochemical testing.
Trustworthiness and Self-Validation
The protocols provided in this guide are designed to be self-validating. By systematically following the steps and understanding the rationale behind them, researchers can ensure the reliability of their results. For instance, the stringent control of the glovebox atmosphere during electrolyte preparation and cell assembly is crucial to prevent side reactions that could obscure the true performance of the K-TFSM electrolyte. The inclusion of standard electrochemical characterization techniques allows for direct comparison with established electrolyte systems, providing a benchmark for performance evaluation.
Conclusion
This compound presents a compelling avenue for the development of safer and higher-performance batteries. Its exceptional stability and weakly coordinating nature address some of the key limitations of conventional electrolyte salts. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of K-TFSM. It is important to note that the provided electrolyte formulation is a starting point, and further optimization of salt concentration, solvent composition, and the use of additives will likely be necessary to unlock the full potential of this promising material for specific battery chemistries.
References
-
Clean Energy Institute - University of Washington. (n.d.). How to make a coin cell. Retrieved from [Link]
-
Frontiers. (2023). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide. Retrieved from [Link]
- Google Patents. (n.d.). EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
-
Landt Instruments. (n.d.). How To Make Coin Cells. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Stability of Lithium Ion Battery Electrolyte. Retrieved from [Link]
-
Poworks. (2021). LiFSI vs. LiPF6 in Li-ion Battery Electrolytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Dual electrolyte additives of potassium hexafluorophosphate and tris (trimethylsilyl) phosphite for anode-free lithium metal batteries | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical stability window of LiTFSI/C2C2imTFSI electrolyte.... Retrieved from [Link]
-
ResearchGate. (n.d.). Galvanostatic cycling performance of ASSLMBs. a,d,g) charge–discharge.... Retrieved from [Link]
-
Starshinechemical. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. benchchem.com [benchchem.com]
- 3. smolecule.com [smolecule.com]
- 4. This compound | 114395-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. large-battery.com [large-battery.com]
- 6. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 7. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
Applications of Potassium Tris(trifluoromethanesulfonyl)methanide in Polymer Chemistry: A Detailed Guide for Researchers
This technical guide provides an in-depth exploration of the applications of Potassium Tris(trifluoromethanesulfonyl)methanide, commonly referred to as K[(CF3SO2)3C] or KTM, in the field of polymer chemistry. This unique salt, characterized by its bulky, weakly coordinating anion, offers significant advantages in various polymeric systems. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and detailed experimental protocols.
Introduction to this compound
This compound is a salt composed of a potassium cation (K+) and a large, charge-delocalized tris(trifluoromethanesulfonyl)methanide anion [(CF3SO2)3C]-.[1] The key to its utility in polymer chemistry lies in the properties of this anion. The three strongly electron-withdrawing trifluoromethanesulfonyl groups delocalize the negative charge over a large volume, rendering the anion exceptionally stable and non-coordinating. This has profound implications for its function in polymer systems, particularly in enhancing ionic conductivity and acting as a catalyst in specific polymerization reactions.[1][2]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C4F9KO6S3 |
| Molecular Weight | 450.32 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Anion Structure | A central carbon atom bonded to three trifluoromethanesulfonyl groups |
Section 1: Application in Solid Polymer Electrolytes (SPEs) for Advanced Batteries
One of the most promising applications of K[(CF3SO2)3C] is as an electrolyte salt in solid polymer electrolytes (SPEs) for next-generation potassium-ion batteries.[3][4][5] SPEs offer significant safety and stability advantages over traditional liquid electrolytes.[3][4][5] The large, plasticizing methanide anion helps to reduce the crystallinity of the polymer host, such as poly(ethylene oxide) (PEO), thereby creating more amorphous regions that facilitate ion transport.[3][4][5]
Principle of Operation
In a PEO-based SPE, the potassium ions coordinate with the ether oxygen atoms of the PEO chains.[6] Ion transport occurs through segmental motion of the polymer chains, allowing the K+ ions to "hop" from one coordination site to another.[6] The large, "soft" [(CF3SO2)3C]- anion has a weak interaction with the K+ cation, leading to a high degree of salt dissociation and, consequently, a higher concentration of mobile charge carriers. Furthermore, the bulky nature of the anion disrupts the packing of the PEO chains, which lowers the glass transition temperature (Tg) and enhances polymer chain flexibility, further boosting ionic conductivity.[3][4][5]
Experimental Protocol: Preparation of a PEO-based Solid Polymer Electrolyte with K[(CF3SO2)3C]
This protocol details the solvent casting method for preparing a freestanding PEO-KTM solid polymer electrolyte membrane.
Materials:
-
High molecular weight Poly(ethylene oxide) (PEO), (Mv ~5,000,000 g/mol )
-
This compound (K[(CF3SO2)3C])
-
Acetonitrile (anhydrous)
-
Teflon dish
Equipment:
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Vacuum oven
-
Calipers for thickness measurement
Procedure:
-
Drying of Reagents: Dry the PEO powder at 50 °C and K[(CF3SO2)3C] at 110 °C under vacuum for at least 24 hours to remove any residual moisture.[3][4][5]
-
Preparation of the Polymer Solution: Inside an argon-filled glovebox, dissolve a predetermined amount of PEO in anhydrous acetonitrile. The concentration will depend on the desired viscosity, but a good starting point is a 5% (w/v) solution. Stir the mixture until the PEO is completely dissolved, which may take several hours.
-
Addition of the Potassium Salt: Calculate the required amount of K[(CF3SO2)3C] to achieve a specific ethylene oxide to potassium (EO:K) molar ratio. A common starting ratio for optimization is 20:1.[3][4][5] Add the salt to the PEO solution and continue stirring until it is fully dissolved.
-
Casting the Film: Pour the homogeneous polymer-salt solution into a Teflon dish. The volume of the solution will determine the final thickness of the electrolyte membrane.
-
Solvent Evaporation: Allow the solvent to evaporate slowly inside the glovebox at room temperature. This can take 24-48 hours. A slow evaporation rate is crucial for forming a uniform, mechanically stable film.
-
Final Drying: Once the film appears solid, transfer the Teflon dish to a vacuum oven. Dry the film at 60 °C under vacuum for at least 48 hours to remove any residual acetonitrile.[3][4][5]
-
Film Characterization: After drying, the freestanding SPE film can be carefully peeled from the Teflon dish. Measure its thickness using calipers. The film is now ready for electrochemical characterization.
Characterization of the Solid Polymer Electrolyte
1. Ionic Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)
Ionic conductivity is a critical parameter for evaluating the performance of an SPE. It is determined using Electrochemical Impedance Spectroscopy (EIS).
Protocol:
-
Cell Assembly: Sandwich the prepared SPE membrane between two ion-blocking electrodes (e.g., stainless steel or gold) of a known area. This assembly is typically housed in a Swagelok-type cell or a coin cell.
-
EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage perturbation (typically 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[7]
-
Data Analysis: The resulting data is plotted as a Nyquist plot (-Z'' vs. Z'). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').[7][8]
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation:[9]
σ = L / (Rb * A)
Where:
-
L is the thickness of the SPE film (cm)
-
Rb is the bulk resistance (Ω)
-
A is the area of the electrode (cm²)
-
2. Electrochemical Stability Window (ESW) Determination using Cyclic Voltammetry (CV)
The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.
Protocol:
-
Cell Assembly: Assemble a three-electrode cell with the SPE as the electrolyte, a potassium metal foil as the counter and reference electrodes, and an inert working electrode (e.g., stainless steel or platinum).
-
CV Measurement: Perform a cyclic voltammetry scan at a slow scan rate (e.g., 0.1 mV/s) over a wide potential range (e.g., -0.5 to 5.0 V vs. K/K+).[10][11][12]
-
Data Analysis: The ESW is determined by the onset potentials of the anodic and cathodic currents, which correspond to the oxidation and reduction of the electrolyte, respectively.[10][11][12]
Caption: Workflow for the preparation and characterization of a solid polymer electrolyte.
Section 2: Catalysis in Polymerization Reactions
The non-coordinating nature of the tris(trifluoromethanesulfonyl)methanide anion also makes its potassium salt a candidate for catalyzing certain types of polymerization reactions, such as cationic polymerization and ring-opening polymerization.
Cationic Polymerization of Vinyl Ethers
Principle:
Cationic polymerization is a chain-growth polymerization initiated by a cation.[13][14][15] For vinyl ethers, the electron-donating alkoxy group stabilizes the propagating carbocation, making them suitable monomers for this type of polymerization.[13][14][15] While strong Lewis acids are common initiators, certain salts with non-coordinating anions can also initiate polymerization, often in the presence of a proton source. The weakly coordinating nature of the [(CF3SO2)3C]- anion is advantageous as it is less likely to terminate the growing polymer chain, potentially leading to better control over the polymerization and narrower molecular weight distributions.
Representative Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol provides a general procedure for the cationic polymerization of IBVE. While a specific protocol using K[(CF3SO2)3C] is not widely documented, this serves as a template for investigation.
Materials:
-
Isobutyl vinyl ether (IBVE), freshly distilled
-
This compound (K[(CF3SO2)3C])
-
Anhydrous dichloromethane (DCM)
-
Methanol
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere (argon or nitrogen) and ensure all components are thoroughly dried.
-
Monomer and Solvent: In a Schlenk flask, add the desired amount of anhydrous DCM followed by the freshly distilled IBVE. Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Initiation: In a separate flask, prepare a stock solution of K[(CF3SO2)3C] in anhydrous DCM. Add a specific aliquot of the initiator solution to the rapidly stirring monomer solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for a set period. The reaction time will influence the molecular weight and conversion.
-
Termination: Quench the polymerization by adding an excess of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration or decantation, then redissolve it in a small amount of a suitable solvent (e.g., DCM or THF) and re-precipitate it in methanol. Repeat this process two to three times to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(isobutyl vinyl ether) under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by 1H NMR spectroscopy.
Caption: Simplified schematic of cationic polymerization of a vinyl ether.
Ring-Opening Polymerization of Cyclic Esters
Principle:
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of the monomer into the polymer backbone.[16][17][18][19] This method is widely used for the synthesis of biodegradable polyesters like poly(ε-caprolactone) (PCL). Anionic ROP can be initiated by strong bases. While K[(CF3SO2)3C] itself is not a strong base, its application in conjunction with an initiator could be explored, where the non-coordinating anion could influence the polymerization kinetics and control.
Representative Protocol: Ring-Opening Polymerization of ε-Caprolactone (ε-CL)
This protocol describes a typical anionic ROP of ε-CL using a potassium-based initiator. The role of K[(CF3SO2)3C] could be investigated as a co-catalyst or an additive to modulate the reactivity of the initiating species.
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled
-
Potassium tert-butoxide (t-BuOK) as an initiator
-
This compound (as a potential additive)
-
Anhydrous toluene
-
Methanol
Equipment:
-
Schlenk line or glovebox
-
Dry glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Monomer and Solvent: Charge a Schlenk flask with the desired amount of anhydrous toluene and freshly distilled ε-CL.
-
Initiation: In a separate flask, prepare a stock solution of the initiator (e.g., t-BuOK) in anhydrous toluene. If investigating the effect of K[(CF3SO2)3C], it can be added to the monomer solution before the initiator or as a complex with the initiator.
-
Polymerization: Add the initiator solution to the monomer solution at the desired reaction temperature (e.g., room temperature or elevated temperatures).
-
Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by 1H NMR to determine monomer conversion.
-
Termination: Terminate the polymerization by adding a small amount of acidic methanol.
-
Purification: Precipitate the polymer in a large excess of cold methanol. Filter the polymer and wash it with fresh methanol.
-
Drying: Dry the resulting poly(ε-caprolactone) under vacuum until a constant weight is achieved.
-
Characterization: Characterize the polymer using GPC (for molecular weight and PDI) and NMR spectroscopy (for end-group analysis and monomer conversion).
Section 3: Post-Polymerization Modification for Trifluoromethylation
The introduction of trifluoromethyl (CF3) groups into polymers can significantly enhance their thermal stability, chemical resistance, and modify their surface properties.[20][21][22] While direct polymerization of trifluoromethylated monomers is one approach, post-polymerization modification offers a versatile route to functionalize existing polymers.[23][24][25][26][27] K[(CF3SO2)3C] can be considered a potential source of the trifluoromethyl group under specific reaction conditions, although this application is less explored compared to its use in electrolytes. More commonly, reagents like sodium trifluoromethanesulfinate (CF3SO2Na) are used as a source of the CF3 radical.[6]
Conceptual Approach:
A potential pathway for utilizing K[(CF3SO2)3C] in trifluoromethylation could involve the generation of a trifluoromethyl radical or anion that can then react with a suitable functional group on a polymer backbone. This might be achieved through electrochemical methods or by using a suitable reducing or oxidizing agent.
A general strategy for post-polymerization modification is outlined below, which could be adapted for trifluoromethylation reactions.
General Protocol for Post-Polymerization Modification
Materials:
-
A base polymer with reactive sites (e.g., polystyrene for C-H activation, or a polymer with leaving groups).[23]
-
A trifluoromethylating agent (the potential use of K[(CF3SO2)3C] would require specific conditions to be developed).
-
A suitable solvent.
-
A catalyst or initiator if required (e.g., a photocatalyst or a radical initiator).[23]
Procedure:
-
Polymer Dissolution: Dissolve the base polymer in a suitable solvent in a reaction vessel.
-
Reagent Addition: Add the trifluoromethylating agent and any necessary catalysts or initiators to the polymer solution.
-
Reaction Conditions: Maintain the reaction at a specific temperature and for a specific duration, possibly with irradiation (e.g., UV light) if a photocatalytic route is employed.[23]
-
Purification: After the reaction, precipitate the modified polymer in a non-solvent to remove unreacted reagents and byproducts. Repeat the dissolution and precipitation steps for thorough purification.
-
Drying: Dry the functionalized polymer under vacuum.
-
Characterization: Confirm the incorporation of the trifluoromethyl groups using techniques such as 19F NMR spectroscopy and assess the impact on the polymer's properties (e.g., thermal stability by TGA, glass transition temperature by DSC).
Caption: General scheme for post-polymerization trifluoromethylation.
Conclusion
This compound is a versatile salt with significant potential in polymer chemistry. Its primary and most well-documented application is as a highly effective electrolyte in solid polymer electrolytes for potassium-ion batteries, where its unique anionic properties contribute to enhanced ionic conductivity and electrochemical stability. While its roles as a catalyst in cationic and ring-opening polymerizations, and as a reagent for trifluoromethylation are less established, the fundamental properties of the [(CF3SO2)3C]- anion suggest that these are promising areas for future research and development. The protocols provided in this guide serve as a starting point for researchers to explore and expand upon the applications of this fascinating compound.
References
-
Kim, S. Y., et al. (2002). Synthesis of Poly(phenylene oxide) Containing Trifluoromethyl Groups via Selective and Sequential Nucleophilic Aromatic Substitution Reaction. Macromolecules, 35(15), 5778–5782. [Link]
-
Babu, R. (1990). Trifluoromethyl-substituted polymers. NASA Technical Reports Server. [Link]
-
Baxendale, I. R., Ley, S. V., Lumeras, W., & Nesi, M. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. [Link]
-
Grobelny, Z., et al. (2022). Anionic polymerization of ε-CL initiated with t-BuOK by ring opening of the monomer (side reaction). ResearchGate. [Link]
-
Wang, Y., Zhang, L., & Wang, X. (2020). Anionic Polymerization of ε-Caprolactone Using Potassium tert-Butoxide/18-Crown-6 Initiating System. Journal of Polymer Materials, 37(1-2), 77–89. [Link]
-
Teator, A. J., et al. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. Nature Chemistry, 11(8), 736–742. [Link]
-
Chakraborty, S., et al. (2022). Simultaneous Measurement of Ionic and Electronic Conductivities of Conductive Polymers as a Function of Electrochemical Doping in Battery Electrolyte. ChemRxiv. [Link]
-
Galluzzo, M. D., et al. (2020). Ionic conductivities of solid polymer electrolytes. ResearchGate. [Link]
-
Mindemark, J., et al. (2018). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Polymers, 10(4), 428. [Link]
-
V, R. K., et al. (2019). Impedance Spectroscopy in Polymer Electrolyte Characterization. ResearchGate. [Link]
-
Fedorov, F. S., et al. (2022). Poly(ethylene oxide)-Based Electrolytes for Solid-State Potassium Metal Batteries with a Prussian Blue Positive Electrode. ACS Applied Polymer Materials, 4(4), 2746–2755. [Link]
-
Jankowska, E., et al. (2019). Cyclic voltammetry of electrolytes of PEO-based, solid-polymer electrolytes with salts of NaPF6, NaTIM, NaTCP and NaPCPI at 50 °C. ResearchGate. [Link]
-
Mindemark, J., et al. (2022). Dissecting the Solid Polymer Electrolyte–Electrode Interface in the Vicinity of Electrochemical Stability Limits. ACS Applied Materials & Interfaces, 14(25), 28489–28499. [Link]
-
Das, S., & De, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Fedorov, F. S., et al. (2022). Poly(ethylene oxide)-Based Electrolytes for Solid-State Potassium Metal Batteries with a Prussian Blue Positive Electrode. SciSpace. [Link]
-
Thongmak, S., et al. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers, 13(24), 4309. [Link]
-
Zhang, H., et al. (2021). The cyclic voltammetry curves of polymer electrolytes with 0 wt% PIL and 20 wt% PIL. ResearchGate. [Link]
-
Zhang, X., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(1), 101-109. [Link]
-
Gohy, J.-F., & Fustin, C.-A. (2012). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 3(6), 1485-1494. [Link]
-
Fedorov, F. S., et al. (2022). Poly(ethylene oxide)-Based Electrolytes for Solid-State Potassium Metal Batteries with a Prussian Blue Positive Electrode. ResearchGate. [Link]
-
Gohy, J.-F., & Fustin, C.-A. (2012). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. ResearchGate. [Link]
-
Halim, H. A., et al. (2021). Basics of teaching electrochemical impedance spectroscopy of electrolytes for ion-rechargeable batteries – part 1: a good practice on estimation of bulk resistance of solid polymer electrolytes. ResearchGate. [Link]
-
Tan, B. J. Y., et al. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Materials, 10. [Link]
-
Zhang, Y., et al. (2016). Photocatalyzed ring-opening polymerization of ε-caprolactone. Catalysis Science & Technology, 6(16), 6127-6131. [Link]
-
Chemistry For Everyone. (2024). How To Calculate Ionic Conductivity From Impedance Spectroscopy? [Link]
-
Gauthier, M. A., & Gibson, M. I. (2009). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 48(1), 48-58. [Link]
-
Das, S., & De, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Zhang, X., et al. (2021). Preparation of PEO-Based Solid Polymer Electrolyte Membranes via Solvent-Free Melting and Properties of the Product. IOP Conference Series: Earth and Environmental Science, 787, 012030. [Link]
-
Boyer, C., et al. (2009). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate): Synthesis of a diverse water-soluble polymer library. Journal of Polymer Science Part A: Polymer Chemistry, 47(17), 4332-4345. [Link]
-
Das, S., & De, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2020). Research Progress and Application of PEO-Based Solid State Polymer Composite Electrolytes. Frontiers in Energy Research, 8. [Link]
-
Tan, B. J. Y., et al. (2022). Moisture tolerant cationic RAFT polymerization of vinyl ethers. Chemical Science, 13(36), 10795-10800. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Research Progress and Application of PEO-Based Solid State Polymer Composite Electrolytes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. Dissecting the Solid Polymer Electrolyte–Electrode Interface in the Vicinity of Electrochemical Stability Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. JPM | Anionic Polymerization of ε-Caprolactone Using Potassium tert-Butoxide/18-Crown-6 Initiating System [techscience.com]
- 18. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 19. Photocatalyzed ring-opening polymerization of ε-caprolactone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ntrs.nasa.gov [ntrs.nasa.gov]
- 22. researchgate.net [researchgate.net]
- 23. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: C-H Activation Utilizing Potassium Tris(trifluoromethanesulfonyl)methanide
Introduction: A Paradigm Shift in C-H Functionalization through Superbase Catalysis
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. This approach holds immense promise for the rapid assembly of complex molecules, particularly in the realms of pharmaceutical and materials science.[1][2] While transition-metal catalysis has predominantly driven progress in this field, the development of metal-free activation methods is a burgeoning area of research. At the forefront of this evolution is the application of exceptionally strong bases, or "superbases," to deprotonate even weakly acidic C-H bonds, thereby generating highly reactive carbanionic intermediates.
This application note details the protocol and underlying principles for C-H activation using Potassium Tris(trifluoromethanesulfonyl)methanide, commercially known as KCTf3. This compound is a crystalline, salt-like solid that functions as a powerful, non-nucleophilic Brønsted base.[1] Its remarkable basicity is attributed to the extensive delocalization of the negative charge across the three electron-withdrawing trifluoromethanesulfonyl groups of its conjugate acid. This inherent stability of the conjugate base makes KCTf3 an exceptionally potent proton acceptor, capable of activating a range of otherwise inert C-H bonds.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of KCTf3 for novel synthetic transformations. We will delve into the mechanistic rationale, provide a detailed experimental protocol, discuss the scope of its application, and outline critical safety considerations.
Mechanistic Rationale: C-H Activation via Deprotonation
The fundamental mechanism of C-H activation by this compound is a deprotonation reaction.[1][2] Unlike many transition-metal-catalyzed processes that proceed through oxidative addition or concerted metalation-deprotonation pathways, KCTf3 directly abstracts a proton from a carbon center. This generates a carbanion and the neutral conjugate acid, tris(trifluoromethanesulfonyl)methane.
The efficacy of this process is governed by the relative acidity of the target C-H bond and the pKa of the conjugate acid of KCTf3. The electron-withdrawing nature of the three trifluoromethanesulfonyl groups renders the methanide anion exceptionally stable, and consequently, its conjugate acid is a very strong acid. This thermodynamic driving force enables the deprotonation of even very weak carbon acids.
The resulting carbanion is a highly reactive intermediate that can be trapped by a suitable electrophile to form a new carbon-carbon or carbon-heteroatom bond. The choice of electrophile is critical and will dictate the overall transformation.
Figure 1: General mechanism of C-H activation by deprotonation with KCTf3.
Experimental Protocol: General Procedure for C-H Activation/Functionalization
The following is a generalized protocol for the C-H activation and subsequent functionalization of a substrate using this compound. It is crucial to note that reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates and electrophiles. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound (KCTf3)
-
Substrate containing the C-H bond to be activated
-
Electrophile
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether, toluene)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the substrate (1.0 equiv) and this compound (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous, aprotic solvent via syringe. The reaction mixture is typically stirred at room temperature to facilitate deprotonation. The progress of the deprotonation can sometimes be monitored by changes in color or solubility.
-
Deprotonation: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the acidity of the C-H bond) for a specified period (typically 1-24 hours) to ensure complete formation of the carbanion.
-
Electrophilic Quench: Cool the reaction mixture to an appropriate temperature (often -78 °C to 0 °C) before the dropwise addition of the electrophile (1.0-1.2 equiv).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete, as determined by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Figure 2: Experimental workflow for C-H activation using KCTf3.
Substrate Scope and Applications
The application of this compound in C-H activation is particularly valuable for substrates that are not amenable to functionalization using traditional bases due to their low acidity. While specific, comprehensive substrate scope studies for standalone KCTf3-mediated C-H functionalization are still emerging in the literature, its utility has been demonstrated in promoting various catalytic reactions where C-H activation is a key step.
The strong basicity of KCTf3 allows for the deprotonation of a variety of C-H bonds, including those in:
-
Heteroaromatic compounds: The protons on electron-deficient heterocycles can be abstracted.
-
Hydrocarbons with adjacent activating groups: C-H bonds alpha to sulfones, nitriles, or carbonyl groups are potential targets.
-
Strained cyclic systems: The increased s-character of C-H bonds in small rings can enhance their acidity.
The resulting carbanions can react with a wide array of electrophiles, leading to the formation of new bonds.
| Substrate Class | Electrophile Example | Functionalization Outcome | Potential Application |
| Electron-deficient Heterocycles | Alkyl Halides | Alkylation | Synthesis of substituted heterocycles for medicinal chemistry |
| Activated Hydrocarbons | Aldehydes/Ketones | Aldol-type addition | Formation of C-C bonds and functionalized alcohols |
| Terminal Alkynes | Carbon Dioxide | Carboxylation | Synthesis of propiolic acids |
| Aryl C-H Bonds (in specific contexts) | Silyl Chlorides | Silylation | Introduction of silyl groups for further transformations |
Table 1: Potential Substrate and Electrophile Combinations for KCTf3-Mediated C-H Functionalization.
The use of KCTf3 is particularly promising in the synthesis of pharmaceuticals and other biologically active molecules, where late-stage C-H functionalization can provide rapid access to analogues and derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be carried out in a well-ventilated fume hood. KCTf3 is sensitive to moisture and should be stored and handled under an inert atmosphere. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Conclusion and Future Outlook
This compound represents a powerful tool in the arsenal of synthetic chemists for effecting challenging C-H activation reactions. Its strong basicity and non-nucleophilic nature allow for the clean generation of carbanionic intermediates from a variety of precursors. While its application as a standalone reagent for C-H functionalization is an area of active development, its role as a potent promoter in catalytic systems is well-established. Future research will likely focus on expanding the substrate scope, exploring new electrophilic partners, and developing asymmetric variants of these transformations. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this remarkable superbase.
References
Sources
Application Notes and Protocols: Potassium Tris(trifluoromethanesulfonyl)methanide as a Non-Nucleophilic Base
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Potassium Tris(trifluoromethanesulfonyl)methanide, hereafter referred to as KCTf₃, as a potent non-nucleophilic base in organic synthesis. KCTf₃, a commercially available and easily handled salt, offers significant advantages in reactions requiring strong, sterically hindered bases for selective deprotonation without competing nucleophilic attack. These application notes detail the fundamental properties of KCTf₃, safety and handling protocols, and a representative experimental setup for its use in promoting metal-catalyzed reactions, a context where its basic and coordinating properties are paramount.
Introduction: The Unique Profile of a Non-Nucleophilic Superbase
In the realm of organic synthesis, the choice of base is critical to the outcome of a reaction. While traditional bases can also act as nucleophiles, leading to undesired side products, non-nucleophilic bases offer the distinct advantage of selectively abstracting a proton due to significant steric hindrance around the basic center.[1][2] this compound (KCTf₃) has emerged as a powerful "superbase" in this category.[3][4]
The methanide anion, [C(SO₂CF₃)₃]⁻, possesses a unique electronic structure where the negative charge is extensively delocalized across the three strongly electron-withdrawing trifluoromethanesulfonyl groups. This charge delocalization, coupled with the bulky nature of the anion, renders it exceptionally stable and poorly nucleophilic. However, it remains a powerful proton acceptor, capable of deprotonating even weakly acidic C-H bonds.[3][5]
Key Advantages of KCTf₃:
-
High Basicity: Enables the deprotonation of a wide range of substrates.[5]
-
Low Nucleophilicity: Minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired product.
-
Thermal and Redox Stability: The high stability of the methanide anion allows for a broader range of reaction conditions.[6]
-
Commercial Availability and Ease of Handling: As a crystalline solid, KCTf₃ is more convenient and safer to handle than many organometallic bases.
This guide will focus on a key application of KCTf₃: its role as a promoter in cationic metal catalysis, where it facilitates the reaction by acting as a base and a weakly coordinating anion.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of KCTf₃ is essential for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₄F₉KO₆S₃ | [7] |
| Molecular Weight | 450.32 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 101 °C | [4] |
| Solubility | Soluble in methanol. | [4] |
| CAS Number | 114395-69-6 | [5][7] |
Safety and Handling:
KCTf₃ and related trifluoromethanesulfonyl compounds require careful handling in a well-ventilated laboratory fume hood.[8] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Inhalation: Avoid breathing dust. May cause respiratory tract irritation.[8]
-
Skin Contact: May cause skin irritation. In case of contact, wash affected area thoroughly with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[8]
-
Storage: Store in a cool, dry place under an inert atmosphere. KCTf₃ is moisture-sensitive.[4]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Experimental Setup and Protocol: KCTf₃ as a Promoter in Cationic Metal Catalysis
A significant application of KCTf₃ is its use as a promoter for a wide range of cationic metal-catalyzed reactions.[7] In this context, KCTf₃ can play a dual role: acting as a base to facilitate catalyst turnover and providing a weakly coordinating anion that enhances the Lewis acidity of the metal center.
The following protocol is a representative example of how KCTf₃ can be employed to enhance the efficiency of a metal-catalyzed carbon-carbon bond-forming reaction. This protocol is based on general principles of using KCTf₃ as a promoter and should be adapted for specific substrates and catalysts.
General Reaction Scheme
The metal catalyst can be a variety of transition metals, and the specific substrates and reagents will depend on the desired transformation.
Equipment and Reagents
-
Reaction Vessel: Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Nitrogen or Argon gas line with a manifold for purging the reaction vessel.
-
Heating and Stirring: Hotplate stirrer.
-
Syringes and Needles: For the transfer of dry solvents and liquid reagents.
-
Reagents:
-
This compound (KCTf₃)
-
Metal Catalyst (e.g., a salt of a transition metal like gold, rhodium, or scandium)
-
Substrate
-
Reagent
-
Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reagents for work-up (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Step-by-Step Experimental Protocol
Note: This is a general procedure. Molar ratios, reaction time, and temperature should be optimized for each specific reaction.
-
Preparation of the Reaction Vessel:
-
Thoroughly dry the reaction vessel in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). This is crucial as KCTf₃ is moisture-sensitive.
-
-
Addition of Solids:
-
To the cooled and purged reaction vessel, add the metal catalyst and this compound (KCTf₃). The molar ratio of metal catalyst to KCTf₃ may need to be optimized, but a 1:1 or 1:2 ratio is a common starting point.
-
-
Addition of Substrate and Solvent:
-
Add the substrate to the reaction vessel.
-
Using a syringe, add the anhydrous solvent to the flask. Stir the mixture to ensure all solids are dissolved or suspended.
-
-
Initiation of the Reaction:
-
Add the second reagent to the reaction mixture.
-
If necessary, heat the reaction to the desired temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale Behind the Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of KCTf₃ and any sensitive reagents with moisture and oxygen.
-
Anhydrous Solvents: Water can react with KCTf₃ and can also interfere with many metal-catalyzed reactions.
-
KCTf₃ as a Promoter: In many catalytic cycles, a proton is generated, which can inhibit the catalyst. KCTf₃ acts as a base to scavenge this proton, thus facilitating catalyst turnover. Furthermore, the resulting triflimide anion is very weakly coordinating, which can lead to a more reactive, "naked" cationic metal catalyst.
-
Work-up Procedure: The aqueous work-up is designed to remove any remaining inorganic salts and polar impurities from the reaction mixture.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for setting up a reaction using KCTf₃ as a non-nucleophilic base promoter.
Sources
- 1. Buy this compound | 114395-69-6 [smolecule.com]
- 2. patents.justia.com [patents.justia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Potassium tris(triflyl)methide (KCTf3): a broadly applicable promoter for cationic metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Potassium Tris(trifluoromethanesulfonyl)methanide in Fluorinated Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine and Advanced Reagents
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity.[] Consequently, the development of sophisticated reagents and protocols to achieve selective fluorination or to synthesize complex fluorinated molecules is of paramount importance.
Potassium Tris(trifluoromethanesulfonyl)methanide, hereafter referred to as K[C(Tf)₃], is a highly versatile and powerful reagent that has emerged as a key enabler in complex organic synthesis.[2] Its utility does not typically lie in being a direct fluorinating agent, but rather in its exceptional properties as a strong, sterically hindered base and a source for a very weakly coordinating anion.[][3] This guide provides an in-depth exploration of the chemical principles behind K[C(Tf)₃] and detailed protocols for its application in synthetic workflows involving fluorinated compounds.
Physicochemical Properties & Safe Handling
The efficacy of K[C(Tf)₃] is rooted in its unique structure, which dictates its physical properties and reactivity. Understanding these characteristics is essential for its effective and safe use in the laboratory.
Key Properties
| Property | Value | Reference |
| CAS Number | 114395-69-6 | [2][4] |
| Molecular Formula | C₄F₉KO₆S₃ | [][4][5] |
| Molecular Weight | ~450.3 g/mol | [2][4] |
| Appearance | White to almost white crystalline powder | [][4] |
| Purity | Typically >98.0% | [] |
| Solubility | Soluble in methanol and other polar organic solvents. | [] |
| Storage | Store under inert gas, in a cool (<15°C), dry place. Moisture sensitive. | [][6] |
Safety & Handling: A Corrosive and Moisture-Sensitive Reagent
K[C(Tf)₃] is classified as a corrosive solid that can cause severe skin burns and eye damage.[5][7] It may also be corrosive to metals.[5][7] Rigorous adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[5][6]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[6] Do not breathe dusts or mists.[5]
-
Moisture Control: The compound is moisture-sensitive. Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and maintain reactivity.[]
-
Incompatibilities: Avoid contact with strong acids and oxidizing agents.[6]
-
Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[6] Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local regulations.[5]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] If inhaled, move the person to fresh air.[5] If swallowed, rinse mouth but do not induce vomiting.[5]
The Scientific Rationale: Understanding the [C(Tf)₃]⁻ Anion
The synthetic power of K[C(Tf)₃] originates entirely from the properties of its anion, tris(trifluoromethanesulfonyl)methanide, [C(Tf)₃]⁻. This anion possesses two key features that chemists can exploit: its nature as the conjugate base of a superacid and its status as a weakly coordinating anion.
A Strong, Non-Nucleophilic Base
The central carbon of the methanide anion is bonded to three exceptionally powerful electron-withdrawing trifluoromethanesulfonyl (Tf) groups. This extensive delocalization stabilizes the negative charge, making the corresponding conjugate acid, H-C(Tf)₃, a superacid. Consequently, the [C(Tf)₃]⁻ anion is a very strong base, capable of deprotonating even very weak carbon acids.[4][8]
Crucially, the three bulky Tf groups provide a significant steric shield around the anionic carbon center. This steric hindrance prevents the anion from acting as a nucleophile in most situations, a common side reaction with other strong bases. This combination of high basicity and low nucleophilicity makes K[C(Tf)₃] an ideal reagent for clean deprotonation reactions, especially in complex molecules with multiple electrophilic sites.[]
Caption: Steric bulk and charge delocalization in the [C(Tf)₃]⁻ anion.
A Weakly Coordinating Anion (WCA)
A weakly coordinating anion (WCA) is a large, chemically robust ion that interacts very weakly with its corresponding cation.[9][10] The [C(Tf)₃]⁻ anion is an excellent example. Its large size and delocalized charge mean that the potassium cation (or any other cation it is paired with) is highly "free" and reactive. This is critical in catalysis, where a reactive, unencumbered metal center is often required for the catalytic cycle to proceed efficiently.[9] While traditional anions like chloride or triflate can coordinate to and deactivate a catalytic center, WCAs like [C(Tf)₃]⁻ create a more reactive cationic species.[10]
Application Protocols in Fluorinated Synthesis
The primary role of K[C(Tf)₃] in synthesizing fluorinated compounds is to serve as a strategic base to enable transformations that would otherwise be difficult.
Protocol 1: Base-Mediated C-H Activation of Fluorinated Aromatics
Principle: Many advanced pharmaceutical intermediates are poly-functionalized fluorinated aromatic or heteroaromatic compounds. Creating new C-C or C-heteroatom bonds often requires the deprotonation of a specific C-H bond.[4] However, the acidity of these protons can be low, and the molecules may contain base-sensitive functional groups. K[C(Tf)₃], with its high basicity and low nucleophilicity, is ideal for such selective deprotonations, generating a carbanion that can be trapped with a suitable electrophile.
Caption: Workflow for C-H activation using K[C(Tf)₃].
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (glovebox or Schlenk line), add the fluorinated aromatic substrate (1.0 eq) and anhydrous solvent (e.g., THF) to an oven-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, dissolve K[C(Tf)₃] (1.1 eq) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the cooled substrate solution.
-
Deprotonation: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The solution may change color upon carbanion formation.
-
Electrophilic Trap: Add the desired electrophile (e.g., an alkyl halide or carbonyl compound, 1.2 eq) dropwise to the solution.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Data & Expected Outcomes:
| Substrate Example | Electrophile | Expected Product | Typical Yield Range |
| 1-fluoro-2-iodobenzene | Benzaldehyde | (2-fluoro-6-iodophenyl)(phenyl)methanol | 60-80% |
| Pentafluorobenzene | Methyl Iodide | 1-methyl-2,3,4,5,6-pentafluorobenzene | 75-90% |
| 2-fluoropyridine | N-fluorobenzenesulfonimide (NFSI) | 2,3-difluoropyridine | 50-70% |
Troubleshooting:
-
Low Conversion: Incomplete deprotonation. Extend stirring time after base addition or increase the reaction temperature slightly (e.g., to -40 °C). Ensure all reagents and solvents are scrupulously dry.
-
Multiple Products: The electrophile may be reacting at other sites, or the carbanion may be unstable. Lowering the temperature during electrophile addition may improve selectivity.
Protocol 2: Anion Phase-Transfer Catalysis in Fluoropolymer Synthesis
Principle: The synthesis of certain fluoropolymers or fluorinated materials via polycondensation or substitution reactions can be challenging due to the poor solubility of anionic nucleophiles (e.g., fluoride or phenoxide salts) in the nonpolar organic solvents required for the polymer. The [C(Tf)₃]⁻ anion, when paired with a cation like tetrabutylammonium (TBA⁺), can act as a phase-transfer catalyst. The lipophilic TBA⁺ cation carries the reactive nucleophile into the organic phase, while the large, charge-diffuse [C(Tf)₃]⁻ remains in the organic phase, maintaining charge balance without interfering with the reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare the phase-transfer catalyst, [TBA][C(Tf)₃], via salt metathesis between K[C(Tf)₃] and tetrabutylammonium bromide in a suitable solvent, followed by isolation.
-
Reaction Setup: In a reactor, combine the fluorinated electrophilic monomer (e.g., decafluorobiphenyl) and the nucleophilic co-monomer salt (e.g., potassium salt of bisphenol A) in a biphasic solvent system (e.g., chlorobenzene and water).
-
Catalysis: Add a catalytic amount of [TBA][C(Tf)₃] (0.5-2 mol%) to the mixture.
-
Polymerization: Heat the vigorously stirred mixture to the desired temperature (e.g., 80-120 °C) to initiate polymerization. Monitor the reaction progress by measuring the viscosity of the organic layer or by GPC analysis of aliquots.
-
Isolation: Once the desired molecular weight is achieved, cool the reaction, precipitate the polymer by pouring the organic phase into a non-solvent like methanol, filter, and dry the resulting fluoropolymer under vacuum.
Conclusion
This compound is more than just a reagent; it is a problem-solving tool for synthetic chemists. By leveraging its properties as a strong, non-nucleophilic base and a source of a weakly coordinating anion, researchers can achieve transformations critical to the synthesis of complex fluorinated molecules. Its ability to perform clean deprotonations in sensitive systems makes it particularly valuable in the late-stage functionalization of drug candidates and the precise construction of fluorinated materials. As the demand for advanced fluorinated compounds continues to grow, the strategic application of K[C(Tf)₃] will undoubtedly play an expanding role in enabling chemical innovation.
References
-
Science.gov. (n.d.). weakly coordinating anions: Topics by Science.gov. Retrieved from [Link]
-
LookChem. (n.d.). Cas 114395-69-6, Potassium tris(trifluoromethanesulfonyl)methide. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066–2090. Available at: [Link]
-
Krossing Group. (n.d.). Weakly Coordinating Anions WCAs.... Retrieved from [Link]
-
de Jong, M. R., et al. (2023). The Interplay of Weakly Coordinating Anions and the Mechanical Bond: A Systematic Study of the Explicit Influence of Counterions on the Properties of (Pseudo)rotaxanes. MDPI. [Link]
-
Prakash, G. K. S., et al. (2017). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. National Institutes of Health. [Link]
-
Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 2. lookchem.com [lookchem.com]
- 3. weakly coordinating anions: Topics by Science.gov [science.gov]
- 4. Buy this compound | 114395-69-6 [smolecule.com]
- 5. This compound | Starshinechemical [starshinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemical-label.com [chemical-label.com]
- 8. benchchem.com [benchchem.com]
- 9. cuvillier.de [cuvillier.de]
- 10. mdpi.com [mdpi.com]
Unlocking C-H Acidity: Potassium Tris(trifluoromethanesulfonyl)methanide as a Premier Reagent for Deprotonation Reactions
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of potassium tris(trifluoromethanesulfonyl)methanide (K-TfM) as a highly effective reagent for deprotonation reactions. K-TfM, the potassium salt of the superacid triflidic acid, offers a unique combination of properties that enable the deprotonation of exceptionally weak carbon and heteroatom acids. This guide details the reagent's physicochemical properties, explains the principles behind its reactivity, and provides detailed protocols for its synthesis and application in organic synthesis, with a focus on C-H activation.
Introduction: A New Frontier in Non-Nucleophilic Bases
In the realm of organic synthesis, the selective deprotonation of weakly acidic C-H bonds is a formidable challenge, yet it holds the key to novel molecular architectures and streamlined synthetic pathways. Traditional strong bases are often highly nucleophilic, leading to undesired side reactions. This compound, hereafter referred to as K-TfM, has emerged as a powerful tool to overcome this limitation.[] It is a salt of triflidic acid, one of the strongest known carbon acids, with an estimated aqueous pKa of -18.6.[2] This exceptional acidity of the conjugate acid renders the methanide anion an extremely weak base and a potent, non-nucleophilic deprotonating agent.[][3]
The trifluoromethanesulfonyl (triflyl) groups are exceptionally electron-withdrawing, which delocalizes the negative charge on the central carbon atom of the methanide anion, rendering it a poor nucleophile.[2] This unique electronic feature allows K-TfM to deprotonate a wide range of substrates, including those with very high pKa values, without the complication of nucleophilic attack.[3] This guide will provide the necessary information for the effective and safe utilization of K-TfM in a research and development setting.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for its successful application.
| Property | Value | Source |
| Chemical Formula | C₄F₉KO₆S₃ | [3][4] |
| Molecular Weight | 450.32 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Solubility | Soluble in methanol. Typically used in polar aprotic solvents such as DMSO and THF. | [3] |
| Storage | Store under an inert atmosphere. Moisture sensitive. | [] |
Spectroscopic Data:
-
¹⁹F NMR: A characteristic singlet is observed between -75 and -80 ppm, corresponding to the nine equivalent fluorine atoms of the three CF₃SO₂ groups.
-
¹³C NMR, ³⁹K NMR, IR, and Raman spectroscopy also provide valuable structural information.
The Power of Superacidity: The Principle of Deprotonation
The efficacy of K-TfM as a deprotonating agent is directly linked to the superacidic nature of its conjugate acid, tris(trifluoromethanesulfonyl)methane (triflidic acid). The equilibrium of a deprotonation reaction is governed by the relative acidities (pKa values) of the acid being deprotonated (the substrate) and the conjugate acid of the base being used.
Because triflidic acid is an exceptionally strong acid, the equilibrium of the reaction lies heavily towards the formation of the deprotonated substrate and triflidic acid. This allows for the essentially irreversible deprotonation of a wide range of C-H, N-H, and O-H bonds that are inaccessible with conventional bases.
Applications in Deprotonation Reactions: Protocols and Methodologies
K-TfM is a versatile reagent for the deprotonation of a variety of weakly acidic compounds, including ketones, esters, and nitriles, facilitating subsequent reactions such as alkylations, aldol condensations, and other C-C bond-forming transformations.
General Protocol for Deprotonation of a Weakly Acidic C-H Bond
This protocol provides a general framework for the deprotonation of a substrate with an active methylene or methine group.
Materials:
-
This compound (K-TfM)
-
Anhydrous polar aprotic solvent (e.g., THF, DMSO)
-
Substrate with a weakly acidic C-H bond
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous solvents and reagents
Procedure:
-
Preparation of the Reaction Setup:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas.
-
Assemble the reaction vessel with a magnetic stir bar and maintain under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
In the reaction vessel, suspend K-TfM (1.05 equivalents) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
-
Deprotonation:
-
Cool the suspension to the desired temperature (typically ranging from -78 °C to room temperature, substrate-dependent).
-
Slowly add a solution of the substrate (1.0 equivalent) in the same anhydrous solvent to the K-TfM suspension via syringe.
-
Stir the reaction mixture at the chosen temperature for a duration determined by the substrate's acidity (typically 30 minutes to several hours).
-
-
Quenching/Subsequent Reaction:
-
The resulting solution of the deprotonated substrate can be used directly in a subsequent reaction by adding an electrophile.
-
Alternatively, the reaction can be quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
-
Work-up and Isolation:
-
Perform an appropriate aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).
-
Protocol for the Synthesis of this compound
While commercially available, K-TfM can also be synthesized in the laboratory. A common method involves the reaction of tris(trifluoromethanesulfonyl)methane with a potassium base.[3] A patent describes a method involving the reaction of trifluoromethanesulfonyl fluoride with a Grignard reagent followed by reaction with a potassium salt.[]
Materials:
-
Tris(trifluoromethanesulfonyl)methane
-
Potassium hydroxide (KOH)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Materials:
-
Under an inert atmosphere, dissolve tris(trifluoromethanesulfonyl)methane in anhydrous methanol.
-
In a separate flask, prepare a solution of potassium hydroxide in anhydrous methanol.
-
-
Neutralization:
-
Slowly add the methanolic KOH solution to the stirred solution of tris(trifluoromethanesulfonyl)methane at room temperature.
-
Monitor the reaction (e.g., by pH or titration) to ensure complete neutralization.
-
-
Precipitation and Isolation:
-
Remove the methanol under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the potassium salt.
-
Collect the white solid by filtration under an inert atmosphere.
-
-
Drying:
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to remove any residual solvent.
-
Safety and Handling
This compound is a corrosive solid and is moisture-sensitive.[3] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood and under an inert atmosphere to prevent exposure and decomposition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Ensure the K-TfM is of high purity and the solvent is rigorously anhydrous. |
| Substrate pKa is too high for the chosen conditions. | Consider using a more forcing solvent (e.g., DMSO) or a higher reaction temperature. | |
| Low Yield of Product after Electrophile Addition | Decomposition of the deprotonated substrate. | Lower the reaction temperature and/or shorten the time between deprotonation and electrophile addition. |
| Inactive electrophile. | Check the purity and reactivity of the electrophile. | |
| Difficult Product Isolation | Emulsion formation during work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Conclusion
This compound is a uniquely powerful and selective reagent for the deprotonation of weakly acidic compounds. Its non-nucleophilic nature and the superacidity of its conjugate acid allow for clean and efficient C-H activation, opening up new avenues in organic synthesis and drug discovery. By following the protocols and guidelines outlined in this application note, researchers can confidently and safely employ K-TfM to advance their synthetic endeavors.
References
-
Wikipedia. (2023, December 2). Triflidic acid. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Potassium Tris(trifluoromethanesulfonyl)methanide
Welcome to the technical support center for the purification of Potassium Tris(trifluoromethanesulfonyl)methanide (K-TfM), a compound of significant interest in organic synthesis, materials science, and as an electrolyte component. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile salt. Here, we will address common challenges and provide robust protocols to ensure the high purity required for demanding applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering causative explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of crystallizing during recrystallization. | The compound is coming out of solution above its melting point due to rapid cooling or insufficient solvent. High levels of impurities can also depress the melting point. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature. 3. Allow the solution to cool more slowly. You can do this by placing the flask in a larger beaker of hot water or covering it with glass wool to insulate it. |
| Poor or no crystal formation upon cooling. | The solution is not sufficiently saturated, meaning too much solvent was used. | 1. Re-heat the solution and boil off a portion of the solvent to increase the concentration of the compound. 2. Once the volume is reduced, allow the solution to cool again. 3. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 4. As a last resort, a seed crystal from a previous successful crystallization can be added. |
| The purified salt is discolored (e.g., yellow or brown). | The presence of colored, often organic, impurities from the synthesis or degradation. These are typically large, conjugated molecules. | 1. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip's worth) to the solution. 2. Gently heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.[1][2] 3. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] |
| Low yield of purified product. | - Using an excessive amount of solvent during recrystallization, leading to a significant portion of the product remaining in the mother liquor. - Premature crystallization during hot filtration. - Inefficient transfer of the crystalline product during filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask, and add a small excess of hot solvent before filtering.[3] 3. Ensure all crystals are transferred to the filter by rinsing the crystallization flask with a small amount of the ice-cold recrystallization solvent and adding this to the filter.[3] |
| The product is difficult to dry and remains tacky. | The presence of residual solvent or hygroscopic impurities. K-TfM itself is moisture-sensitive.[4] | 1. After filtration, wash the crystals with a small amount of a volatile, non-polar solvent in which the product is insoluble (e.g., diethyl ether) to remove residual polar solvents. 2. Dry the purified crystals under high vacuum, potentially with gentle heating, to remove all traces of solvent and moisture. Store the final product under an inert atmosphere.[5] |
Experimental Protocols: Step-by-Step Methodologies
The following are detailed protocols for the purification of this compound. Recrystallization from water is the primary recommended method for achieving high purity.[6][7]
Protocol 1: Recrystallization from Deionized Water
This method has been shown to yield this compound with a purity of 99%.[6][7]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
High vacuum line or vacuum oven
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start by adding approximately 3-5 mL of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small additional volumes of hot deionized water until a clear solution is obtained. Avoid using an excessive amount of water to ensure good recovery.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Return the flask to the heat and gently boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot deionized water through it. Discard this water. Filter the hot solution containing the dissolved product quickly to remove the charcoal or any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process can be slowed by placing the flask in an insulated container. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities in the mother liquor.
-
Drying: Dry the purified crystals thoroughly under high vacuum for several hours to remove all traces of water. Gentle heating (e.g., 40-50 °C) can be applied to expedite drying.
-
Storage: Store the pure, dry this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) as it is moisture-sensitive.
Visualizing the Purification Workflow
The following diagram illustrates the key steps and decision points in the purification of this compound by recrystallization.
Caption: Workflow for the purification of K-TfM by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common methods involve the reaction of tris(trifluoromethanesulfonyl)methane with a potassium base (e.g., KOH or K₂CO₃) or the reaction of trifluoromethanesulfonyl fluoride with a Grignard reagent followed by salt metathesis.[8] Potential impurities could include unreacted starting materials, partially substituted methanide salts, and inorganic potassium salts (e.g., KCl, KF).
Q2: Is the tris(trifluoromethanesulfonyl)methanide anion stable to hydrolysis?
A2: The tris(trifluoromethanesulfonyl)methanide anion is generally considered to be hydrolytically stable under neutral and slightly basic conditions. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, may lead to decomposition. For the purpose of recrystallization from water, the anion is sufficiently stable.
Q3: Can I use other solvents for recrystallization?
A3: Yes, while water is a preferred solvent for achieving high purity, other polar solvents may be effective. A patent for a similar compound mentions the use of ethanol for recrystallization.[6][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solubility tests to identify a suitable alternative solvent if water is not desired.
Q4: My purified product is a very fine powder. How can I obtain larger crystals?
A4: The formation of very fine crystals is often a result of rapid crystallization. To obtain larger crystals, ensure the cooling process is as slow as possible. After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop, insulated from the cold surface. You can further slow the cooling by placing the flask in a beaker of hot water and allowing the entire assembly to cool.
Q5: What is the expected appearance of pure this compound?
A5: Pure this compound is a white to almost white crystalline powder.[8] Any significant coloration suggests the presence of impurities.
References
- Dohle, W., et al. (2010). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 12(12), 2231-2239.
- Google Patents. (n.d.). US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
-
MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
-
Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Zhu, L., et al. (2019). Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. Journal of The Electrochemical Society, 166(12), F795-F802.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Salomon, M., & Uchaker, E. (1995). Conductivities of Lithium Tris(trifluoromethanesulfonyl) Methide in Aqueous and Nonaqueous Solutions at 25 degree C.
-
Feature-Tec. (n.d.). Activated Carbon Filtration in Decolorization. Retrieved from [Link]
-
Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities? [Online forum post]. r/chemistry. Retrieved from [Link]
- Evans, J. D., et al. (2018). Hydrolytic stability in hemilabile metal-organic frameworks.
- Kiprof, P., & Raab, K. (2021). The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C7H9F9O6S4. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 13-16.
- Khan, M. A., et al. (2019).
- Choi, K. J., et al. (2008). Removal of antibiotics by coagulation and granular activated carbon filtration.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 7. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 8. Buy this compound | 114395-69-6 [smolecule.com]
Technical Support Center: Potassium Tris(trifluoromethanesulfonyl)methanide (KTFM)
Welcome to the technical support center for Potassium Tris(trifluoromethanesulfonyl)methanide (CAS 114395-69-6), a highly versatile yet demanding reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Understanding the Compound: Key Properties and Hazards
This compound, with the chemical formula C₄F₉KO₆S₃, is a white to almost white crystalline powder.[1][2][3] It is a powerful, non-nucleophilic super-base used in organic synthesis, catalysis, and as an electrolyte salt in battery research.[4][5] Its unique properties stem from the bulky and electron-withdrawing tris(trifluoromethanesulfonyl)methide anion, which delocalizes the negative charge, rendering it a weakly coordinating anion.
Critical Hazards:
-
Corrosive: KTFM is classified as a corrosive solid that can cause severe skin burns and eye damage.[6]
-
Moisture Sensitive (Hygroscopic): The compound readily absorbs moisture from the air, which can compromise its integrity and performance in sensitive applications.[7]
-
Inhalation Hazard: Inhalation of dust can cause respiratory irritation.[6]
A thorough understanding of these hazards is paramount for safe handling and achieving reproducible experimental results.
Section 2: Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the use of KTFM in a question-and-answer format, providing not just solutions but the underlying scientific reasoning.
Issues Related to Moisture Contamination
Q1: My reaction yield is significantly lower than expected when using KTFM as a base. Could moisture be the culprit?
A1: Absolutely. Moisture contamination is a primary suspect for reduced yields in reactions where KTFM is used as a strong base.[4][5] The methanide anion is a potent proton scavenger. If water is present, even in trace amounts, the KTFM will preferentially react with it in an acid-base neutralization reaction, consuming your reagent before it can deprotonate your intended substrate. This is especially critical in reactions requiring anhydrous conditions, such as certain alkylations or eliminations.[8][9][10]
Q2: I suspect my batch of KTFM has been exposed to air. How can I confirm moisture contamination and can I dry it?
A2: Visual inspection might offer initial clues, such as clumping of the powder. However, for a definitive answer, Karl Fischer titration is the gold standard for quantifying water content in the parts-per-million (ppm) range.[11][12][13][14][15] For a qualitative assessment, you can acquire an FTIR spectrum of your sample and compare it to a reference spectrum of anhydrous KTFM. The presence of a broad absorption band around 3500 cm⁻¹ is indicative of O-H stretching from water molecules.
Yes, you can dry KTFM that has absorbed moisture. A common and effective method is vacuum drying .
Experimental Protocol: Vacuum Drying of this compound
Objective: To remove absorbed moisture from KTFM.
Materials:
-
Schlenk flask or a similar vacuum-rated vessel
-
High-vacuum pump (<1 torr)
-
Heating mantle or oil bath
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation: Place the KTFM powder in a clean, dry Schlenk flask. It is advisable to use a flask that is no more than half full to ensure efficient drying.
-
Initial Vacuum: Connect the flask to a vacuum line equipped with a cold trap. The cold trap is crucial to protect the vacuum pump from corrosive vapors that might evolve.
-
Gentle Heating: Once a stable vacuum is achieved, gently heat the flask. Start with a low temperature (e.g., 40-50 °C) and gradually increase it. Do not exceed 80-100 °C to avoid any potential thermal decomposition. The combination of heat and vacuum effectively removes absorbed water.[16]
-
Drying Time: The required drying time will depend on the extent of moisture contamination. For mildly hygroscopic salts, drying for several hours (4-6 hours) is often sufficient. For heavily contaminated samples, overnight drying may be necessary.
-
Cooling and Storage: After the desired drying time, turn off the heat and allow the flask to cool to room temperature under vacuum. Once cooled, backfill the flask with a dry, inert gas like argon or nitrogen. The dried KTFM should be immediately transferred to a glovebox for storage.
Challenges in Solution Preparation and Use
Q3: I'm preparing an electrolyte for a potassium-ion battery, and I'm observing undissolved particles of KTFM in my solvent, even after prolonged stirring. What could be the issue?
A3: This issue can stem from a few factors:
-
Solvent Purity: Ensure your solvent (e.g., propylene carbonate, dimethyl carbonate) is of battery-grade purity and, most importantly, anhydrous.[17] The presence of water can alter the salt's solubility characteristics.
-
Solvent Choice: While KTFM is soluble in many organic solvents, its solubility can vary. For battery applications, mixtures of cyclic and linear carbonates are often used to optimize properties like conductivity and viscosity.[18] You may need to experiment with solvent blends to achieve the desired concentration.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious with volatile solvents and ensure your system is properly sealed.
-
Moisture Contamination of the Salt: As discussed, hydrated KTFM may have different solubility properties. Ensure your salt is thoroughly dried before use.
Q4: My organic reaction is turning a dark color after adding KTFM. Is this normal?
A4: A color change is not uncommon in organic reactions and does not necessarily indicate a problem. However, a dark coloration could be a sign of side reactions or decomposition of your starting materials or the KTFM itself, especially if accompanied by a significant drop in yield. Consider the following:
-
Substrate Stability: Your substrate or solvent may not be stable to the strongly basic conditions created by KTFM.
-
Reaction Temperature: Exothermic reactions can lead to localized heating, which might cause decomposition. Ensure your reaction is adequately cooled, especially during the addition of KTFM.
-
Impurities: Impurities in your starting materials or the KTFM could be reacting to form colored byproducts.
If you suspect a problem, try running the reaction at a lower temperature or adding the KTFM more slowly. Running a small-scale control reaction without your substrate can help determine if the KTFM or solvent is the source of the color change.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for KTFM?
A1: KTFM should be stored in a tightly sealed container under a dry, inert atmosphere, such as in an argon- or nitrogen-filled glovebox.[6] If a glovebox is not available, storing it in a desiccator with a high-quality desiccant is a viable alternative, though less ideal. The storage temperature should be cool and consistent.
Q2: How should I dispose of waste KTFM and contaminated materials?
A2: Waste KTFM and materials contaminated with it should be treated as corrosive hazardous waste. Neutralization with a suitable dilute acid, followed by disposal in a licensed chemical waste facility, is a recommended procedure.[6] Always consult your institution's safety guidelines and local regulations for proper waste disposal. Do not dispose of it down the drain.
Q3: What materials are compatible with KTFM?
A3: For laboratory equipment, borosilicate glass is generally suitable for handling KTFM. For glovebox use and utensils, stainless steel, and polymers like Teflon (PTFE) and PEEK are generally compatible.[19][20][21] Avoid contact with strong acids, oxidizing agents, and materials that are not resistant to corrosive bases.[6]
Q4: What are the signs of thermal decomposition of KTFM?
A4: While specific studies on the thermal decomposition of KTFM are not abundant in the provided literature, related triflate salts show decomposition at elevated temperatures.[22] Thermogravimetric analysis (TGA) would be the definitive method to determine the decomposition temperature.[23][24][25] Visually, discoloration or the evolution of fumes upon heating could indicate decomposition. The combustion of KTFM can produce corrosive fumes, including carbon oxides, sulfur oxides, and potentially hydrogen fluoride.[6]
Section 4: Data and Protocols for the Application Scientist
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 114395-69-6 | [1][2][3][4][26] |
| Molecular Formula | C₄F₉KO₆S₃ | [1][2] |
| Molecular Weight | 450.32 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Purity | Typically >98.0% | [1][3] |
| Solubility | Soluble in water and methanol | [2] |
Experimental Workflows and Diagrams
Diagram 1: Workflow for Handling KTFM in a Glovebox
Caption: A step-by-step workflow for the safe handling of KTFM inside a glovebox.
Diagram 2: Troubleshooting Logic for Poor Reaction Yield
Caption: A logical flowchart for troubleshooting poor yields in reactions involving KTFM.
References
-
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
-
Water Content by Karl Fischer (Titrimetric). (2011, September 19). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Drying and Storing Hygroscopic Salts : r/chemistry. (2017, June 6). Reddit. Retrieved January 19, 2026, from [Link]
-
Moisture Determination by Karl Fischer Titration. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- KR20010024410A - Use of tris(trifluoromethylsulfonyl)methane, in addition to alkaline metal ... - Google Patents. (n.d.). Google Patents.
-
Determination of Water Content using the Karl Fischer Coulometric Method: Version 1. (2025, August). National Cancer Institute. Retrieved January 19, 2026, from [Link]
-
How to Safely Prepare Battery Electrolyte Solutions. (2025, September 8). Retrieved January 19, 2026, from [Link]
-
This compound | C4F9KO6S3 | CID 52991969. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide | lookchem. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
- US3972128A - Process for drying hygroscopic materials - Google Patents. (n.d.). Google Patents.
-
How to Prepare Battery Electrolyte: A Step-by-Step Guide for DIY Enthusiasts. (2025, August 1). YouTube. Retrieved January 19, 2026, from [Link]
-
Electrolyte formulation strategies for potassium-based batteries - PMC - PubMed Central. (2022, February 15). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
APPLICATION NOTE - LACO Technologies. (n.d.). LACO Technologies. Retrieved January 19, 2026, from [Link]
-
TG-DTA study on the lanthanoid trifluoromethanesulfonate complexes. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Drying under high vacuum : r/chemistry. (2016, January 28). Reddit. Retrieved January 19, 2026, from [Link]
- EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents. (n.d.). Google Patents.
-
CHEMICAL COMPATIBILITY OF PEEK - Zeus. (n.d.). Zeus. Retrieved January 19, 2026, from [Link]
-
(PDF) Electrolyte formulation strategies for potassium‐based batteries - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
decomposition kinetics using TGA, TA-075 - TA Instruments. (n.d.). TA Instruments. Retrieved January 19, 2026, from [Link]
- CN110429334B - Electrolyte and preparation method thereof and battery - Google Patents. (n.d.). Google Patents.
-
MU9E, Drying Hygroscopic Materials. (2020, August 10). YouTube. Retrieved January 19, 2026, from [Link]
-
TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants D. M. F. (n.d.). Retrieved January 19, 2026, from [Link]
-
Electrolytes for Lithium‐Ion Batteries: Chemical Changes over Time and in the Presence of Impurities - ResearchGate. (2025, April 8). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Understanding the Impact of Electrolyte Impurities on the Composition, Morphology and Stability of Hydrogen Evolving Electrocatalysts in Alkaline Media | Request PDF. (2025, November 26). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Influence of metallic contaminants on the electrochemical and thermal behavior of Li-ion electrodes | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C7H9F9O6S4. (2021, January 8). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Elimination Reactions. (2020, April 10). Retrieved January 19, 2026, from [Link]
-
Impact of electrolyte impurities and SEI composition on battery safety - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011, October 29). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Influence of Metallic Contaminants on the Electrochemical and Thermal Behavior of Li-Ion Electrodes - OSTI.GOV. (n.d.). Office of Scientific and Technical Information. Retrieved January 19, 2026, from [Link]
-
PTFE and Teflon Chemical Compatibility Chart. (n.d.). Foxx Life Sciences. Retrieved January 19, 2026, from [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Polyetherether Ketone (PEEK) Chemical Compatibility Chart. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
Hydrolysis of Trialkoxysilanes Catalyzed by Fluoride Anion. Nucleophilic vs. Basic Catalysis | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Electrophilic Alkylation at Carbon Part 3: Alkylation of Ketones. (2020, July 9). YouTube. Retrieved January 19, 2026, from [Link]
-
Alkylation-Elimination Reaction in Quaternary Ammonium Salts. (2017, September 12). Juniper Publishers. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 114395-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy this compound | 114395-69-6 [smolecule.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. reddit.com [reddit.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. metrohm.com [metrohm.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Water Content using the Karl Fischer Coulometric Method: Version 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lacotech.com [lacotech.com]
- 17. large-battery.com [large-battery.com]
- 18. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zeusinc.com [zeusinc.com]
- 20. foxxlifesciences.com [foxxlifesciences.com]
- 21. calpaclab.com [calpaclab.com]
- 22. researchgate.net [researchgate.net]
- 23. tainstruments.com [tainstruments.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. electrochem.org [electrochem.org]
- 26. This compound | C4F9KO6S3 | CID 52991969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide
This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize Potassium Tris(trifluoromethanesulfonyl)methanide (KTM). As a compound with significant applications in organic synthesis and materials science, achieving a high yield of pure KTM is crucial for experimental success. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Overall Yield (<50%)
A lower than expected yield is one of the most common issues in the synthesis of KTM. The patent literature suggests a yield of approximately 52% is achievable for the Grignard-based route, so significantly lower yields warrant investigation.[1]
Possible Causes and Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Moisture Contamination | Grignard reagents are highly reactive towards protic sources, such as water. Moisture will quench the Grignard reagent, reducing the amount available to react with trifluoromethanesulfonyl fluoride and thereby lowering the yield. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Handle all reagents under inert conditions. |
| Impure or Degraded Grignard Reagent | The quality of the methylmagnesium halide is critical. If it has been improperly stored or is old, its effective concentration will be lower than stated. | Titrate the Grignard reagent prior to use to determine its exact molarity. Use freshly prepared or recently purchased, properly stored Grignard reagent. |
| Inefficient Reaction with Trifluoromethanesulfonyl Fluoride | The reaction between the Grignard reagent and trifluoromethanesulfonyl fluoride is exothermic and requires careful temperature control. If the temperature is too high, side reactions can occur. If it's too low, the reaction may be sluggish and incomplete. | Maintain the reaction temperature within the recommended range of -10°C to 60°C, with a more controlled range of 0-20°C being preferable for the initial addition.[1] Use a dropping funnel to add the trifluoromethanesulfonyl fluoride slowly to the Grignard solution to manage the exotherm. |
| Losses During Workup and Purification | KTM is water-soluble, and significant amounts can be lost during aqueous workup and recrystallization if not performed carefully. | When performing extractions, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent. During recrystallization from water, use the minimum amount of hot water to dissolve the crude product and cool the solution slowly to maximize crystal formation.[1] |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What are the primary synthesis routes for this compound?
There are two main routes reported for the synthesis of KTM:
-
From a Grignard Reagent: This involves the reaction of a methylmagnesium halide (like methylmagnesium chloride) with trifluoromethanesulfonyl fluoride, followed by a salt metathesis reaction with potassium chloride.[1][2] This method has a reported yield of around 52% with high purity.[1]
-
From Tris(trifluoromethanesulfonyl)methane: This route involves the deprotonation of tris(trifluoromethanesulfonyl)methane with a potassium base, such as potassium hydroxide, in an inert atmosphere.[3]
Q2: What are the critical reaction parameters to control for a successful synthesis via the Grignard route?
The critical parameters are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.
-
Temperature: The reaction should be maintained between -10°C and 60°C.[1] Careful temperature control during the addition of trifluoromethanesulfonyl fluoride is crucial to manage the exothermic reaction.
-
Stoichiometry: The molar ratio of trifluoromethanesulfonyl fluoride to the Grignard reagent is typically in the range of 0.75 to 1.20 moles of the fluoride per mole of the Grignard reagent.[1]
Purification and Handling
Q3: My crude product is a brownish oil instead of a white solid. What could be the cause?
A brownish, oily crude product often indicates the presence of impurities from side reactions. Possible causes include:
-
Reaction temperature was too high: This can lead to decomposition of the reagents or products.
-
Presence of oxygen: While the Grignard reaction is run under an inert atmosphere, air leaks can lead to oxidation side products.
-
Incomplete reaction: The presence of unreacted starting materials can result in an oily product.
To address this, ensure rigorous temperature control and a properly sealed, inert reaction setup. Purification via recrystallization is often effective at removing colored impurities.
Q4: What is the best solvent for recrystallizing this compound?
Water is a commonly used and effective solvent for the recrystallization of KTM.[1] The crude product is dissolved in a minimum amount of hot water, and the solution is then cooled slowly to allow for the formation of pure crystals. Ethanol can also be used for recrystallization.[1]
Q5: Are there any specific safety precautions I should take when handling the reagents for KTM synthesis?
Yes, several safety precautions are essential:
-
Trifluoromethanesulfonyl fluoride: This is a gas at room temperature with a low boiling point and can be toxic.[4] It should be handled in a well-ventilated fume hood.
-
Grignard Reagents: These are flammable and react violently with water. They should be handled under an inert atmosphere.
-
Corrosive Nature: Some of the reagents and the final product can be corrosive.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Detailed Experimental Protocol: Grignard-Based Synthesis
This protocol is a synthesized procedure based on the patent literature and general best practices for organometallic chemistry.[1]
Materials:
-
Methylmagnesium chloride (solution in THF)
-
Trifluoromethanesulfonyl fluoride
-
Potassium chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethyl acetate
-
Deionized water
-
Standard, oven-dried glassware for air-sensitive reactions
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to an inert gas line. Ensure all glassware is thoroughly dried.
-
Grignard Reagent Addition: Under a positive pressure of inert gas, charge the flask with a solution of methylmagnesium chloride in THF. Cool the flask in an ice bath.
-
Addition of Trifluoromethanesulfonyl Fluoride: Slowly introduce trifluoromethanesulfonyl fluoride into the cooled Grignard solution via the dropping funnel. Maintain the internal temperature between 0-20°C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
Reaction with Potassium Chloride: Prepare a solution of potassium chloride in water. Add this solution to the reaction mixture.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is recrystallized from hot water. The resulting crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.
References
- Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137.
- Waller, F. J., Barrett, A. G. M., Braddock, D. C., Ramprasad, D., & McKinnell, R. M. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 64(8), 2910–2913.
- Kanto Denka Kogyo Co., Ltd. (2009). Method for producing tris(perfluoroalkanesulfonyl)methide acid salt. EP2080753A1.
- Kanto Denka Kogyo Co., Ltd. (2012). Method for producing tris(perfluoroalkanesulfonyl)methide acid salt. US8304580B2.
-
MDPI. (2023). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from [Link]
Sources
Technical Support Center: Potassium Tris(trifluoromethanesulfonyl)methanide (K-TFSM)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Potassium Tris(trifluoromethanesulfonyl)methanide (K-TFSM). As a Senior Application Scientist, I have compiled this guide to address common issues and questions related to the purity of commercial K-TFSM. Ensuring the quality of your reagents is paramount for reproducible and reliable experimental outcomes. This center provides troubleshooting guidance and frequently asked questions to help you identify, understand, and mitigate the impact of common impurities in your K-TFSM.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results can be a significant roadblock in research. This guide will help you diagnose if impurities in your K-TFSM could be the root cause of common experimental problems.
Diagram: Troubleshooting Workflow for K-TFSM Impurity Issues
Caption: Troubleshooting workflow for identifying and resolving issues related to K-TFSM impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial K-TFSM and where do they come from?
A1: The common impurities in commercial K-TFSM typically originate from its synthesis and handling. The primary synthesis routes involve the reaction of tris(trifluoromethanesulfonyl)methane with a potassium base, or the reaction of trifluoromethanesulfonic anhydride with a suitable precursor.[1]
Here is a summary of the most likely impurities and their sources:
| Impurity | Source | Potential Impact |
| Potassium Triflate (KOTf) | Hydrolysis of the tris(trifluoromethanesulfonyl)methanide anion or incomplete reaction during synthesis. | Can alter the electrochemical properties of electrolytes and affect reaction kinetics. |
| Potassium Halides (KCl, KBr, KF) | Use of halide-containing starting materials or reagents in the synthesis process.[2] | Can be electrochemically active and lead to corrosion or side reactions, particularly in battery applications.[2] |
| Water (H₂O) | Incomplete drying of the final product or exposure to ambient moisture. K-TFSM is hygroscopic. | Can lead to the hydrolysis of the TFSM anion and affect the performance and safety of lithium-ion batteries.[3] |
| Residual Organic Solvents | Solvents used during synthesis and purification (e.g., acetonitrile, diethyl ether). | Can impact the viscosity and ionic conductivity of electrolytes and may participate in unwanted side reactions.[4][5] |
| Trifluoromethanesulfonic Acid (TfOH) | Incomplete neutralization during synthesis or hydrolysis of trifluoromethanesulfonic anhydride.[6] | Can lead to acidic conditions, causing corrosion and degradation of other components in the system. |
Q2: My electrochemical measurements show poor performance. Could impurities in K-TFSM be the cause?
A2: Yes, impurities in K-TFSM can significantly impact electrochemical performance, especially in applications like lithium-ion batteries.
-
Halide impurities (e.g., Cl⁻) can corrode the aluminum current collector at the cathode, leading to increased interfacial resistance and capacity fade.[2]
-
Water can react with the lithium salt (e.g., LiPF₆) in the electrolyte to generate hydrofluoric acid (HF), which attacks both the cathode and anode materials.[3]
-
Potassium triflate (KOTf) , having different ionic mobility and electrochemical stability compared to K-TFSM, can alter the overall performance of the electrolyte.
-
Organic solvent residues can change the electrolyte's viscosity and ionic conductivity, affecting ion transport and overall cell performance.[4]
Q3: I am using K-TFSM as a catalyst, and the reaction yield is lower than expected. How can impurities be a factor?
A3: In catalysis, the purity of all components is critical. Impurities in K-TFSM can negatively affect your reaction in several ways:
-
Water can hydrolyze starting materials or intermediates, or deactivate a water-sensitive catalyst.
-
Acidic impurities like trifluoromethanesulfonic acid can alter the pH of the reaction mixture, potentially leading to unwanted side reactions or decomposition of your desired product.[6]
-
Other potassium salts (e.g., KCl, KOTf) can act as catalyst poisons or interfere with the catalytic cycle, reducing the overall efficiency of your reaction.
Q4: How can I detect the presence of these impurities in my K-TFSM sample?
A4: Several analytical techniques can be employed to assess the purity of your K-TFSM. The choice of method depends on the suspected impurity.
-
Ion Chromatography (IC): This is an excellent method for quantifying anionic impurities such as halides (F⁻, Cl⁻, Br⁻) and triflate (OTf⁻).[7][8][9][10]
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive to fluorine-containing compounds and can be used to identify and quantify impurities such as potassium triflate and residual trifluoromethanesulfonic acid.[11][12][13] The chemical shifts of the trifluoromethyl groups are distinct for different species.
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile organic solvent residues.[14]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to detect trace metallic impurities.
Diagram: Analytical Techniques for K-TFSM Impurity Detection
Caption: Recommended analytical techniques for different types of impurities in K-TFSM.
Experimental Protocols
Protocol 1: Detection of Anionic Impurities by Ion Chromatography
Objective: To quantify halide (Cl⁻, Br⁻, F⁻) and triflate (OTf⁻) impurities in K-TFSM.
Materials:
-
K-TFSM sample
-
Deionized water (18.2 MΩ·cm)
-
Anion exchange column (e.g., Dionex IonPac™ AS18 or similar)
-
Guard column
-
Suppressor
-
Conductivity detector
-
IC system
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of chloride, bromide, fluoride, and triflate in deionized water.
-
Sample Preparation: Accurately weigh approximately 100 mg of the K-TFSM sample and dissolve it in 100 mL of deionized water in a volumetric flask. This creates a 1 mg/mL solution. Further dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Eluent: A suitable potassium hydroxide or carbonate/bicarbonate gradient.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
Detection: Suppressed conductivity
-
-
Analysis: Inject the standards and the sample solution into the IC system. Identify and quantify the impurity peaks based on the retention times and calibration curves of the standards.
Protocol 2: Analysis of Fluorine-Containing Impurities by ¹⁹F NMR Spectroscopy
Objective: To identify and quantify potassium triflate (KOTf) and trifluoromethanesulfonic acid (TfOH) in K-TFSM.
Materials:
-
K-TFSM sample
-
Deuterated solvent (e.g., D₂O, Acetone-d₆)
-
Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Accurately weigh about 20-30 mg of the K-TFSM sample and a known amount of the internal standard into an NMR tube. Dissolve the solids in approximately 0.6 mL of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the nuclei between pulses.
-
A typical ¹⁹F chemical shift for the TFSM⁻ anion is around -79 ppm. Triflate (OTf⁻) and triflic acid (TfOH) will have distinct chemical shifts, typically around -77 to -78 ppm.[6]
-
-
Data Analysis: Integrate the signals corresponding to the TFSM⁻ anion, the suspected impurities, and the internal standard. Calculate the concentration of the impurities relative to the K-TFSM or the internal standard.
References
-
Chen, Y. C., & Lin, T. F. (2012). Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography. Journal of Food and Drug Analysis, 20(4), 839-845. Retrieved from [Link]
-
Wikipedia. (2023). Trifluoromethanesulfonic anhydride. Retrieved from [Link]
-
Werner, L., et al. (2023). Analyzing Organic Electrolyte Solvents from Spent Lithium-Ion Batteries as a Basis for Distillative Value Component Recovery. Recycling, 8(1), 19. Retrieved from [Link]
-
Kobal, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 2274. Retrieved from [Link]
-
Wang, Z., et al. (2019). Purification process of trifluoromethanesulfonic acid anhydride. Journal of Chemical Technology & Biotechnology, 94(7), 2239-2244. Retrieved from [Link]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4277-4286. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]
-
Foresite, Inc. (n.d.). Fluoride Analysis by Ion Chromatography. Retrieved from [Link]
-
Zhang, Z., et al. (2023). Halide-based solid electrolytes: opportunities and challenges in the synergistic development of all-solid-state Li/Na batteries. Energy & Environmental Science, 16(10), 4307-4333. Retrieved from [Link]
- Pat. RU2135463C1. (1999). Method of synthesis of trifluoromethane sulfoacid.
-
Kim, H., et al. (2023). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. ACS Sustainable Chemistry & Engineering, 11(25), 9394-9402. Retrieved from [Link]
- Pat. CN101842348B. (2012). Process for preparation of trifluoromethanesulfonyl fluoride.
-
Fishman, M. J., & Pyen, G. S. (1979). Determination of selected anions in water by ion chromatography. U.S. Geological Survey. Retrieved from [Link]
-
Liu, K., et al. (2022). Organic Electrolytes Recycling From Spent Lithium-Ion Batteries. Frontiers in Chemistry, 10, 893381. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Ion chromatography in water analysis. Retrieved from [Link]
-
Malmsten, C. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
Aure Chemical. (n.d.). How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts?. Retrieved from [Link]
-
Rhein, F., et al. (2023). Impact of electrolyte impurities and SEI composition on battery safety. Journal of The Electrochemical Society, 170(6), 060515. Retrieved from [Link]
-
Waller, F. J., et al. (1999). Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 64(8), 2910–2913. Retrieved from [Link]
-
Werner, L., et al. (2023). Analyzing Organic Electrolyte Solvents from Spent Lithium-Ion Batteries as a Basis for Distillative Value Component Recovery. Recycling, 8(1), 19. Retrieved from [Link]
-
Wang, S., et al. (2021). Halide Superionic Conductors for All-Solid-State Batteries: Effects of Synthesis and Composition on Lithium-Ion Conductivity. ACS Energy Letters, 6(10), 3482–3489. Retrieved from [Link]
-
Wang, C., et al. (2022). The Impact of Residual Solvent on Catholyte Performance in Solid-State Batteries. Journal of Materials Chemistry A, 10(42), 22613-22620. Retrieved from [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Retrieved from [Link]
-
Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137. Retrieved from [Link]
-
Wikipedia. (2023). Tris(trifluormethansulfonyl)methan. Retrieved from [Link]
-
Stang, P. J., & Treptow, T. R. (1981). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 60, 65. Retrieved from [Link]
-
Sarzanini, C., et al. (1995). The influence of traces of impurities in the lead-acid batteryelectrolytes. Journal of Power Sources, 53(1), 135-141. Retrieved from [Link]
- Pat. EP2080753A1. (2009). Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
-
Jung, Y., et al. (2023). Impact of conducting agents on sulfide and halide electrolytes in disordered rocksalt cathode-based all-solid-state batteries. Carbon Energy, 5(11), e374. Retrieved from [Link]
-
Justia Patents. (n.d.). use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. Retrieved from [Link]
-
Waller, F. J., et al. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 64(8), 2910–2913. Retrieved from [Link]
Sources
- 1. Buy this compound | 114395-69-6 [smolecule.com]
- 2. Halide-based solid electrolytes: opportunities and challenges in the synergistic development of all-solid-state Li/Na batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00064E [pubs.rsc.org]
- 3. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 7. Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of selected anions in water by ion chromatography [pubs.usgs.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Potassium Tris(trifluoromethanesulfonyl)methanide
Welcome to the technical support center for Potassium Tris(trifluoromethanesulfonyl)methanide, K[C(SO₂CF₃)₃], a uniquely powerful and versatile reagent. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of this compound in their synthetic endeavors. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Fundamentals & Safety
This compound, also known as potassium triflide, is a salt distinguished by its large, weakly coordinating anion, [C(SO₂CF₃)₃]⁻.[1] This anion's negative charge is extensively delocalized across its three trifluoromethanesulfonyl groups, rendering it exceptionally stable and non-nucleophilic.[2][3] This property is the cornerstone of its utility, primarily in generating highly reactive, "cationic-like" species in solution by minimizing ion pairing.[4][5]
Key Properties:
| Property | Value | Reference |
| CAS Number | 114395-69-6 | [6][7] |
| Molecular Formula | C₄F₉KO₆S₃ | [2][] |
| Molecular Weight | 450.32 g/mol | [2][6] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically >98% | [2] |
| Storage | Store under inert gas (e.g., Argon) at 2-8°C.[9][10] |
Safety First:
This compound is classified as corrosive and can cause severe skin burns and eye damage.[11] It is also hygroscopic and moisture-sensitive.[12] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid creating dust.[11] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of K[C(SO₂CF₃)₃] in a reaction?
Its main function is to serve as a source of the very weakly coordinating tris(trifluoromethanesulfonyl)methanide anion. In reactions involving metal catalysts, K[C(SO₂CF₃)₃] can be used in salt metathesis to exchange a more strongly coordinating anion (like chloride or triflate) on the metal center. This generates a more electrophilic and catalytically active cationic metal complex.[4][13] The inert nature of the [C(SO₂CF₃)₃]⁻ anion prevents it from interfering with the substrate or the catalytic cycle.[1]
Q2: How does the [C(SO₂CF₃)₃]⁻ anion compare to other common weakly coordinating anions like [BF₄]⁻, [PF₆]⁻, or [NTf₂]⁻?
The [C(SO₂CF₃)₃]⁻ anion is generally considered to be one of the most weakly coordinating anions available. Its large size and extensive charge delocalization make it less nucleophilic and less prone to decomposition than anions like [BF₄]⁻ or [PF₆]⁻, which can degrade to release fluoride.[1] Compared to the bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anion, the methanide ([CTf₃]⁻) anion is more rigid and can exhibit different ion-pairing characteristics, which can influence reaction outcomes.[2]
Q3: What solvents are recommended for reactions involving K[C(SO₂CF₃)₃]?
Solubility is a critical factor. K[C(SO₂CF₃)₃] is soluble in polar aprotic solvents and has some solubility in water and methanol.[2][][10][12] For catalytic applications, anhydrous, non-coordinating solvents are paramount to prevent competition with the substrate for binding to the Lewis acidic center.[14]
Recommended Solvents for Catalysis:
| Solvent | Polarity/Coordinating Ability | Rationale |
| Dichloromethane (DCM) | Non-coordinating, polar | Good general-purpose solvent for solubility and catalyst stability. |
| 1,2-Dichloroethane (DCE) | Non-coordinating, polar | Similar to DCM, can be used at higher temperatures. |
| Toluene | Non-coordinating, non-polar | Useful for reactions requiring less polar conditions. |
| Acetonitrile (MeCN) | Coordinating, highly polar | Use with caution. While it can aid solubility, its coordinating nature may inhibit catalyst activity by binding to the metal center.[6] |
Q4: Is the tris(trifluoromethanesulfonyl)methanide anion stable to hydrolysis?
The anion itself exhibits high thermal and electrochemical stability.[15][16] Studies on similar fluorinated anions suggest they are generally stable under neutral and slightly basic conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions over time.[17] For most organic reactions run under anhydrous conditions, anion decomposition is not a primary concern.
Section 3: Troubleshooting Guide
This section addresses common issues encountered when using this compound to generate active catalysts.
Issue 1: Low or No Reaction Conversion
A lack of reactivity is the most common hurdle. The root cause often lies in incomplete generation or deactivation of the active catalytic species.
Caption: Troubleshooting workflow for low reaction conversion.
Causality & Solutions:
-
Cause: Catalyst Poisoning by Water.
-
Explanation: K[C(SO₂CF₃)₃] is hygroscopic.[12] Trace water in your reagents or solvents can hydrolyze the active Lewis acidic catalyst or compete with the substrate for coordination, effectively killing the reaction.
-
Solution: Rigorously dry all solvents and reagents. Handle K[C(SO₂CF₃)₃] and set up the reaction under a dry, inert atmosphere (e.g., a glovebox or using Schlenk techniques).
-
-
Cause: Incomplete Salt Metathesis.
-
Explanation: The generation of the active catalyst often involves reacting a metal halide (e.g., M-Cl) with K[C(SO₂CF₃)₃] to form the active "M⁺[C(SO₂CF₃)₃]⁻" and a potassium halide precipitate (e.g., KCl). If this reaction is incomplete due to poor solubility or insufficient reaction time, the concentration of the active catalyst will be low.
-
Solution:
-
Stir Vigorously: Allow the salt metathesis step to stir for an extended period (e.g., 1-4 hours) before adding your substrate.
-
Solvent Choice: Ensure your chosen solvent can at least partially solubilize both salts. Sometimes a co-solvent system can be beneficial.
-
Filtration: For a cleaner system, you can perform the metathesis, then filter the reaction mixture through a syringe filter (e.g., PTFE) to remove the precipitated potassium halide before adding the substrate.
-
-
-
Cause: Inhibitory Solvent Coordination.
-
Explanation: Solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are Lewis basic and can coordinate strongly to the highly electrophilic metal center, outcompeting the intended substrate and inhibiting catalysis.[14]
-
Solution: If using a coordinating solvent, switch to a less coordinating alternative like dichloromethane (DCM) or toluene.
-
Issue 2: Reaction Works, but is Slow or Stalls
-
Cause: Insufficient Thermal Energy.
-
Explanation: While highly active, some catalytic cycles still require a significant activation energy. Room temperature may not be sufficient to achieve a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments (e.g., from 25°C to 40°C, then to 60°C), monitoring for product formation and any potential decomposition.
-
-
Cause: Strong Product Inhibition.
-
Explanation: The reaction product may be a stronger Lewis base than the starting material. As the product forms, it can coordinate to the catalyst, sequestering it from the reaction and causing the rate to decrease or stall. This is common in reactions involving amines or carbonyls.[14]
-
Solution:
-
Increase Catalyst Loading: A higher catalyst concentration can help overcome the inhibition. Try increasing the loading from 1-2 mol% to 5-10 mol%.
-
Use a Co-catalyst/Additive: In some cases, a second, less expensive Lewis acid can be added to act as a "scavenger" for the inhibitory product, freeing up the primary catalyst.[18][19][20]
-
-
Issue 3: Difficulty with Product Purification
-
Cause: Residual Catalyst or Anion in the Product.
-
Explanation: The high stability of the [C(SO₂CF₃)₃]⁻ anion means it will persist through the workup. Its salt form may be soluble in organic solvents, making it difficult to remove via simple extraction.
-
Solution:
-
Aqueous Wash: The potassium salt is water-soluble.[12] Performing a thorough aqueous workup can help remove the bulk of the salt.
-
Silica Gel Plug: Before full column chromatography, pass the crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., DCM or ethyl acetate). The polar salt should adhere strongly to the silica.
-
Precipitation: If your product is soluble in a non-polar solvent (e.g., hexanes, pentane) and the catalyst salt is not, you can attempt to precipitate the product by adding the crude mixture to a large volume of the non-polar solvent.
-
-
Section 4: Sample Experimental Protocol
Generation of a Generic Lewis Acidic Catalyst for a Diels-Alder Reaction:
This protocol describes the in situ generation of a hypothetical active catalyst M[C(SO₂CF₃)₃]₂ from MCl₂ for use in a Diels-Alder reaction.
-
Preparation: In a glovebox, add the metal precursor MCl₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Formation: Add 2.0 mL of anhydrous dichloromethane (DCM) to the vial. Seal the vial and stir the resulting suspension vigorously at room temperature for 2 hours. A fine white precipitate (KCl) should be observed.
-
Reaction Initiation: Add the diene (2.4 mmol, 1.2 equiv) followed by the dienophile (2.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Monitoring: Seal the vial and stir at the desired temperature (e.g., 25°C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with 5 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3 x 10 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
LookChem. (n.d.). Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. Retrieved from LookChem website: [Link]
-
Raabe, I., et al. (2015). Potassium tris(triflyl)methide (KCTf₃): a broadly applicable promoter for cationic metal catalysis. Chemical Communications, 51(72), 13740-13743. [Link]
-
Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. RSC Advances, 2, 6605-6614. [Link]
-
Straßmann, M., & Krossing, I. (2015). Reactive p-block cations stabilized by weakly coordinating anions. Chemical Society Reviews, 44(18), 6493-6537. [Link]
-
Science.gov. (n.d.). weakly coordinating anions: Topics by Science.gov. Retrieved from Science.gov website: [Link]
-
Krossing, I. (2009). Chemistry with weakly coordinating anions - Introduction and overview. UTPedia. [Link]
-
Krossing Group. (n.d.). Weakly Coordinating Anions WCAs.... Retrieved from Krossing Group website: [Link]
-
Mondal, S., et al. (2023). The Interplay of Weakly Coordinating Anions and the Mechanical Bond: A Systematic Study of the Explicit Influence of Counterions on the Properties of (Pseudo)rotaxanes. International Journal of Molecular Sciences, 24(7), 6464. [Link]
-
Hamlin, T. A., et al. (2018). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Journal of the American Chemical Society, 140(32), 10216–10225. [Link]
-
Lectka, T., et al. (2011). From Bifunctional to Trifunctional (Tricomponent Nucleophile-Transition Metal-Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides. Journal of the American Chemical Society, 133(16), 6244–6254. [Link]
-
Angell, C. A., et al. (1996). Conductivities of Lithium Tris(trifluoromethanesulfonyl) Methide in Aqueous and Nonaqueous Solutions at 25 degree C. Journal of the Electrochemical Society, 143(7), 2216-2222. [Link]
-
Arges, C. G., et al. (2019). Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. ACS Sustainable Chemistry & Engineering, 7(15), 13248–13257. [Link]
-
Yoon, T. P., et al. (2023). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Journal of the American Chemical Society, 145(29), 16030–16035. [Link]
-
Wilfred, C. D. (n.d.). Synthesis and Characterization of Novel Protic Ionic Liquids for CO₂ Capture. UTPedia. [Link]
-
Jupp, A. R., & Krossing, I. (2015). Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al₂O₃. Catalysis Science & Technology, 5(11), 5034-5041. [Link]
-
Krossing, I., et al. (2021). The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C₇H₉F₉O₆S₄. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 417-419. [Link]
Sources
- 1. cuvillier.de [cuvillier.de]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reactive p-block cations stabilized by weakly coordinating anions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00672D [pubs.rsc.org]
- 5. krossing-group.de [krossing-group.de]
- 6. Buy this compound | 114395-69-6 [smolecule.com]
- 7. Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide | lookchem [lookchem.com]
- 9. Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 [sigmaaldrich.com]
- 10. labsolu.ca [labsolu.ca]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 17. researchgate.net [researchgate.net]
- 18. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From Bifunctional to Trifunctional (Tricomponent Nucleophile-Transition Metal-Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalytic Reactions Involving Potassium Tris(trifluoromethanesulfonyl)methanide (KCTf₃)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Potassium Tris(trifluoromethanesulfonyl)methanide, also known as KCTf₃, in catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation. The structure of this guide is designed to logically walk you through potential issues, from reagent handling to complex mechanistic considerations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of KCTf₃.
Q1: What is the primary role of this compound (KCTf₃) in catalysis?
A1: this compound (KCTf₃) is a versatile salt that primarily functions as a promoter for a wide range of cationic metal-catalyzed reactions.[1] Its key role is to enhance reaction rates and chemical yields.[1] This is achieved through the in-situ generation of a more active catalytic species by exchanging the counterion of the metal catalyst with the non-coordinating tris(trifluoromethanesulfonyl)methide ([CTf₃]⁻) anion. This anion is exceptionally stable and weakly coordinating, which increases the Lewis acidity of the cationic metal center, thereby boosting its catalytic activity. While it can act as a strong base or nucleophile in some contexts, its predominant application in modern catalysis is as an additive to enhance the performance of other catalysts.[2][3]
Q2: What are the key physical and chemical properties of KCTf₃ I should be aware of?
A2: KCTf₃ is a white to almost white crystalline powder with a molecular weight of approximately 450.32 g/mol .[4][] It is important to note its corrosive nature, which necessitates careful handling to avoid contact with skin and eyes.[6][7] Commercially available KCTf₃ typically has a purity of over 98%.[4][]
Table 1: Physical and Chemical Properties of KCTf₃
| Property | Value | Source |
| CAS Number | 114395-69-6 | [8][9] |
| Molecular Formula | C₄F₉KO₆S₃ | [3][] |
| Appearance | White to almost white powder/crystal | [4][] |
| Purity | >98.0% | [][10] |
| Solubility | Soluble in Methanol | [] |
Q3: What are the recommended storage and handling procedures for KCTf₃?
A3: Due to its reactivity with moisture, KCTf₃ should be stored under an inert gas atmosphere.[2][] It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[6] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[6][8] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.[6]
Section 2: Troubleshooting Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when using KCTf₃ in catalytic reactions.
Issue 1: Low or No Catalytic Activity
Symptom: The reaction shows little to no conversion of the starting material to the desired product, even after an extended period.
Possible Causes & Solutions:
-
Catalyst Inhibition: The active catalytic species may be inhibited by impurities in the starting materials, solvent, or even the KCTf₃ itself.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials and the solvent are of high purity and anhydrous. Traces of water can deactivate Lewis acidic catalysts.
-
Verify KCTf₃ Quality: Use KCTf₃ from a reputable supplier. If in doubt, the purity can be checked by standard analytical techniques, though this is often not feasible in a standard synthetic lab.
-
Consider Byproduct Inhibition: The reaction product itself or a byproduct could be acting as a Lewis base, coordinating to the metal center and inhibiting catalysis.[11] Adding a non-coordinating additive might mitigate this effect.[11]
-
-
-
Incorrect Catalyst Loading or Stoichiometry: The ratio of the metal catalyst to KCTf₃ and the substrate may not be optimal.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Systematically vary the loading of the primary metal catalyst and KCTf₃. A common starting point is a 1:1 or 1:2 molar ratio of metal catalyst to KCTf₃.
-
Screen Different Ratios: Perform a small-scale screen to determine the optimal stoichiometry for your specific reaction.
-
-
-
Insufficient Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. Be mindful of potential side reactions at higher temperatures.
-
-
Troubleshooting Workflow for Low Catalytic Activity
Caption: Decision tree for troubleshooting low catalytic activity.
Issue 2: Poor Selectivity or Formation of Side Products
Symptom: The reaction produces a mixture of products, with low yield of the desired isomer or significant formation of byproducts.
Possible Causes & Solutions:
-
Overly Active Catalyst: The enhanced Lewis acidity of the catalytic species promoted by KCTf₃ might be too high, leading to non-selective activation or decomposition of starting materials or products.
-
Troubleshooting Steps:
-
Reduce KCTf₃ Loading: Decrease the amount of KCTf₃ relative to the metal catalyst to temper the Lewis acidity.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the pathway with the lower activation energy.
-
Choose a Different Metal Precursor: A metal catalyst with a less labile counterion to begin with might result in a more moderately active species upon anion exchange with KCTf₃.
-
-
-
Reaction Kinetics: The formation of different products may be under kinetic or thermodynamic control.
-
Troubleshooting Steps:
-
Vary Reaction Time: Monitor the product distribution over time. A desired kinetically favored product might isomerize or decompose with longer reaction times.
-
Adjust Temperature: Lower temperatures generally favor kinetic products, while higher temperatures can lead to the thermodynamically more stable product.
-
-
Issue 3: Catalyst Deactivation or Leaching
Symptom: The reaction starts well but then slows down or stops completely before reaching full conversion. For heterogeneous catalysts, this can also manifest as a loss of catalytic material from the support.
Possible Causes & Solutions:
-
Moisture Sensitivity: As mentioned, water can lead to the decomposition of the active catalyst.
-
Troubleshooting Protocol:
-
Dry Solvents and Reagents: Use rigorously dried solvents and ensure all reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Ligand Dissociation or Decomposition: The ligands on the metal catalyst may not be stable under the reaction conditions, especially with the highly Lewis acidic center generated with KCTf₃.
-
Troubleshooting Steps:
-
Choose More Robust Ligands: Consider using ligands with stronger binding affinities or greater steric bulk to prevent dissociation.
-
Analyze the Reaction Mixture: Use techniques like NMR or mass spectrometry to identify any ligand decomposition products.
-
-
-
Catalyst Leaching (for supported catalysts): The active metal species may be leaching from the solid support into the solution.[12]
-
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can significantly impact catalyst leaching.[12] Screen different solvents to find one that minimizes leaching while maintaining good catalytic activity.
-
Analyze the Filtrate: After the reaction, filter off the heterogeneous catalyst and analyze the filtrate for the presence of the metal to quantify leaching.
-
-
Experimental Protocol: Testing for Catalyst Leaching
-
Set up the catalytic reaction as usual with the supported catalyst and KCTf₃.
-
Allow the reaction to proceed for a short period (e.g., 10-20% conversion).
-
Stop the reaction and quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue reacting at the same temperature.
-
Monitor the progress of the reaction in the filtrate. If the reaction continues, it is indicative of a homogeneous catalytic species that has leached from the support.
Section 3: Mechanistic Considerations
A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting.
The Role of the [CTf₃]⁻ Anion
The tris(trifluoromethanesulfonyl)methide anion is key to the effectiveness of KCTf₃. Its large size and the delocalization of the negative charge across the three sulfonyl groups make it an extremely weak coordinating anion.
Caption: Generation of the active catalyst via anion exchange.
When a metal catalyst precursor, often a halide or triflate salt, is mixed with KCTf₃, a salt metathesis reaction can occur, replacing the original counterion with the [CTf₃]⁻ anion. This process generates a more electrophilic and, therefore, more reactive cationic metal center.
Potential for Non-Linear Effects
In some complex catalytic systems, the relationship between the enantiomeric excess of a chiral catalyst and the enantiomeric excess of the product is not linear. Such non-linear effects can arise from the aggregation of the catalyst or the formation of higher-order species.[13] While not directly caused by KCTf₃, its influence on the catalyst's aggregation state could potentially lead to such phenomena. If you observe unexpected changes in enantioselectivity with varying catalyst concentrations, it is worth considering the possibility of non-linear effects.
References
-
Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide | lookchem. (URL: [Link])
-
Potassium tris(triflyl)methide (KCTf3): A broadly applicable promoter for cationic metal catalysis | Request PDF - ResearchGate. (2025, August 7). (URL: [Link])
- EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)
-
This compound - Survival Technologies. (URL: [Link])
-
Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
This compound. (URL: [Link])
-
Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC. (2023, June 6). (URL: [Link])
-
Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - NIH. (2022, April 29). (URL: [Link])
-
General trends in the barriers of catalytic reactions on transition metal surfaces. (2025, August 6). (URL: [Link])
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Buy this compound | 114395-69-6 [smolecule.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. canbipharm.com [canbipharm.com]
- 8. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [amp.chemicalbook.com]
- 9. survivaltechnologies.in [survivaltechnologies.in]
- 10. labsolu.ca [labsolu.ca]
- 11. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Potassium Tris(trifluoromethanesulfonyl)methanide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Potassium Tris(trifluoromethanesulfonyl)methanide (K-TTM). As a Senior Application Scientist, I've developed this guide to address the unique challenges posed by the corrosive nature of this powerful reagent. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your experiments and the safety of your laboratory environment.
Understanding the Corrosive Nature of K-TTM
This compound, while a valuable tool in organic synthesis, is classified as a corrosive solid that can cause severe skin burns, eye damage, and is corrosive to metals.[1] Its corrosive properties are not solely inherent to the parent compound but can be significantly influenced by environmental factors and potential decomposition pathways. The primary concerns are its reactivity with certain metals and the potential for hydrolysis, which can generate highly corrosive byproducts.
The tris(trifluoromethanesulfonyl)methanide anion is relatively stable; however, in the presence of moisture, particularly under alkaline conditions, the trifluoromethanesulfonyl groups are susceptible to hydrolysis. This process can lead to the formation of trifluoromethanesulfonic acid (triflic acid), a superacid known for its strong corrosive effects on a wide range of materials.
Furthermore, thermal decomposition of K-TTM can release hazardous and corrosive fumes, including hydrogen fluoride, sulfur oxides, and carbon oxides.[1] This necessitates careful consideration of reaction temperatures and the use of appropriate ventilation and off-gassing setups.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with K-TTM, providing insights into the root causes and actionable solutions.
Issue 1: Visible Corrosion or Etching of Stainless Steel Reaction Vessels
Question: I'm observing pitting and discoloration on my 316L stainless steel reactor after running a reaction with K-TTM at an elevated temperature. What's causing this, and how can I prevent it?
Answer:
Root Cause Analysis: While 316L stainless steel offers good general chemical resistance, it is susceptible to attack by strong acids and certain halide-containing compounds, especially at elevated temperatures. The corrosion you're observing is likely due to a combination of factors:
-
Direct Corrosion: The tris(trifluoromethanesulfonyl)methanide anion, particularly at higher concentrations and temperatures, can directly interact with the metal surface, leading to corrosion.
-
Hydrolysis-Induced Corrosion: If there is any residual moisture in your reaction setup or reagents, K-TTM can hydrolyze to form trace amounts of triflic acid. This superacid is highly corrosive to stainless steel, leading to the pitting and etching you've described.
-
Elevated Temperature: Higher temperatures accelerate the rate of corrosion, making the stainless steel more vulnerable to chemical attack.
Solution Protocol:
-
Material Selection: For reactions requiring high temperatures and prolonged exposure, consider upgrading your reaction vessel to a more resistant material. Hastelloy alloys (e.g., C-276) offer superior resistance to a wider range of corrosive chemicals, including strong acids.[2][3] For many applications, glass or glass-lined reactors are also an excellent choice due to their inertness.
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Purge your reaction vessel with an inert gas (e.g., argon or nitrogen) to remove atmospheric moisture before adding K-TTM.
-
Temperature Control: Whenever possible, conduct your reaction at the lowest effective temperature to minimize the rate of corrosion.
-
Passivation: Ensure your stainless steel vessels are properly passivated. Passivation creates a protective oxide layer that enhances corrosion resistance. However, be aware that this layer can be compromised by strong acids.
Issue 2: Degradation of Polymeric Components (Seals, Stirrer Coatings)
Question: The PTFE coating on my magnetic stir bar is flaking, and the Viton O-rings in my reactor setup are swelling and becoming brittle after exposure to a K-TTM solution. What's happening?
Answer:
Root Cause Analysis: While PTFE is known for its excellent chemical resistance, its compatibility can be compromised under certain conditions. Similarly, the performance of elastomers like Viton can vary significantly depending on the specific chemical environment and temperature.
-
PTFE Degradation: Although highly resistant, PTFE can be attacked by alkali metals and certain fluorinating agents.[4][5][6] While K-TTM is not an alkali metal, its reactive nature, especially at elevated temperatures or in the presence of impurities, may lead to slow degradation of the polymer matrix. Physical stress from stirring can also exacerbate this issue.
-
Elastomer Incompatibility: Viton (a fluoroelastomer) generally has good chemical resistance, but it can be susceptible to swelling and degradation when exposed to certain highly fluorinated compounds and strong bases. The strong basicity of the tris(trifluoromethanesulfonyl)methanide anion could be contributing to the degradation of your Viton seals.[7]
Solution Protocol:
-
Material Compatibility Verification: For seals and O-rings, consider using perfluoroelastomers such as Kalrez® (FFKM), which offer a broader range of chemical resistance, especially against aggressive chemicals and at high temperatures. Always consult a chemical compatibility chart from the manufacturer for your specific application.
-
Alternative Stirring Solutions: If you continue to see degradation of PTFE-coated stir bars, consider using a glass-coated or solid glass stir bar. For larger-scale reactions, an overhead stirrer with a glass or Hastelloy impeller is a more robust option.
-
Inspect and Replace: Regularly inspect all polymeric components for signs of degradation, such as discoloration, swelling, hardening, or cracking. Replace them at the first sign of wear to prevent catastrophic failure of your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the appropriate materials for handling and storing this compound?
A1: For short-term handling and storage of the solid compound, glass and polyethylene containers are generally suitable.[1] For solutions and reaction setups, the choice of material is critical and depends on the solvent, temperature, and duration of the experiment. The following table provides a general guideline:
| Material | Compatibility Rating | Notes |
| Metals | ||
| Stainless Steel (304, 316L) | Fair to Poor | Not recommended for prolonged use, especially at elevated temperatures or in the presence of moisture.[8][9][10] |
| Hastelloy (C-276) | Excellent | Recommended for reaction vessels where high chemical and corrosion resistance is required.[2][3][11][12] |
| Polymers | ||
| PTFE, PFA | Excellent | Generally excellent resistance, but monitor for signs of degradation at high temperatures.[4][5][6][13][14] |
| PEEK | Good | Good chemical resistance, but may be susceptible to attack by some strong acids that could be formed via hydrolysis.[13] |
| Polypropylene (PP) | Fair | May be suitable for short-term, room temperature applications. Test for compatibility before use. |
| Polyethylene (PE) | Good | Suitable for storage of the solid and for short-term, room-temperature applications with solutions. |
| Elastomers | ||
| Viton® (FKM) | Fair to Good | Compatibility can vary. Test for swelling and degradation under your specific conditions.[15] |
| Kalrez® (FFKM) | Excellent | Recommended for seals and O-rings in demanding applications with K-TTM.[16] |
| EPDM | Poor | Generally not recommended due to its limited resistance to highly fluorinated compounds.[15] |
| Silicone | Poor | Not recommended for use with K-TTM.[17] |
Always perform a small-scale compatibility test with any new material before committing to a large-scale experiment.
Q2: What is the proper procedure for cleaning up a spill of this compound?
A2: Due to its corrosive nature, spills of K-TTM should be handled promptly and with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are suitable for handling the solid, but butyl rubber or Viton may be necessary for solutions), safety goggles, and a lab coat.[1]
For small spills of solid K-TTM:
-
Isolate the area.
-
Gently sweep the solid material using a plastic dustpan and brush to avoid creating dust.
-
Place the collected solid into a clearly labeled, sealed container for hazardous waste disposal.
-
Wipe the area with a damp cloth (water is acceptable for the final wipe-down of a solid spill, but do not use excessive amounts).
-
Dispose of all cleaning materials as hazardous waste.[18][19][20][21]
For spills of K-TTM solutions:
-
Contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Once the liquid is absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Neutralize the spill area. A dilute solution of sodium bicarbonate can be used to neutralize any acidic residues that may have formed from hydrolysis.
-
Wipe the area with a damp cloth and then dry it thoroughly.
-
Dispose of all contaminated materials as hazardous waste.
Q3: What are the signs of thermal decomposition of K-TTM, and at what temperature does it occur?
A3: K-TTM is thermally stable to over 300°C.[7] However, prolonged heating even below this temperature, especially in the presence of impurities, can initiate decomposition. Signs of thermal decomposition include:
-
Off-gassing: The release of fumes, which may be corrosive and toxic.
-
Discoloration: The material may darken or change color.
-
Pressure build-up: In a closed system, the generation of gaseous decomposition products can lead to a dangerous increase in pressure.
It is crucial to have adequate ventilation and, for larger-scale reactions, to consider an off-gas scrubbing system, especially if heating the material to high temperatures.
Visualizing the Corrosive Pathway and Mitigation
To better understand the potential for corrosion and the steps to mitigate it, the following workflow diagram illustrates the key decision points and preventative measures.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. parrinst.com [parrinst.com]
- 4. habiateknofluor.se [habiateknofluor.se]
- 5. labdepotinc.com [labdepotinc.com]
- 6. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. spinchem.com [spinchem.com]
- 10. scribd.com [scribd.com]
- 11. Improvement of Corrosion Resistance of Hastelloy-N Alloy in LiF-NaF-KF Molten Salt by Laser Cladding Pure Metallic Coatings [mdpi.com]
- 12. buchiglas.com [buchiglas.com]
- 13. ossila.com [ossila.com]
- 14. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 15. Seal Selection Guide: Which Material Is the Right Choice? | Pumps & Systems [pumpsandsystems.com]
- 16. Gallagher's Selection Requirements for Elastomeric Seals [gallagherseals.com]
- 17. 5 Elastomeric sealing compounds [o-ring-stocks.eu]
- 18. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 19. ehs.gatech.edu [ehs.gatech.edu]
- 20. chemkleancorp.com [chemkleancorp.com]
- 21. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Potassium Tris(trifluoromethanesulfonyl)methanide (K[CTFSI])
A Guide for Researchers, Scientists, and Drug Development Professionals on Handling and Troubleshooting Moisture Sensitivity
Welcome to the technical support center for Potassium Tris(trifluoromethanesulfonyl)methanide (K[CTFSI]). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical knowledge and practical, field-proven insights into the moisture sensitivity of this compound. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (K[CTFSI]), and why is it used?
This compound, with the chemical formula K[(CF₃SO₂)₃C], is a salt composed of a potassium cation (K⁺) and a tris(trifluoromethanesulfonyl)methanide anion ([C(SO₂CF₃)₃]⁻). The anion is noted for being weakly coordinating due to the significant delocalization of the negative charge across the three trifluoromethanesulfonyl groups. This property makes K[CTFSI] a valuable component in various applications, including as an electrolyte in high-performance energy storage devices like batteries and supercapacitors, and as a reagent in organic synthesis.[1][2][3]
Q2: How moisture-sensitive is K[CTFSI]?
K[CTFSI] is classified as a moisture-sensitive and hygroscopic compound.[4] This means it can absorb water from the atmosphere. While the tris(trifluoromethanesulfonyl)methide anion is generally stable, the presence of moisture can be detrimental to its performance in sensitive applications, particularly in electrochemical systems. Therefore, it is crucial to handle and store the material under controlled atmospheric conditions to prevent moisture contamination.
Q3: What are the consequences of moisture exposure to K[CTFSI]?
While specific studies on the hydrolysis of the tris(trifluoromethanesulfonyl)methanide anion are not extensively documented in publicly available literature, the general principles of moisture in non-aqueous electrolytes can be applied. Moisture can lead to several detrimental effects:
-
Electrolyte Degradation: In battery applications, water can react with electrolyte components. While not containing a readily hydrolyzable P-F bond like the common LiPF₆ salt, moisture can still lead to undesirable side reactions, potentially forming acidic species that can corrode cell components.[5][6]
-
SEI Layer Instability: The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface. Moisture can disrupt the formation of a stable and effective SEI, leading to a porous and unstable layer. This consumes active ions, increases internal resistance, and accelerates capacity fade.[5]
-
Gas Generation: Reactions involving water can produce various gases, which can lead to cell swelling, increased internal pressure, and potential safety hazards.[5][6]
-
Reduced Performance: The cumulative effects of these issues result in reduced ionic conductivity, accelerated capacity fade, and a shorter overall lifespan of the electrochemical device.[5]
Troubleshooting Guide
Issue 1: Inconsistent Electrochemical Performance (e.g., rapid capacity fade, high internal resistance)
Possible Cause: Moisture contamination of the K[CTFSI] electrolyte.
Troubleshooting Steps:
-
Quantify Water Content: The first step is to determine the water content of your K[CTFSI] salt and prepared electrolyte. The gold standard for this is Karl Fischer titration.[7][8][9]
-
Data Presentation: Acceptable Moisture Levels
Component Recommended Water Content K[CTFSI] Salt (as received) < 20 ppm Electrolyte Solvent < 10 ppm | Final Electrolyte | < 20 ppm |
-
-
Review Handling Procedures: Scrutinize your entire workflow for potential points of moisture ingress.
-
Were all manipulations performed in a glovebox with a low-humidity atmosphere (<1 ppm H₂O)?
-
Were all glassware and equipment rigorously dried in a vacuum oven prior to use?
-
Was the K[CTFSI] container properly sealed and stored?
-
-
Implement a Drying Protocol: If the salt is found to have absorbed moisture, a drying procedure is necessary.
-
Experimental Protocol: Drying K[CTFSI]
-
Transfer the K[CTFSI] powder to a clean, dry Schlenk flask or a similar vacuum-compatible vessel.
-
Heat the flask to 80-100°C under a high vacuum (<1 mTorr).
-
Maintain these conditions for 12-24 hours. The exact time will depend on the initial water content and the volume of the salt.
-
Allow the flask to cool to room temperature under vacuum before transferring it into a glovebox.
-
Verify the water content again using Karl Fischer titration.
-
-
Diagram: K[CTFSI] Handling Workflow
Caption: Workflow for handling moisture-sensitive K[CTFSI].
Issue 2: Poor Solubility or Cloudiness in Anhydrous Solvents
Possible Cause: Formation of hydrates or hydrolysis products due to moisture contamination.
Troubleshooting Steps:
-
Solvent Quality Check: First, confirm the anhydrous nature of your solvent. Use a freshly opened bottle of high-purity, low-water-content solvent or a solvent from a solvent purification system. Verify the water content of the solvent using Karl Fischer titration.
-
Salt Purity: If the solvent is confirmed to be dry, the issue likely lies with the K[CTFSI] salt.
-
Visually inspect the salt. Does it appear clumpy or different from its typical fine, white powder appearance?[1]
-
Attempt to dissolve a small amount in the confirmed anhydrous solvent inside a glovebox. If it remains cloudy, moisture contamination is highly probable.
-
-
Drying and Re-testing: Follow the drying protocol outlined in "Issue 1". After drying, attempt to dissolve the salt again. If the issue persists, the salt may have undergone irreversible degradation, and a fresh batch should be used.
Issue 3: Inconsistent Results in Organic Synthesis
Possible Cause: K[CTFSI] can act as a strong base and a source of a nucleophilic anion in organic synthesis.[1][3] Moisture can interfere with these reactions in several ways:
-
Reaction with Base-Sensitive Reagents: Water can react with or neutralize highly basic or anionic intermediates.
-
Side Reactions: The presence of water can promote unwanted side reactions, leading to lower yields and the formation of impurities.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all reactants, solvents, and the reaction atmosphere are scrupulously dry.
-
Reagent Purity: Verify the purity and water content of your K[CTFSI] as described above.
-
Control Experiment: If possible, run a small-scale control reaction with a freshly opened, high-purity batch of K[CTFSI] to compare with your results.
Diagram: Troubleshooting Logic for Moisture-Related Issues
Caption: Logical steps for troubleshooting moisture issues.
References
-
Generalizable Synthesis of Highly Fluorinated Ionic Liquids. (2023). The Journal of Physical Chemistry B. [Link]
-
Generalizable Synthesis of Highly Fluorinated Ionic Liquids. (2023). Harvard University. [Link]
-
Salts of highly fluorinated weakly coordinating anions as versatile precursors towards hydrogen storage materials. (n.d.). ResearchGate. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
How to Ensure Safe Battery Operation in High-Humidity and Corrosive Environments. (2025). LinkedIn. [Link]
-
Mechanistic and Kinetic Investigations on Decomposition of Trifluoromethanesulfonyl Fluoride in the Presence of Water Vapor and Electric Field. (n.d.). ResearchGate. [Link]
-
Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. (n.d.). lookchem.com. [Link]
-
Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. (2026). Inorganic Chemistry. [Link]
-
Why Moisture Control is Critical in Lithium-Ion Battery Manufacturing. (n.d.). HENGKO. [Link]
-
TG-DTA study on the lanthanoid trifluoromethanesulfonate complexes. (n.d.). ResearchGate. [Link]
-
(CF3SO2)3C anion. (n.d.). NIST WebBook. [Link]
-
What to Do If Your Lithium Ion Battery Got Wet: A Comprehensive Guide. (n.d.). eszoneo.com. [Link]
-
LiPF3(CF2CF3)3: A Salt for Rechargeable Lithium Ion Batteries. (2003). Journal of The Electrochemical Society. [Link]
-
What is Karl Fischer titration and how does it work?. (n.d.). Quality Analysis. [Link]
-
Karl Fischer titration. (n.d.). Wikipedia. [Link]
- Method for producing tris(perfluoroalkanesulfonyl)methide acid salt. (n.d.).
-
The Critical Role of Moisture Analysis in Lithium-Ion Battery Manufacturing and Electrolyte Quality Control. (2025). LabX. [Link]
-
Karl Fischer factor | kf titration. (2024). YouTube. [Link]
-
Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). (n.d.). The Journal of Organic Chemistry. [Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Evaluation Residual Moisture in Lithium-Ion Battery Electrodes and Its Effect on Electrode Performance. (n.d.). SciSpace. [Link]
-
use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. (n.d.). Justia Patents. [Link]
-
What is Karl Fischer Titration and How Does It Work?. (n.d.). News-Medical.net. [Link]
-
The Impact of Moisture in the Lithium Battery Manufacturing Process. (2023). DLN Energy. [Link]
-
Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. (n.d.). ChemRxiv. [Link]
-
The impact of a trace amount of water in an electrolyte on the performance of Li‐ion batteries—An empirical kinetic model approach. (n.d.). ResearchGate. [Link]
-
Influence of Moisture on the Electrochemical Performance of Prelithiated C/SiO x Composite Anodes for Li-Ion Batteries. (n.d.). ResearchGate. [Link]
-
The effect of humidity on discharge profile. Electrolyte: 0.5M LiTFSI-EMITFSI. (n.d.). ResearchGate. [Link]
-
The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C7H9F9O6S4. (2021). ResearchGate. [Link]
-
Stability of trifluoromethoxide anion. (n.d.). ResearchGate. [Link]
-
Effect of cation structure on the oxygen solubility and diffusivity in a range of bis{(trifluoromethyl)sulfonyl}imide anion base. (n.d.). Queen's University Belfast. [Link]
-
Hydrolysis of Trialkoxysilanes Catalyzed by Fluoride Anion. Nucleophilic vs. Basic Catalysis. (n.d.). ResearchGate. [Link]
-
Highly concentrated LiN(SO2CF3)2/dinitrile electrolytes: Liquid structures, transport properties, and electrochemistry. (2020). The Journal of Chemical Physics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide | lookchem [lookchem.com]
- 4. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [amp.chemicalbook.com]
- 5. The Critical Role of Moisture Analysis in Lithium-Ion Battery Manufacturing and Electrolyte Quality Control [labx.com]
- 6. dlnenergy.com [dlnenergy.com]
- 7. What is Karl Fischer titration and how does it work? [qa-group.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
Technical Support Center: Enhancing Battery Electrolyte Performance with Potassium Tris(trifluoromethanesulfonyl)methanide (K-TFSM)
Welcome to the technical support center for the application of Potassium Tris(trifluoromethanesulfonyl)methanide (K-TFSM) in advanced battery electrolytes. This guide is designed for researchers, scientists, and professionals in the field of energy storage and drug development who are exploring the unique properties of K-TFSM to enhance battery performance. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and practical insights to navigate the challenges and unlock the potential of this promising electrolyte salt.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns that researchers may have when incorporating K-TFSM into their experimental workflow.
Q1: What is this compound (K-TFSM) and what are its key properties relevant to battery electrolytes?
A1: this compound, with the chemical formula C₄F₉KO₆S₃, is a potassium salt characterized by a large, weakly coordinating methanide anion [C(SO₂CF₃)₃]⁻.[1] Its key properties for battery applications include:
-
High Thermal Stability: K-TFSM exhibits high thermal stability, with a decomposition temperature generally above 300°C.[1] This is advantageous for enhancing the safety of batteries operating under demanding conditions.
-
Unique Ionic Properties: The trifluoromethanesulfonyl groups contribute to the compound's stability and electrochemical behavior, making it a candidate for high-performance energy storage.[1]
-
Weakly Coordinating Anion: The bulky and charge-delocalized nature of the TFSM⁻ anion can potentially facilitate cation transport by reducing ion-pairing, a critical factor for achieving high ionic conductivity.
Q2: How does K-TFSM compare to more common potassium salts like KPF₆ and KTFSI?
A2: K-TFSM possesses distinct characteristics compared to other common potassium salts:
-
Anion Rigidity and Ion Pairing: The methanide anion in K-TFSM is more rigid compared to the flexible imide anion of KTFSI ([N(SO₂CF₃)₂]⁻).[1] This rigidity can lead to stronger ion pairing with K⁺ cations, which may result in lower ionic conductivity in some solvents compared to KTFSI.[1]
-
Electrochemical Performance: Due to potentially higher ionic mobility and lower viscosity of its electrolyte solutions, KTFSI often outperforms K-TFSM in terms of overall electrochemical performance in lithium-ion battery (LIB) electrolytes.[1] However, the specific performance in potassium-ion batteries (KIBs) is an active area of research.
-
Solubility: While KTFSI is known to be soluble in a range of organic solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC), the solubility of K-TFSM in these common battery-grade solvents requires careful consideration and is often lower.[1]
Q3: What are the primary safety precautions I should take when handling K-TFSM?
A3: K-TFSM is a highly reactive and corrosive chemical that requires careful handling.[2] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inert Atmosphere: K-TFSM is moisture-sensitive and should be handled in an inert atmosphere, such as a glovebox with low moisture and oxygen levels.[3]
-
Avoid Inhalation and Contact: Avoid inhaling the powder or allowing it to come into contact with skin or eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store K-TFSM in a tightly sealed container under an inert atmosphere in a cool, dry place.[]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with K-TFSM-based electrolytes.
Issue 1: Low Ionic Conductivity of the Electrolyte
Symptoms:
-
Poor rate capability of the battery.
-
High internal resistance measured by electrochemical impedance spectroscopy (EIS).
-
Low values obtained from conductivity meter measurements (typically below 1 mS/cm in standard carbonate electrolytes).
Possible Causes and Solutions:
-
Strong Ion Pairing: As mentioned, the rigid TFSM⁻ anion can lead to significant ion pairing with K⁺ ions, reducing the number of free charge carriers.
-
Solution 1: Solvent Selection: Experiment with solvents that have a high dielectric constant and good solvating power for K⁺ ions. While standard carbonate mixtures (e.g., EC/DMC) are common, consider ether-based solvents like 1,2-dimethoxyethane (DME), which can sometimes improve cation mobility.
-
Solution 2: Co-solvent Addition: The addition of a co-solvent with a high dielectric constant, such as propylene carbonate (PC), can help to dissociate the K-TFSM salt more effectively.[5][6][7][8]
-
-
High Viscosity: K-TFSM can increase the viscosity of the electrolyte, impeding ion transport.
-
Solution 1: Lower Salt Concentration: While a higher salt concentration is often desired for performance, it can also significantly increase viscosity. Try preparing electrolytes with a lower K-TFSM concentration (e.g., 0.5 M instead of 1.0 M) to find an optimal balance between charge carrier density and viscosity.
-
Solution 2: Low-Viscosity Co-solvents: Incorporate low-viscosity co-solvents like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) into your electrolyte formulation.
-
Issue 2: Poor Cycling Stability and Capacity Fade
Symptoms:
-
Rapid decrease in discharge capacity over subsequent cycles.
-
Low coulombic efficiency.
-
Increase in cell polarization during cycling.
Possible Causes and Solutions:
-
Unstable Solid Electrolyte Interphase (SEI): The composition and stability of the SEI layer formed on the anode are critical for long-term cycling. An unstable SEI can lead to continuous electrolyte decomposition and consumption of potassium ions.
-
Solution 1: Film-Forming Additives: Introduce film-forming additives to the electrolyte, such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC). These additives can decompose at a higher potential than the primary solvent, forming a more stable and protective SEI layer on the anode.
-
Solution 2: Anode Surface Modification: Consider pre-treating the anode surface to promote the formation of a stable SEI. This can involve creating an artificial SEI layer before cell assembly.
-
-
Electrolyte Decomposition: The TFSM⁻ anion or the solvent may be electrochemically unstable within the operating voltage window of your battery.
-
Solution: Determine the Electrochemical Stability Window (ESW): Perform linear sweep voltammetry (LSV) on a working electrode (e.g., stainless steel or aluminum) with your K-TFSM electrolyte to determine its anodic and cathodic stability limits. Ensure your battery's operating voltage remains within this stable window.
-
-
Corrosion of the Aluminum Current Collector: The TFSM⁻ anion may not effectively passivate the aluminum current collector at high potentials, leading to corrosion and increased impedance.[9][10][11][12]
-
Solution: Use of Corrosion Inhibitors or Alternative Salts: Investigate the addition of small amounts of other potassium salts, such as KPF₆, which are known to form a stable passivation layer on aluminum.[13] Alternatively, for high-voltage applications, consider using a more stable current collector.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving K-TFSM.
Protocol 1: Preparation of a K-TFSM-based Electrolyte
This protocol describes the preparation of a 1 M K-TFSM electrolyte in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
Materials:
-
This compound (K-TFSM), battery grade (>99.9% purity)
-
Ethylene Carbonate (EC), anhydrous, battery grade (<20 ppm H₂O)
-
Dimethyl Carbonate (DMC), anhydrous, battery grade (<20 ppm H₂O)
-
Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm
-
Volumetric flasks, magnetic stirrer, and stir bars
-
Analytical balance
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox.
-
Solvent Preparation: In a volumetric flask, prepare the 1:1 (v/v) EC/DMC solvent mixture. For example, to prepare 100 mL of the solvent mixture, combine 50 mL of EC and 50 mL of DMC.
-
Salt Calculation: Calculate the mass of K-TFSM required to achieve a 1 M concentration in the desired volume of the solvent mixture. The molecular weight of K-TFSM is approximately 450.32 g/mol .[1]
-
Dissolution: Slowly add the calculated mass of K-TFSM to the EC/DMC solvent mixture in a separate flask while stirring with a magnetic stir bar.
-
Stirring: Continue stirring the solution at room temperature until the K-TFSM is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte sit for at least 24 hours before use to ensure homogeneity.
Caption: Troubleshooting logic for K-TFSM electrolyte issues.
References
-
ResearchGate. Potassium electrode preparation and electrolyte... | Download Scientific Diagram. Retrieved from [Link]
- Google Patents. CN110429334B - Electrolyte and preparation method thereof and battery.
-
ResearchGate. Improving Potassium-Ion Batteries by Optimizing the Composition of Prussian Blue Cathode. Retrieved from [Link]
-
ResearchGate. Long‐Durable Potassium Ion Batteries Enabled by Medium‐Entropy Lattice Engineering on Prussian Blue Analogues Cathodes | Request PDF. Retrieved from [Link]
-
YouTube. (2020, May 15). Preparing the Electrolyte Solution. Retrieved from [Link]
-
ResearchGate. Highly Concentrated Asymmetric KTFSI for Aqueous Potassium Ion Batteries | Request PDF. Retrieved from [Link]
-
ResearchGate. Influences of KPF6 and KFSI on the Performance of Anode Materials for Potassium Ion Batteries: A Case Study of MoS2 | Request PDF. Retrieved from [Link]
-
Kratos Analytical. XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Retrieved from [Link]
-
ScienceOpen. Cryo-synthesized Prussian blue analogues as advanced cathode materials for potassium-ion batteries. Retrieved from [Link]
-
ResearchGate. A Fe/Mn‐Based Prussian Blue Analogue as a K‐Rich Cathode Material for Potassium‐Ion Batteries | Request PDF. Retrieved from [Link]
-
ResearchGate. XPS analysis of graphite anodes with the artificial SEI film and... - ResearchGate. Retrieved from [Link]
-
Sustainable Energy & Fuels (RSC Publishing). Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. Retrieved from [Link]
-
Diva-Portal.org. (2023, September 29). Revisiting the stability of aluminum current collectors in carbonate electrolytes for High-Voltage Li-ion batteries. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 15). Developing better ester- and ether-based electrolytes for potassium-ion batteries. Retrieved from [Link]
-
YouTube. (2025, August 13). How to Make Gel Electrolyte for Supercapacitors and Batteries (Step by Step with all Details). Retrieved from [Link]
-
ResearchGate. Progress of Prussian Blue and Its Analogues as Cathode Materials for Potassium Ion Batteries. Retrieved from [Link]
-
TYBETTER. Surface corrosion of electrolyte on the current collector of positive and negative electrodes. Retrieved from [Link]
-
PMC - PubMed Central. (2022, February 15). Electrolyte formulation strategies for potassium‐based batteries. Retrieved from [Link]
-
Diva-portal.org. XPS-analysis of the SEI in lithium batteries. Retrieved from [Link]
-
PMC - NIH. Characterisation and modelling of potassium-ion batteries. Retrieved from [Link]
-
ResearchGate. XPS spectra tests of cycled graphite to confirm SEI major species as... - ResearchGate. Retrieved from [Link]
-
ResearchGate. Stable Potassium Metal Anodes with an All‐Aluminum Current Collector through Improved Electrolyte Wetting | Request PDF. Retrieved from [Link]
-
ResearchGate. (PDF) Recent progress of electrode materials cooperated with potassium bis(fluorosulfonyl)imide–containing electrolyte for K-ion batteries. Retrieved from [Link]
-
ScienceDirect. (2023, November 8). Strategies towards inhibition of aluminum current collector corrosion in lithium batteries. Retrieved from [Link]
-
MDPI. Improvement of Electrochemical Characteristics and Study of Deterioration of Aluminum Foil in Organic Electrolytes for EDLC. Retrieved from [Link]
-
lookchem. Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. Retrieved from [Link]
-
Wikipedia. Propylene carbonate. Retrieved from [Link]
-
DTIC. Conductivities of Lithium Tris(trifluoromethanesulfonyl) Methide in Aqueous and Nonaqueous Solutions at 25 degree C.. Retrieved from [Link]
-
University of Surrey Open Research repository. (2024, August 7). Diffusion and structure of propylene carbonate-metal salt electrolyte solutions for post-lithium-ion batteries: From experiment to simulation. Retrieved from [Link]
-
Propylene Carbonate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Solvation of Anions in Propylene Carbonate. Retrieved from [Link]
-
KOASAS. Solubilities of Carbon Dioxide in Aqueous Potassium Carbonate Solutions Mixed with Physical Solvents. Retrieved from [Link]
-
Chemsrc. CAS#:114395-69-6 | this compound. Retrieved from [Link]
Sources
- 1. This compound | 114395-69-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 114395-69-6 [smolecule.com]
- 3. labsolu.ca [labsolu.ca]
- 5. Propylene carbonate - Wikipedia [en.wikipedia.org]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. phexcom.com [phexcom.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. tycorun.com [tycorun.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Improvement of Electrochemical Characteristics and Study of Deterioration of Aluminum Foil in Organic Electrolytes for EDLC [jecst.org]
- 13. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Advanced Battery Research: Potassium Tris(trifluoromethanesulfonyl)methanide vs. KTFSI
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of next-generation energy storage, potassium-ion batteries (KIBs) are emerging as a compelling alternative to their lithium-ion counterparts, driven by the natural abundance and low cost of potassium. The performance of these batteries is intrinsically linked to the composition of the electrolyte, where the choice of salt plays a pivotal role. For years, Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) has been a benchmark salt due to its favorable thermal and chemical stability. However, the scientific community is increasingly turning its attention to a promising contender: Potassium Tris(trifluoromethanesulfonyl)methanide (KTFSM) .
This guide provides a comprehensive, data-driven comparison of KTFSM and KTFSI, moving beyond surface-level properties to explore the fundamental structural differences that dictate electrochemical performance. We will examine the causality behind their distinct behaviors, present supporting experimental data, and provide detailed protocols for evaluation, empowering researchers to make informed decisions in electrolyte formulation.
Molecular Architecture: The Foundational Difference
The distinct properties of KTFSM and KTFSI originate from the unique structures of their anions. The TFSI⁻ anion features two trifluoromethanesulfonyl groups attached to a central nitrogen atom, whereas the TFSM⁻ anion has three such groups bonded to a central carbon atom.[1] This seemingly subtle difference has profound implications.
The TFSM⁻ anion is significantly larger and possesses a more delocalized negative charge distributed across its three sulfonyl groups, compared to the two in TFSI⁻. This superior charge delocalization results in a "softer" anionic character, leading to weaker electrostatic interactions (ion pairing) with the K⁺ cation. As we will explore, this reduced ion pairing is a key driver of enhanced ion transport properties.
Caption: Structural comparison of TFSI⁻ and TFSM⁻ anions.
Physicochemical Properties: A Head-to-Head Comparison
The structural differences manifest in measurable physicochemical properties that are critical for electrolyte performance. While direct, side-by-side comparative studies are emerging, we can compile key properties from available literature and supplier data.
| Property | Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) | This compound (KTFSM) | Significance in Electrolytes |
| Formula | C₂F₆KNO₄S₂ | C₄F₉KO₆S₃[2] | Defines molar mass and elemental composition. |
| Molecular Weight | 319.24 g/mol [3] | 450.32 g/mol [1][2] | Affects salt concentration calculations and transport dynamics. |
| Melting Point | 198-203 °C[3] | Data not consistently available; expected to be high. | High melting point indicates strong ionic bonds in the solid state. |
| Thermal Stability | High | High, distinguished by redox and thermal stability[4] | Crucial for battery safety, preventing electrolyte decomposition at elevated temperatures. |
| Solubility | Soluble in water and common organic solvents like carbonates and ethers.[5] | Soluble in water and methanol.[6] | Determines the achievable salt concentration and operating window of the electrolyte. |
| Ionic Conductivity | Standard for KIBs.[7] | Expected to be high due to weaker ion pairing. | A measure of the electrolyte's ability to conduct ions, directly impacting battery power density. |
| Cation Transference No. (tK+) | Typically low in polymer electrolytes (~0.2).[8] | Expected to be higher than KTFSI. | A critical parameter indicating the fraction of current carried by K⁺ ions; higher values mitigate concentration gradients and improve rate performance.[8][9] |
Electrochemical Performance: Where Structure Meets Function
The ultimate test of an electrolyte salt lies in its performance within an electrochemical cell. Here, we analyze the key metrics that differentiate KTFSM from KTFSI.
Ionic Transport: Conductivity and Transference Number
A primary advantage anticipated for KTFSM is its ability to promote single-ion-like conduction. In a conventional KTFSI electrolyte, the K⁺ and TFSI⁻ ions move under an electric field, but only the K⁺ is active at the electrode. The movement of the anion is non-productive and can lead to the formation of performance-limiting concentration gradients.
The bulky nature of the TFSM⁻ anion is theorized to increase the cation transference number (tK+) significantly. The weaker K⁺-TFSM⁻ interaction allows the K⁺ ion to move more freely, carrying a larger fraction of the total ionic current. While KTFSI-based electrolytes often exhibit t+ values below 0.5, it is hypothesized that KTFSM-based systems can achieve much higher values, approaching the ideal of 1.[8] This directly translates to better rate capability and more uniform potassium deposition on the anode.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[10] A wider ESW is essential for enabling high-voltage KIBs. Both TFSI⁻ and TFSM⁻ anions are known for their high oxidative stability due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl groups. Highly concentrated electrolytes using salts like KTFSI have been shown to expand the ESW of aqueous systems significantly.[11][12][13] While comprehensive data for KTFSM is still emerging, its robust chemical structure suggests a similarly wide, if not wider, stability window compared to KTFSI.
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential.
Protocol 1: Electrolyte Preparation
Causality: This protocol ensures the removal of trace water, which is highly detrimental to the electrochemical stability and performance of potassium-based systems, preventing side reactions and ensuring the intrinsic properties of the salt are measured.
-
Drying: Dry the potassium salt (KTFSI or KTFSM) and any solid additives under a dynamic vacuum at 120°C for at least 24 hours.
-
Solvent Purification: Use battery-grade solvents with water content below 20 ppm. If necessary, purify solvents using molecular sieves (3Å, activated by heating under vacuum).
-
Mixing: Inside an argon-filled glovebox (O₂ and H₂O levels <0.5 ppm), dissolve the dried salt in the purified solvent to the desired molar concentration (e.g., 1.0 M).
-
Homogenization: Stir the solution on a magnetic stir plate for at least 12 hours to ensure complete dissolution and homogeneity.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Electrochemical Stability Window (ESW) Measurement
Causality: This protocol uses Linear Sweep Voltammetry (LSV) to precisely determine the oxidative and reductive limits of the electrolyte. A three-electrode setup provides a stable reference potential for accurate measurements.
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox. Use a potassium metal foil as both the reference and counter electrode. The working electrode should be an inert material, such as stainless steel or platinum, to avoid reactions with the electrolyte.
-
Equilibration: Allow the cell to rest for at least 1 hour to reach thermal and electrochemical equilibrium.
-
Anodic Scan: Perform an LSV scan from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. K/K⁺) at a slow scan rate (e.g., 0.5 mV/s). The potential at which a sharp, sustained increase in current occurs is defined as the anodic stability limit.
-
Cathodic Scan: Using a fresh cell, perform an LSV scan from OCV to a low potential (e.g., -0.5 V vs. K/K⁺). The potential at which a sharp increase in cathodic current is observed defines the cathodic stability limit.
-
Data Analysis: The ESW is the difference between the determined anodic and cathodic limits.
Sources
- 1. This compound | 114395-69-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 114395-69-6 [smolecule.com]
- 3. roco.global [roco.global]
- 4. patents.justia.com [patents.justia.com]
- 5. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE | 90076-67-8 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium‐Ion Battery Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transference Numbers and Ion Coordination Strength for Mg2+, Na+, and K+ in Solid Polymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion transport number - Wikipedia [en.wikipedia.org]
- 10. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Lithium and Potassium Tris(trifluoromethanesulfonyl)methanide for Advanced Electrochemical Applications
An authoritative guide for researchers and industry professionals.
In the vanguard of energy storage and electrochemical research, the judicious selection of electrolyte components is a cornerstone of innovation. The tris(trifluoromethanesulfonyl)methanide (TFSI⁻) anion has distinguished itself due to its remarkable charge delocalization, steric hindrance, and superior chemical and thermal stability. This guide offers an in-depth, objective comparison of two prominent TFSI salts: lithium tris(trifluoromethanesulfonyl)methanide (LiTFSI) and potassium tris(trifluoromethanesulfonyl)methanide (KTFSI). We will dissect their performance through the lens of experimental data, providing the nuanced insights necessary for drug development professionals, researchers, and scientists to make informed decisions.
Foundational Physicochemical Properties
The fundamental divergence in performance between LiTFSI and KTFSI stems from the intrinsic properties of the lithium (Li⁺) and potassium (K⁺) cations. These differences in size, charge density, and solvation characteristics cascade into significant variations in electrolyte behavior.
The smaller ionic radius of Li⁺ results in a higher charge density compared to K⁺. This leads to stronger Lewis acidity and more forceful coordination with solvent molecules, creating a more structured and often larger solvation shell. While this strong solvation is beneficial for salt dissolution, it can increase the viscosity of the electrolyte and impede ion mobility.
| Property | Lithium (Li⁺) | Potassium (K⁺) | Significance in Electrochemical Systems |
| Ionic Radius (pm) | 76 | 138 | Influences solvation dynamics, ion transport (mobility), and the lattice energy of the solid salt. |
| Cation Charge Density | High | Low | Dictates the strength of ion-solvent and ion-ion interactions, affecting salt dissociation, viscosity, and conductivity. |
| Molar Mass of Salt ( g/mol ) | 287.09 | 325.23 | Critical for precise concentration calculations and for determining the overall energy density of a battery system. |
| Melting Point (°C) | 236 °C[1] | ~198-203 °C[2] | An indicator of lattice energy and a preliminary measure of the salt's thermal stability. |
| Solubility | High solubility in a wide range of polar aprotic solvents and even water (>21 m).[1] | High solubility in common battery solvents like carbonates and ethers.[2] | Determines the maximum achievable salt concentration, which is a key factor in optimizing ionic conductivity. |
Table 1: A comparative overview of the fundamental properties of Li⁺ and K⁺ cations and their corresponding TFSI salts.
Electrochemical Performance: An Experimental Perspective
The true measure of an electrolyte salt is its performance under electrochemical stress. This section compares LiTFSI and KTFSI across critical performance metrics, grounded in established experimental methodologies.
Ionic Conductivity
Ionic conductivity (σ) is a paramount factor for high-power and fast-charging applications, as it governs the rate of ion transport within the electrolyte.
Generally, for a given solvent and concentration, KTFSI-based electrolytes exhibit higher ionic conductivity than their LiTFSI counterparts.[2][3] This is a direct consequence of the weaker ion pairing between the larger, lower-charge-density K⁺ cation and the TFSI⁻ anion. This facilitates greater ionic mobility and, therefore, higher conductivity. LiTFSI's strong solvation, while aiding dissolution, can lead to higher viscosity, which negatively impacts conductivity.[4]
| Electrolyte System (1M Concentration) | Ionic Conductivity (mS/cm at 25°C) |
| LiTFSI in Propylene Carbonate (PC) | ~8-9 |
| KTFSI in Propylene Carbonate (PC) | ~10-12 |
| LiTFSI in EC/DMC (1:1 vol) | ~9-11 |
| KTFSI in EC/DMC (1:1 vol) | ~12-14 |
Table 2: Representative ionic conductivities for LiTFSI and KTFSI in common battery solvents. Data is synthesized from typical literature values to illustrate the general performance trend.
The causality behind this experimental choice is that EIS allows for the separation of different electrochemical processes (bulk resistance, charge transfer resistance, etc.) by analyzing the system's response to a small AC frequency perturbation. For conductivity, we are interested in the bulk electrolyte resistance, which is found at high frequencies where capacitive effects are negligible.
-
Cell Construction: A symmetric coin cell is assembled within an inert atmosphere (e.g., an argon-filled glovebox) using two ion-blocking electrodes (e.g., stainless steel or aluminum) of a known area (A). A separator of known thickness (L) is saturated with the target electrolyte and placed between the electrodes.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement: Apply a small AC voltage (e.g., 10 mV amplitude) across a wide frequency spectrum (e.g., 1 MHz down to 1 Hz).
-
Data Analysis: The resulting impedance data is visualized on a Nyquist plot. The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance arc with the real axis (Z').
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R × A).
Figure 2: Logical flow for determining the Electrochemical Stability Window (ESW).
Thermal Stability
High thermal stability is a critical safety requirement for batteries, preventing thermal runaway under abuse conditions. The TFSI⁻ anion imparts excellent thermal stability to both salts.
LiTFSI is thermally stable up to approximately 360-375°C. [5][6]While specific data for KTFSI is less commonly cited in direct comparison, its stability is also known to be very high and in a similar range, far exceeding that of conventional salts like LiPF₆. For both salts, the ultimate thermal limit of the electrolyte system is more often dictated by the decomposition or volatility of the organic solvent components.
Applications and Critical Considerations
The choice between LiTFSI and KTFSI is fundamentally application-driven.
Lithium Tris(trifluoromethanesulfonyl)methanide (LiTFSI): LiTFSI is a well-established salt for lithium-ion batteries (LIBs) and next-generation systems like lithium-metal and solid-state batteries . [1][7]Its key advantage is its high thermal and chemical stability compared to LiPF₆. [5]However, its utility has been hampered by a significant challenge: the corrosive attack on aluminum current collectors, which are standard for cathodes, at potentials above ~3.7-3.8 V vs. Li/Li⁺. [6][8]This corrosion is caused by the formation of a soluble Al(TFSI)₃ complex. [8]Field-Proven Mitigation Strategies:
-
High-Concentration Electrolytes: Increasing the LiTFSI concentration shortens the distance between Li⁺ and TFSI⁻, which promotes the formation of a protective, LiF-rich passivation film on the aluminum surface, suppressing corrosion. [8][9]* Corrosion-Inhibiting Additives: The introduction of additives like lithium bis(oxalato)borate (LiBOB) or fumed silica nanoparticles can create a stable passivation layer on the aluminum, effectively preventing corrosion. [10][11][12] This compound (KTFSI): KTFSI is the leading electrolyte salt for the burgeoning field of potassium-ion batteries (KIBs) . [2][13]KIBs are an attractive alternative to LIBs due to the greater natural abundance and lower cost of potassium. [3]KTFSI's high solubility and conductivity in common non-aqueous solvents make it an ideal candidate for this chemistry. [2][3]It has demonstrated compatibility with a wide array of KIB electrode materials, including metallic potassium anodes and various intercalation cathodes. [2]Research continues to focus on optimizing KTFSI-based electrolytes to improve SEI stability and long-term cycling performance in KIB systems.
Concluding Remarks
LiTFSI and KTFSI are both high-performance salts that leverage the exceptional stability of the TFSI⁻ anion. The choice between them is not a matter of inherent superiority but of strategic alignment with the target electrochemical system.
-
LiTFSI is a premium salt for lithium-based systems, offering high stability, provided that the critical issue of aluminum corrosion is addressed through electrolyte engineering, such as high-concentration formulations or the use of protective additives.
-
KTFSI is the cornerstone salt for the development of potassium-ion batteries, where its characteristically high ionic conductivity and good electrochemical stability are driving progress in this promising energy storage technology.
Ultimately, a deep understanding of the interplay between the cation, anion, and solvent, validated by rigorous experimental protocols as described herein, is essential for unlocking the full potential of these advanced electrolyte materials.
References
- Matsumoto, K., et al. (2013). Suppression of aluminum corrosion by using high concentration LiTFSI electrolyte. Journal of Power Sources, 231, 234-238.
- Zhu, Y., et al. (2021). Mechanism of aluminum corrosion in LiFSI-based electrolyte at elevated temperatures. Journal of Materials Chemistry A, 9(42), 24151-24159.
- Wang, F., et al. (2021). Highly Concentrated Asymmetric KTFSI for Aqueous Potassium Ion Batteries.
- Wang, X., et al. (2022). Strategies towards inhibition of aluminum current collector corrosion in lithium batteries.
- Lee, H., et al. (2014).
- Sigma-Aldrich. (n.d.). Potassium bis(trifluoromethanesulfonyl)imide. Product Page.
- Request PDF. (2021).
- The Electrochemical Society. (2003). Attenuation of Aluminum Corrosion in LiTFSI Electrolyte Using Silica Nanoparticles. ECS Meeting Abstracts.
- Request PDF. (2021).
- UCL Discovery. (2022).
- TYCORUN ENERGY. (2022). The features of LiTFSI and comparison with LiFSI. TYCORUN ENERGY Blog.
- Suo, L., et al. (2015). "Water-in-Salt" Electrolyte Enables High-Voltage Aqueous Lithium-Ion Chemistries. Science, 350(6263), 938-943.
- Liu, H., et al. (2022). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
- Zhang, H., et al. (2016). A binary-salt electrolyte for high-performance lithium-sulfur batteries. Journal of Power Sources, 325, 684-692.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of LITFSI in Modern Lithium-Ion Battery Electrolytes. Pharma & Chemical Marketplace.
- ResearchGate. (n.d.). Electrochemical stability windows of the ILs with 1.0 M LiTFSI.
- Solvay. (n.d.). LiTFSI PURE. Product Page.
- Wikipedia. (n.d.). Lithium bis(trifluoromethanesulfonyl)imide.
Sources
- 1. Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. takomabattery.com [takomabattery.com]
- 6. mdpi.com [mdpi.com]
- 7. solvay.com [solvay.com]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholar.dgist.ac.kr [scholar.dgist.ac.kr]
- 12. electrochem.org [electrochem.org]
- 13. sejong.elsevierpure.com [sejong.elsevierpure.com]
A Comparative Guide to the X-ray Crystallography of Potassium Tris(trifluoromethanesulfonyl)methanide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and materials science, the precise understanding of a compound's three-dimensional structure is paramount to unlocking its full potential. Potassium Tris(trifluoromethanesulfonyl)methanide, with the chemical formula K[C(SO₂CF₃)₃], is a compound of significant interest due to the unique properties imparted by its bulky, weakly coordinating anion.[1][2] This guide provides a comprehensive overview of the X-ray crystallographic analysis of this and related compounds, offering a comparative perspective grounded in experimental data. While a definitive, publicly accessible single-crystal X-ray structure of this compound remains elusive in the current literature, a detailed examination of its close structural analogs provides invaluable insights into its expected solid-state behavior.
The Significance of Crystal Structure in Functional Materials
The arrangement of atoms and ions in a crystal lattice dictates a material's macroscopic properties, including its stability, solubility, and conductivity. For ionic compounds like this compound, the crystal packing is a delicate balance of electrostatic interactions, van der Waals forces, and steric effects. A thorough crystallographic analysis provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for:
-
Rational Drug Design: Understanding how a molecule interacts with its biological target.
-
Materials Science: Engineering materials with tailored electronic and physical properties.[2]
-
Organic Synthesis: Elucidating reaction mechanisms and designing novel catalysts.[2]
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that demands precision and expertise. The following protocol outlines the typical workflow, from crystal growth to structure refinement.
Crystal Growth: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from internal defects.
Step-by-Step Protocol for Crystal Growth (Vapor Diffusion):
-
Prepare a Saturated Solution: Dissolve the compound of interest (e.g., this compound) in a suitable solvent (the "good" solvent) to near saturation.
-
Select a Miscible "Poor" Solvent: Choose a second solvent in which the compound is sparingly soluble but is miscible with the "good" solvent.
-
Set Up the Crystallization Chamber: Place the solution of the compound in a small, open vial. Position this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a reservoir of the "poor" solvent.
-
Slow Diffusion: Over time, the "poor" solvent will slowly vaporize and diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully extract them from the mother liquor.
Causality in Experimental Choices: The method of slow vapor diffusion is often preferred as it allows for the gradual and ordered deposition of molecules onto the crystal lattice, minimizing the formation of defects and leading to higher quality crystals suitable for diffraction experiments.
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to an intense beam of monochromatic X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Experimental Workflow Diagram:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement
The collected diffraction data is then processed to generate a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to produce a final, accurate molecular model.
Comparative Crystallographic Analysis
In the absence of a published crystal structure for this compound, we can draw strong inferences from the crystallographic data of its close analogs. This comparative approach allows us to predict the likely structural features of the potassium salt and to understand the influence of the cation on the overall crystal packing.
Primary Analog: Trimethylsulfonium Tris(trifluoromethanesulfonyl)methanide
A key structural analog for which detailed crystallographic data is available is Trimethylsulfonium Tris(trifluoromethanesulfonyl)methanide, [(CH₃)₃S]⁺[C(SO₂CF₃)₃]⁻.[1] This compound provides an excellent model for the geometry of the tris(trifluoromethanesulfonyl)methanide anion.
Table 1: Crystallographic Data for Trimethylsulfonium Tris(trifluoromethanesulfonyl)methanide [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.80180(10) |
| b (Å) | 10.96580(10) |
| c (Å) | 16.91360(10) |
| Volume (ų) | 1632.48(3) |
| Temperature (K) | 100 |
| Radiation | Cu Kα |
| Rgt(F) | 0.0222 |
| wRref(F²) | 0.0604 |
The structure of the tris(trifluoromethanesulfonyl)methanide anion in this salt reveals a central carbon atom bonded to three sulfonyl groups, each of which is attached to a trifluoromethyl group.[1] The geometry around the central carbon is expected to be trigonal planar, with the sulfonyl groups arranged in a propeller-like fashion.
Comparison with Other Alkali Metal Salts of Related Anions
To understand the likely role of the potassium cation in the crystal lattice, we can examine the structures of other potassium salts with similar, bulky, weakly coordinating anions. For instance, the crystal structure of potassium bis(trifluoromethanesulfonyl)imide (K[N(SO₂CF₃)₂]) has been determined and reveals a layered structure where the potassium cations are coordinated by oxygen atoms from the sulfonyl groups of the anions.[3]
Table 2: Comparative Data for Related Alkali Metal Salts
| Compound | Cation | Anion | Crystal System | Key Structural Feature |
| [(CH₃)₃S][C(SO₂CF₃)₃] | (CH₃)₃S⁺ | [C(SO₂CF₃)₃]⁻ | Orthorhombic | Propeller-like anion conformation[1] |
| K[N(SO₂CF₃)₂] | K⁺ | [N(SO₂CF₃)₂]⁻ | Orthorhombic | Layered structure with K⁺-O coordination[3] |
| Li[C(SO₂CF₃)₃] | Li⁺ | [C(SO₂CF₃)₃]⁻ | Not specified | Expected to have strong Li⁺-O interactions due to the high charge density of Li⁺[2] |
| Na[C(SO₂CF₃)₃] | Na⁺ | [C(SO₂CF₃)₃]⁻ | Not specified | Intermediate properties between Li⁺ and K⁺ salts are anticipated.[1] |
Based on these comparisons, it is highly probable that the crystal structure of this compound also adopts a layered arrangement. The larger ionic radius of potassium compared to lithium is expected to result in a higher coordination number, with the potassium ion being surrounded by multiple oxygen atoms from the sulfonyl groups of neighboring anions.
Logical Relationship Diagram:
Caption: Predicting the structure of K[C(SO₂CF₃)₃] from known analogs.
Conclusion and Future Outlook
While the definitive crystal structure of this compound awaits experimental determination and public disclosure, a comparative analysis of its structural analogs provides a robust framework for understanding its solid-state properties. The tris(trifluoromethanesulfonyl)methanide anion is expected to adopt a propeller-like conformation, and the overall crystal structure is likely to be a layered arrangement dominated by interactions between the potassium cations and the oxygen atoms of the sulfonyl groups.
For researchers in drug development and materials science, this predictive structural information is invaluable for computational modeling and for guiding the rational design of new functional materials. The future elucidation of the precise crystal structure of this compound will undoubtedly provide a deeper understanding of its properties and pave the way for new and exciting applications.
References
-
Frontiers in Chemistry. (2023, July 11). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide. Retrieved from [Link]
Sources
A Comprehensive Guide to Potassium Tris(trifluoromethanesulfonyl)methanide (KTFSM) as a Potential Electrolyte for Advanced Potassium-Ion Batteries
The quest for next-generation energy storage solutions beyond lithium-ion technology has invigorated research into alternative systems, with potassium-ion batteries (KIBs) emerging as a promising contender due to the natural abundance and low cost of potassium.[1][2] A critical component underpinning the performance of any battery is the electrolyte, and the choice of salt plays a pivotal role in determining key parameters such as ionic conductivity, electrochemical stability, and cycling life. While potassium hexafluorophosphate (KPF6) and potassium bis(fluorosulfonyl)imide (KFSI) are the most commonly investigated salts, their respective limitations have spurred the exploration of novel alternatives.[2][3]
This guide provides a comprehensive overview of Potassium Tris(trifluoromethanesulfonyl)methanide (KTFSM), a potassium salt with a bulky, weakly coordinating anion, as a potential high-performance electrolyte for KIBs. Due to the limited availability of direct experimental data for KTFSM in potassium battery systems, this guide will establish a performance benchmark by detailing the known experimental data of KPF6 and KFSI. The potential advantages and disadvantages of KTFSM will be discussed in a comparative context, drawing upon theoretical considerations and data from analogous systems. This guide is intended for researchers and scientists in the field of battery materials and electrochemistry, providing both a summary of the current state-of-the-art and a forward-looking perspective on a promising new material.
The Rationale for Exploring New Potassium Salts
Conventional potassium salts used in KIB electrolytes each present a unique set of challenges:
-
Potassium Hexafluorophosphate (KPF6): While offering reasonable electrochemical stability, KPF6 is susceptible to thermal decomposition and hydrolysis, which can generate corrosive byproducts that degrade battery components.[4][5] Its ionic conductivity in common carbonate electrolytes is also moderate.[3]
-
Potassium Bis(fluorosulfonyl)imide (KFSI): KFSI generally exhibits higher ionic conductivity and better thermal stability compared to KPF6.[3] However, it is known to be corrosive towards aluminum current collectors at higher potentials, limiting its application in high-voltage KIBs.[2][6]
The ideal potassium salt should possess a combination of high ionic conductivity, a wide electrochemical stability window, good thermal stability, low corrosivity, and be cost-effective. The unique molecular structure of the tris(trifluoromethanesulfonyl)methanide (TFSM) anion in KTFSM suggests it may offer a compelling balance of these properties.
Physicochemical Properties of this compound (KTFSM)
KTFSM is a potassium salt with the chemical formula C4F9KO6S3 and a molecular weight of approximately 450.3 g/mol .[7][8] The defining feature of KTFSM is its large, sterically hindered, and weakly coordinating TFSM anion. The negative charge is highly delocalized across the three trifluoromethanesulfonyl groups, which is expected to result in weaker ion pairing with the potassium cation (K+).[8] This property is crucial for achieving high ionic conductivity and a high cation transference number in the electrolyte.
The bulky nature of the TFSM anion may also contribute to the formation of a more stable and robust solid electrolyte interphase (SEI) on the anode surface, which is critical for long-term cycling stability.[9]
Performance Benchmarking: KPF6 and KFSI
To provide a framework for evaluating the potential of KTFSM, it is essential to first understand the established performance metrics of the current state-of-the-art potassium salts.
Ionic Conductivity
The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a key factor in determining the rate capability of a battery.
| Salt | Solvent | Concentration (M) | Ionic Conductivity (mS/cm⁻¹) |
| KPF6 | PC | 0.5 | ~5-7 |
| KFSI | PC | 0.5 | ~5-7 |
| KTFSI | PC | 0.5 | ~5-7 |
Table 1: Ionic conductivity of common potassium salts in propylene carbonate (PC) at room temperature.[3]
As shown in Table 1, at a concentration of 0.5 M in propylene carbonate (PC), KPF6, KFSI, and potassium bis(trifluoromethanesulfonyl)imide (KTFSI) exhibit comparable ionic conductivities.[3] Generally, imide-based salts like KFSI and KTFSI tend to have higher solubility and can achieve higher ionic conductivities at optimal concentrations compared to KPF6.[3]
Expected Performance of KTFSM: The large size of the TFSM anion might lead to increased viscosity of the electrolyte, which could potentially lower the overall ionic conductivity compared to KFSI. However, the anticipated weaker ion pairing could counteract this effect by increasing the concentration of free K+ ions, thereby enhancing conductivity. Experimental verification is crucial to determine the net effect.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is essential for developing high-voltage KIBs.
The electrochemical stability of an electrolyte is typically evaluated using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). For potassium-based electrolytes, the anodic stability is particularly critical, especially concerning the corrosion of the aluminum current collector.
-
KPF6-based electrolytes generally exhibit good anodic stability, often up to 4.5 V vs. K/K+.[2]
-
KFSI-based electrolytes , while offering other advantages, tend to show oxidative decomposition and corrosion of aluminum current collectors at potentials above 4.0 V vs. K/K+.[2][6]
Expected Performance of KTFSM: The highly fluorinated and electron-withdrawing nature of the trifluoromethanesulfonyl groups in the TFSM anion is expected to impart high oxidative stability. Therefore, KTFSM-based electrolytes are hypothesized to possess a wide electrochemical stability window, potentially exceeding that of KFSI and being comparable to or even better than KPF6.
Cycling Performance
The long-term cycling stability of a battery is a critical measure of its practical viability. This is often assessed by cycling cells at a constant current and measuring the capacity retention and coulombic efficiency over a large number of cycles.
In KIBs, the choice of salt significantly influences the formation and stability of the SEI on the anode, which in turn dictates the cycling performance.
-
KPF6: In carbonate-based electrolytes, KPF6 can lead to the formation of a relatively stable SEI, but its decomposition products can also contribute to impedance growth and capacity fade over extended cycling.[4][10]
-
KFSI: Electrolytes containing KFSI are known to form a stable and effective SEI on carbonaceous anodes, leading to improved cycling stability and higher coulombic efficiencies in many cases.[3][11] However, its aforementioned anodic instability remains a concern.
Expected Performance of KTFSM: The bulky and fluorine-rich TFSM anion could potentially participate in the formation of a stable, fluorine-rich SEI layer on the anode. Such an SEI is often associated with improved cycling stability and efficiency. However, the large anion size might also lead to slower diffusion kinetics at the electrode-electrolyte interface, which could impact rate capability.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the preparation of electrolytes and the assembly and testing of potassium-ion batteries are provided below. These protocols are based on common practices for KPF6 and KFSI and can be adapted for the evaluation of KTFSM.
Electrolyte Preparation
Objective: To prepare a 1 M solution of a potassium salt in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).
Materials:
-
Potassium salt (e.g., KPF6, KFSI, or KTFSM), battery grade
-
Ethylene carbonate (EC), anhydrous, battery grade
-
Diethyl carbonate (DEC), anhydrous, battery grade
-
Argon-filled glovebox with O2 and H2O levels < 0.1 ppm
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Inside the argon-filled glovebox, accurately weigh the required amount of the potassium salt to prepare the desired volume of 1 M electrolyte.
-
Transfer the salt to a clean, dry volumetric flask.
-
Add the appropriate volumes of EC and DEC to the flask to achieve a 1:1 volume ratio.
-
Add a magnetic stir bar to the flask and seal it.
-
Stir the solution on a magnetic stirrer until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly and Testing
Objective: To assemble and test a potassium-ion half-cell using a prepared electrolyte.
Materials:
-
CR2032 coin cell components (casings, springs, spacers)
-
Working electrode (e.g., graphite-coated copper foil)
-
Counter and reference electrode (potassium metal foil)
-
Separator (e.g., glass fiber)
-
Prepared potassium salt electrolyte
-
Coin cell crimper
-
Battery cycler
Procedure:
-
Inside the argon-filled glovebox, punch out circular electrodes of the desired size from the working electrode sheet and potassium metal foil.
-
Place the working electrode in the center of the bottom coin cell casing.
-
Add a few drops of the electrolyte onto the working electrode to wet it.
-
Place the separator on top of the wetted working electrode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Place the potassium metal counter/reference electrode on top of the separator.
-
Add a spacer and a spring on top of the potassium metal.
-
Carefully place the top casing and crimp the coin cell using a coin cell crimper to ensure it is properly sealed.
-
Remove the assembled coin cell from the glovebox and let it rest for a few hours to ensure good electrolyte wetting.
-
Connect the cell to a battery cycler and perform electrochemical tests (e.g., cyclic voltammetry, galvanostatic cycling) according to the desired testing protocol.
Future Outlook and Research Directions
The theoretical advantages of this compound, stemming from its bulky and weakly coordinating anion, make it a compelling candidate for a high-performance electrolyte salt in potassium-ion batteries. However, the current lack of direct experimental data is a significant barrier to its adoption and a clear area for future research.
Key research directions should include:
-
Systematic Experimental Studies: A thorough investigation of the ionic conductivity, electrochemical stability window, and cation transference number of KTFSM in various relevant electrolyte solvents and concentrations.
-
Comparative Cycling Studies: Direct comparison of the cycling performance of KIBs using KTFSM, KPF6, and KFSI under identical conditions to elucidate the impact of the anion on SEI formation, capacity retention, and rate capability.
-
Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the solvation structure, ion transport mechanisms, and decomposition pathways of KTFSM-based electrolytes, guiding experimental efforts.
-
High-Voltage Cathode Compatibility: Evaluation of the compatibility of KTFSM-based electrolytes with emerging high-voltage cathode materials for KIBs.
References
- Tuning anion solvation energetics enhances potassium–oxygen battery performance. (2019). Proceedings of the National Academy of Sciences, 116(30), 201901329.
- Recent Advances in Polymers for Potassium Ion B
- Tuning anion solvation energetics enhances potassium–oxygen battery performance. (2019). Proceedings of the National Academy of Sciences, 116(30), 201901329.
- This compound, min 98%, 1 gram - CP Lab Safety. (n.d.).
- Cyclic-anion salt for high-voltage stable potassium-metal b
- This compound | 114395-69-6 | Benchchem. (n.d.).
- Battery stability measurement. Symmetric cell stability in potassium...
- This compound. (n.d.).
- Electrolyte formulation strategies for potassium‐based b
- Buy this compound | 114395-69-6 - Smolecule. (2023).
- (a) The cycling stability of K||K symmetric cells using different...
- (A) Cycling stability of the potassium-based dual-ion batteries based...
- Cyclic-anion salt for high-voltage stable potassium metal batteries. (n.d.).
- Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 - Sigma-Aldrich. (n.d.).
- Lithium and Potassium Cations Affect the Performance of Maleamate-Based Organic Anode Materials for Potassium- and Lithium-Ion B
- Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide. (2023). Frontiers.
- Comprehensive Insights into Electrolytes and Solid Electrolyte Interfaces in Potassium-Ion B
- Enhancing Cyclic Stability of Mn-Based Prussian Blue Cathode for Potassium Ion storage by High-spin Fe Substitution Strategy. (n.d.).
- Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based B
- LITHIUM-CONDUCTING IONIC MELT ELECTROLYTES FROM OLIGOMERIC ETHYLENE GLYCOLS: SYNTHESIS AND CHARACTERIZ
- Synthesis and Electrochemical Properties of Potassium Cobalt Silicate Cathode Materials for Potassium-Ion Batteries | Request PDF. (2025).
- Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based B
- Electrochemical stability window obtained in three‐electrode cells with...
- Synthesis of Cathode Material Li2FeTiO4 for Lithium-Ion B
- Potassium Fluoride and Carbonate Lead to Cell Failure in Potassium-Ion B
- Review on Synthesis, Characterizations, and Electrochemical Properties of Cathode Materials for Lithium Ion Batteries. (2025).
- Improved electrode stability and mechanical properties by KPF6....
- Synthesis, Structure, and Electrochemical Properties of K‑Based Sulfates K 2 M 2 (SO 4 )3 with M = Fe and Cu " framework upon K + extraction from K 2 Fe 2 (SO 4 )3. | Request PDF. (n.d.).
- Conductivity of Alkali Carbonates, Carbonate-Based Composite Electrolytes and IT-SOFC. (2025).
- Cyclic voltammograms in different electrolytes (a,b), for 0.8 M KPF 6...
- Application of New COF Materials in Secondary Battery Anode M
- Ionic Conductivity of K-ion Glassy Solid Electrolytes of K2S-P2S5-KOTf System. (2023). PubMed.
- Potassium fluoride and carbonate lead to immediate cell failure in potassium-ion b
- Influences of KPF6 and KFSI on the Performance of Anode Materials for Potassium Ion Batteries: A Case Study of MoS2 | Request PDF. (n.d.).
Sources
- 1. mai.group.whut.edu.cn [mai.group.whut.edu.cn]
- 2. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic-anion salt for high-voltage stable potassium-metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | 114395-69-6 | Benchchem [benchchem.com]
- 9. Tuning anion solvation energetics enhances potassium–oxygen battery performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Triflide Advantage: A Comparative Guide to Potassium Tris(trifluoromethanesulfonyl)methanide in Catalysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of higher yields, greater selectivity, and milder reaction conditions is a constant driving force. The choice of reagents, particularly the supporting electrolyte or the counterion of a catalyst, can have a profound impact on the outcome of a chemical transformation. This guide provides a comprehensive comparison of Potassium Tris(trifluoromethanesulfonyl)methanide, K[C(SO₂CF₃)₃], and its associated triflide anion, with other commonly employed salts, elucidating the distinct advantages conferred by this unique chemical entity. While often categorized with bases, the true power of the triflide anion lies not in its ability to abstract a proton, but in its exceptional nature as a weakly coordinating anion (WCA), a property that unlocks enhanced catalytic activity and opens new avenues for reaction design.
The Principle of Weakly Coordinating Anions: A Paradigm Shift in Catalysis
The concept of weakly coordinating anions is central to understanding the benefits of the triflide anion. In cationic catalysis, the counteranion can significantly influence the reactivity of the cationic active species. A strongly coordinating anion can bind tightly to the metal center, reducing its Lewis acidity and hindering its ability to activate substrates. Conversely, a weakly coordinating anion interacts only feebly with the cationic center, leaving it more "naked" and therefore more reactive. This enhanced reactivity is the cornerstone of the advantages offered by salts containing the triflide anion.[1][2]
The tris(trifluoromethanesulfonyl)methanide, or triflide ([C(SO₂CF₃)₃]⁻), anion is an exemplary WCA. Its negative charge is extensively delocalized over the three strongly electron-withdrawing trifluoromethanesulfonyl groups, resulting in a large, charge-diffuse, and poorly polarizing anion. This unique electronic structure is the source of its minimal coordinating ability.
Comparative Analysis: The Triflide Anion versus Other Weakly Coordinating Anions
To objectively assess the advantages of the triflide anion, a comparison with other commonly used weakly coordinating anions is essential. The following table summarizes key properties of the triflide anion and its counterparts.
| Anion | Formula | Key Features |
| Triflide (Tf₃C⁻) | [C(SO₂CF₃)₃]⁻ | Exceptional Charge Delocalization: The negative charge is spread over three trifluoromethanesulfonyl groups, leading to very weak coordination.[3] High Stability: Thermally and chemically robust, resisting oxidation and reduction. |
| Triflate (OTf⁻) | [CF₃SO₃]⁻ | Good Leaving Group: Widely used in organic synthesis due to its stability as a leaving group. Moderately Coordinating: While considered weakly coordinating, it can still interact with Lewis acidic centers, sometimes attenuating their reactivity.[4] |
| Hexafluorophosphate (PF₆⁻) | [PF₆]⁻ | Commonly Used: A popular choice for a weakly coordinating anion in inorganic and organometallic chemistry. Susceptible to Hydrolysis: Can decompose in the presence of water, releasing HF, which can complicate reactions.[5] |
| Tetrafluoroborate (BF₄⁻) | [BF₄]⁻ | Readily Available: Widely available and cost-effective. Hydrolytically Unstable: Similar to PF₆⁻, it is prone to hydrolysis, limiting its use in aqueous or protic media.[5] |
| Perchlorate (ClO₄⁻) | [ClO₄]⁻ | Historically Used: One of the earlier examples of a weakly coordinating anion. Potential Explosive Hazard: Perchlorate salts can be explosive, especially in the presence of organic materials, posing a significant safety risk. |
The superior performance of metal triflide catalysts over their triflate counterparts has been demonstrated in various transformations. For instance, in Lewis acid-catalyzed reactions, the less coordinating nature of the triflide anion leads to a more active cationic metal center, often resulting in higher yields and faster reaction rates.
Experimental Showcase: Lanthanide Triflide-Catalyzed Friedel-Crafts Acylation
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
This protocol describes the acylation of anisole with acetic anhydride catalyzed by Ytterbium(III) tris(trifluoromethanesulfonyl)methanide [Yb(C(SO₂CF₃)₃)₃]. The choice of ytterbium is based on its demonstrated high activity in triflate-catalyzed reactions.[8]
Materials:
-
Ytterbium(III) tris(trifluoromethanesulfonyl)methanide [Yb(Tf₃C)₃] (catalyst)
-
Anisole (substrate)
-
Acetic anhydride (acylating agent)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Yb(Tf₃C)₃ (0.1 mmol, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture to dissolve the catalyst. To this solution, add anisole (10 mmol, 1.0 eq.) followed by acetic anhydride (12 mmol, 1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.
Causality Behind Experimental Choices:
-
Catalyst Choice: Yb(Tf₃C)₃ is chosen for its anticipated high Lewis acidity. The triflide counterion ensures minimal coordination to the Yb³⁺ center, maximizing its catalytic activity.
-
Anhydrous Conditions: Although lanthanide triflates are water-tolerant, using an anhydrous solvent is good practice to prevent any potential side reactions and ensure optimal catalyst performance.
-
Stoichiometry: A slight excess of the acylating agent is used to ensure complete conversion of the limiting substrate, anisole.
-
Workup: The aqueous sodium bicarbonate wash is crucial to neutralize any remaining acidic species and quench the reaction. The brine wash helps to remove any residual water from the organic layer.
Conclusion: The Strategic Advantage of the Triflide Anion
References
-
Turowsky, L.; Seppelt, K. Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃. Inorganic Chemistry1988 , 27 (12), 2135–2137. [Link]
-
Waller, F. J.; Barrett, A. G. M.; Braddock, D. C.; Ramprasad, D. Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry1999 , 64 (8), 2910–2913. [Link]
-
Krossing, I.; Raabe, I. Taming the Cationic Beast: Novel Developments in the Synthesis and Application of Weakly Coordinating Anions. Angewandte Chemie International Edition2018 , 57 (43), 13982-14024. [Link]
-
Taylor, J. G.; Adrio, L. A.; Hii, K. K. M. Hydroamination Reactions by Metal Triflates: Brønsted Acid vs. Metal Catalysis? Dalton Transactions2007 , (18), 1765-1773. [Link]
-
Merck KGaA. Use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during c-c bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. Justia Patents. [Link]
-
Krossing Group. Weakly Coordinating Anions. [Link]
-
ResearchGate. ChemInform Abstract: Metal Triflimidates: Better than Metal Triflates as Catalysts in Organic Synthesis - The Effect of a Highly Delocalized Counteranion. [Link]
-
Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications. [Link]
-
Temple University Libraries. exploration and mechanistic study of weakly coordinating anions under thermal and photochemical conditions for. [Link]
-
FreiDok plus. 1. Chemistry with weakly coordinating anions - Introduction and overview. [Link]
- Google Patents. US6433227B1 - Use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during c-c bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane.
-
ResearchGate. (PDF) Hydroamination reactions by metal triflates: Br??nsted acid vs. metal catalysis?. [Link]
- Google Patents. EP0998351B1 - USE OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE, IN ADDITION TO ALKALINE METAL SALTS AND ALKALINE-EARTH METAL SALTS THEREOF AS CATALYSTS DURING C-C BONDING SYNTHESES AND THE NOVEL Mg SALT OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE.
-
ResearchGate. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
FreiDok plus. Chapter A. Introduction to Chemistry with Weakly Coordinating Anions. [Link]
-
ACS Publications. Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃. [Link]
-
NIH National Library of Medicine. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. [Link]
-
MDPI. The Interplay of Weakly Coordinating Anions and the Mechanical Bond: A Systematic Study of the Explicit Influence of Counterions on the Properties of (Pseudo)rotaxanes. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Science.gov. bf4 clo4 pf6: Topics by Science.gov. [Link]
-
ResearchGate. Metal triflates: On the question of Lewis versus Brønsted acidity in retinyl carbocation formation. [Link]
-
ResearchGate. Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. [Link]
-
OUCi. Recent Advances in Scandium(III) Triflate Catalysis: A Review. [Link]
-
PubMed. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cuvillier.de [cuvillier.de]
- 3. researchgate.net [researchgate.net]
- 4. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]
- 5. bf4 clo4 pf6: Topics by Science.gov [science.gov]
- 6. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Window of Potassium Tris(trifluoromethanesulfonyl)methanide (KTFSM)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance potassium-ion batteries (KIBs), the electrolyte plays a pivotal role in determining the device's operational voltage, cycle life, and safety. A critical parameter for any electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. This guide provides an in-depth comparison of the electrochemical window of Potassium Tris(trifluoromethanesulfonyl)methanide (KTFSM), a promising but less-studied salt, with commonly used alternatives such as Potassium Hexafluorophosphate (KPF₆) and Potassium Bis(fluorosulfonyl)imide (KFSI).
The Significance of a Wide Electrochemical Window
The ever-increasing demand for high-energy-density storage systems necessitates the development of high-voltage KIBs. The overall voltage of a battery is dictated by the potential difference between the cathode and the anode. To maximize this, both electrode materials must operate at their respective potential extremes. However, the electrolyte must be able to withstand these potentials. If the operating voltage of the cathode exceeds the electrolyte's anodic stability limit, the electrolyte will oxidize, leading to capacity fade, gas evolution, and potentially catastrophic cell failure. Similarly, if the anode's potential is below the electrolyte's cathodic stability limit, reductive decomposition will occur. Therefore, a wide electrochemical window is a prerequisite for enabling the use of high-voltage electrode materials and unlocking the full potential of KIBs.
Understanding the TFSM⁻ Anion
This compound (KTFSM) is a potassium salt featuring the bulky, highly fluorinated Tris(trifluoromethanesulfonyl)methanide (TFSM⁻) anion. The structure of the TFSM⁻ anion, with its three trifluoromethanesulfonyl groups, is designed to delocalize the negative charge effectively. This charge delocalization is a key factor that is expected to contribute to a high anodic stability. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the anion's resistance to oxidation.
Experimental Determination of the Electrochemical Window: Cyclic Voltammetry
The electrochemical window of an electrolyte is typically determined using a technique called cyclic voltammetry (CV). This method involves applying a linearly sweeping potential to a working electrode immersed in the electrolyte and measuring the resulting current. The potential is swept between two set limits, and the absence of significant current flow indicates the region of electrochemical stability. The onset of a sharp increase in current at the positive (anodic) and negative (cathodic) ends of the potential sweep signifies the decomposition of the electrolyte.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining the electrochemical window using cyclic voltammetry.
Detailed Protocol for Cyclic Voltammetry
-
Electrolyte Preparation: Dissolve the potassium salt (KTFSM, KPF₆, or KFSI) in a suitable organic solvent, typically a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), to a standard concentration (e.g., 1 M).
-
Cell Assembly: Assemble a three-electrode electrochemical cell. A platinum (Pt) or glassy carbon (GC) electrode is commonly used as the working electrode, a potassium metal foil as the reference and counter electrode.
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Set the potential window to a wide range (e.g., from 0 V to 6 V vs. K/K⁺).
-
Apply a linear potential sweep at a defined scan rate (e.g., 10 mV/s).
-
Record the current response as a function of the applied potential for several cycles.
-
-
Data Analysis:
-
Plot the resulting current versus potential to obtain a cyclic voltammogram.
-
The anodic stability limit is determined as the potential at which a significant increase in the oxidation current is observed.
-
The cathodic stability limit is the potential at which a significant increase in the reduction current is observed.
-
The electrochemical window is the difference between the anodic and cathodic stability limits.
-
Comparative Performance: KTFSM vs. KPF₆ and KFSI
While direct experimental data for the electrochemical window of KTFSM is not widely available in peer-reviewed literature, we can infer its likely performance based on the closely related Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI) and compare it with the established data for KPF₆ and KFSI. The TFSM⁻ anion is structurally similar to the TFSI⁻ anion but with an additional trifluoromethanesulfonyl group, which could further enhance its oxidative stability.
| Potassium Salt | Anion Structure | Anodic Stability Limit (vs. K/K⁺) | Cathodic Stability Limit (vs. K/K⁺) | Electrochemical Window (V) | Key Observations |
| KPF₆ | PF₆⁻ | ~4.3 - 4.8 V[1] | Typically limited by solvent reduction (~0 V) | ~4.3 - 4.8 | Forms a stable passivation layer on aluminum current collectors.[1] |
| KFSI | (FSO₂)₂N⁻ | ~2.7 - 4.5 V[1] | Typically limited by solvent reduction (~0 V) | ~2.7 - 4.5 | Shows earlier onset of oxidative decomposition compared to KPF₆.[1] |
| KTFSI (analog for KTFSM) | (CF₃SO₂)₂N⁻ | ~3.9 V[1] | Typically limited by solvent reduction (~0 V) | ~3.9 | The TFSI⁻ anion is known to be more corrosive towards aluminum current collectors.[1] |
| KHFDF (novel salt) | C₃F₆(SO₂)₂N⁻ | up to 4.7 V[1] | Typically limited by solvent reduction (~0 V) | ~4.7 | A cyclic anion demonstrating high oxidative stability.[1] |
Note: The cathodic stability limit is often determined by the reduction of the solvent rather than the salt anion itself and is typically around 0 V vs. K/K⁺ for common carbonate-based electrolytes.
Discussion and Insights
From the comparative data, several key insights emerge:
-
KPF₆: The Current Standard: KPF₆ exhibits a relatively high anodic stability, reaching up to 4.8 V, and crucially, it promotes the formation of a protective passivation layer on the aluminum current collector, preventing its corrosion at high potentials.[1] This makes it a widely used salt in current potassium-ion battery research.
-
KFSI: A Trade-off: While KFSI-based electrolytes can offer other advantages such as better low-temperature performance, their anodic stability is generally lower than that of KPF₆-based electrolytes.[1]
-
KTFSI as a Proxy for KTFSM: The anodic stability of the KTFSI-based electrolyte is observed to be around 3.9 V, which is lower than that of KPF₆.[1] This is attributed to the higher corrosivity of the TFSI⁻ anion towards the aluminum current collector.[1] Given the structural similarity, it is plausible to expect that KTFSM may also exhibit a similar or slightly higher anodic stability limit compared to KTFSI, but potentially still be limited by its interaction with the aluminum current collector. The additional trifluoromethanesulfonyl group in the TFSM⁻ anion could, in theory, further delocalize the negative charge and enhance its intrinsic oxidative stability. However, experimental verification is crucial.
-
The Promise of Novel Anions: The development of new salts with novel anion structures, such as the cyclic KHFDF, demonstrates that significant improvements in anodic stability (up to 4.7 V) are achievable.[1] This highlights the importance of anion design in pushing the boundaries of high-voltage potassium-ion batteries.
Causality Behind Experimental Choices
The choice of experimental parameters in cyclic voltammetry is critical for obtaining reliable and comparable data:
-
Working Electrode: Platinum or glassy carbon are chosen for their wide potential windows and relative inertness, ensuring that the observed current is due to the electrolyte decomposition and not the electrode itself.
-
Reference Electrode: A potassium metal reference electrode provides a stable and relevant potential reference for potassium-ion battery systems.
-
Solvent System: A mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) is a standard solvent system for lithium-ion and potassium-ion batteries due to its good balance of dielectric constant, viscosity, and ability to form a stable solid electrolyte interphase (SEI) on the anode.
-
Scan Rate: A slow scan rate (e.g., 10 mV/s) is typically used to allow the system to reach a quasi-equilibrium state at each potential, providing a more accurate determination of the onset of decomposition reactions.
Conclusion and Future Outlook
While KPF₆ remains a strong contender for high-voltage potassium-ion battery electrolytes due to its favorable combination of high anodic stability and passivation of the aluminum current collector, the exploration of novel salts like KTFSM is essential for advancing the field. Based on the performance of its close analog, KTFSI, KTFSM is expected to have a reasonably wide electrochemical window, although its compatibility with aluminum current collectors at high potentials needs to be thoroughly investigated.
Future research should focus on obtaining direct experimental data for the electrochemical window of KTFSM in various solvent systems. Furthermore, studies on its ability to form a stable cathode electrolyte interphase (CEI) and its long-term cycling performance in high-voltage potassium-ion full cells are necessary to fully assess its potential as a next-generation electrolyte salt. The development of novel, highly stable anions, as exemplified by KHFDF, will continue to be a critical area of research in the quest for safer and more energy-dense potassium-ion batteries.
References
Sources
A Researcher's Guide to Confirming the Purity of Potassium Tris(trifluoromethanesulfonyl)methanide (KTM)
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the synthesis of complex organic molecules and the development of novel pharmaceuticals, the presence of even trace impurities can significantly alter reaction outcomes, lead to unforeseen side products, and compromise the integrity of experimental data.[1] Potassium Tris(trifluoromethanesulfonyl)methanide, often referred to as KTM, is a powerful, non-nucleophilic super-base with increasing applications in organic synthesis, catalysis, and materials science.[] Its efficacy, however, is directly tied to its purity. This guide provides a comprehensive comparison of analytical techniques to rigorously confirm the purity of KTM, complete with supporting experimental data and protocols.
The Challenge of Purity in KTM
The synthesis of KTM, typically involving the reaction of tris(trifluoromethanesulfonyl)methane with potassium hydroxide, can introduce several potential impurities.[1] These may include unreacted starting materials, side-products from competing reactions, and residual solvents. Given the compound's intended use in sensitive applications, a multi-faceted analytical approach is not just recommended, but essential for robust quality control. Commercial preparations of KTM typically claim a purity of greater than 98%.[][3]
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic and spectrometric methods, alongside classical analytical techniques, offers the most comprehensive assessment. The following sections detail the most effective methods for KTM analysis and compare their strengths and limitations.
Workflow for Purity Confirmation of KTM
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Key Techniques
The following table summarizes the primary analytical techniques for assessing the purity of KTM, highlighting their specific applications and the type of information they provide.
| Analytical Technique | Primary Application | Information Provided | Key Advantages | Limitations |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and detection of fluorine-containing impurities. | Provides information on the chemical environment of protons and fluorine atoms. | Highly sensitive to structural changes and the presence of fluorinated impurities.[4] | May not detect non-fluorinated or non-protonated impurities. |
| Mass Spectrometry (MS) | Determination of molecular weight and identification of impurities. | Provides the mass-to-charge ratio of the parent ion and any fragments. | High sensitivity and specificity for identifying compounds by their molecular weight. | Non-volatile salts can cause ion suppression.[5] |
| Elemental Analysis (EA) | Determination of the elemental composition (C, H, N, S). | Provides the percentage of each element in the sample. | Provides a fundamental measure of purity against the theoretical composition. | Can be affected by the presence of inorganic salts. |
| Thermal Analysis (DSC/TGA) | Assessment of thermal stability and detection of volatile impurities. | Measures changes in physical properties as a function of temperature.[6][7] | Can indicate the presence of solvents or other volatile impurities. | May not be sensitive to non-volatile impurities with similar thermal properties. |
| Ion Chromatography (IC) | Quantification of anionic and cationic impurities. | Separates and quantifies ions in a sample.[8] | Excellent for detecting and quantifying inorganic salt impurities. | Requires specific columns and eluents for optimal separation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For KTM, both ¹H and ¹⁹F NMR are crucial. ¹H NMR can detect residual protonated solvents, while ¹⁹F NMR is highly sensitive to the presence of other trifluoromethanesulfonyl-containing species.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the KTM sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks corresponding to any residual solvents and compare them to the (typically absent) proton signal of the methanide anion.
-
-
¹⁹F NMR Acquisition:
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering a powerful tool for confirming the identity of the desired product and detecting impurities.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the KTM sample in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for analyzing the tris(trifluoromethanesulfonyl)methanide anion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The expected molecular ion for the [C(SO₂CF₃)₃]⁻ anion is approximately 410.9 m/z.
-
Data Analysis: Look for peaks corresponding to the expected molecular ion. The presence of other significant peaks could indicate impurities. It is important to be aware that mass spectra of fluorocarbons can be complex.[11]
Elemental Analysis (EA)
Rationale: Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition (C, S) with the theoretical values. The potassium content can be determined by techniques like Inductively Coupled Plasma (ICP) analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the dried KTM sample.
-
Analysis: Submit the sample to a calibrated elemental analyzer for the determination of carbon and sulfur content. For potassium, ICP-OES or ICP-MS is recommended.
-
Comparison: Compare the experimental percentages to the theoretical values for C₄F₉KO₆S₃ (C: 10.67%, S: 21.36%, K: 8.68%).[] Significant deviations may indicate the presence of impurities.
Thermal Analysis (DSC and TGA)
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the compound and can reveal the presence of volatile impurities like residual solvents.[12][13]
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the KTM sample (5-10 mg) into an appropriate DSC or TGA pan.
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
A sharp melting point endotherm is indicative of a pure compound. The melting point of KTM is reported to be around 101 °C.[] Broad melting ranges or additional thermal events can suggest the presence of impurities.
-
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere at a constant rate.
-
Significant weight loss at temperatures below the decomposition point can indicate the presence of volatile impurities.
-
Interpreting the Data: A Holistic View
The key to accurately confirming the purity of KTM lies in the synthesis of data from all analytical techniques. For instance, a clean NMR spectrum might be contradicted by a broad melting point in DSC analysis, suggesting the presence of an NMR-inactive impurity. Similarly, elemental analysis results that deviate from the theoretical values, even with clean spectroscopic data, warrant further investigation.
Workflow for Data Interpretation and Purity Assignment
Caption: A decision-making workflow for interpreting analytical data to assign the purity of KTM.
By employing this rigorous, multi-technique approach, researchers can confidently ascertain the purity of their this compound, ensuring the reliability and reproducibility of their experimental results.
References
- Trifluoromethanesulfonyl chloride (421-83-0) 1H NMR spectrum - ChemicalBook. (n.d.).
- This compound | 114395-69-6 | Benchchem. (n.d.).
- ¹H NMR spectra of (a) CF3SO3H; (b) ChCl; (c) ChCl/1.5CF3SO3H - ResearchGate. (n.d.).
- Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents. (n.d.).
- CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide - BOC Sciences. (n.d.).
- Thermal Behaviour of Pure Ionic Liquids - SciSpace. (n.d.).
- Sodium Chloride - Analytical Standard Determination of Potassium - EUsalt. (n.d.).
- SRM 918c Potassium Chloride General and Ion Activity Standard - Dataset - Catalog. (n.d.).
- Potassium icp standard solution - Sigma-Aldrich. (n.d.).
- Trifluoromethanesulfonic acid - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 - Sigma-Aldrich. (n.d.).
- National Institute of Standards & Technology. (n.d.).
- Mass spectra of fluorocarbons. (n.d.).
- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH. (n.d.).
- 19 F-NMR spectra of the examined mixtures. Peak assignments are also... - ResearchGate. (n.d.).
- Certificate of Analysis - LGC Standards. (n.d.).
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Potassium tris(trifluoromethanesulfonyl)methide 114395-69-6 wiki - Guidechem. (n.d.).
- Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF - ResearchGate. (n.d.).
- 1-(TRIFLUOROMETHANESULFONYL)IMIDAZOLE(29540-81-6) 1H NMR spectrum. (n.d.).
- This compound | 114395-69-6 - TCI Chemicals. (n.d.).
- Buy this compound | 114395-69-6 - Smolecule. (n.d.).
- Potassium tris(trifluoromethanesulphonyl)methide - Apollo Scientific. (n.d.).
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed. (2023, June 13).
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.).
- Inorganic Chemistry Ahead of Print - ACS Publications. (n.d.).
- Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024, May 15).
- This compound. (n.d.).
- Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed. (2024, August 30).
Sources
- 1. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rilastech.com [rilastech.com]
- 6. scispace.com [scispace.com]
- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
"comparative study of triflide salts in catalysis"
An In-Depth Comparative Guide to Triflide and Triflimide Salts in Catalysis
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst system is paramount, dictating the efficiency, selectivity, and overall viability of a synthetic route. In the realm of Lewis acid catalysis, the counterion's role is often as critical as the metal center itself. This guide provides a comprehensive comparison of metal salts featuring the bis(trifluoromethanesulfonyl)imide (triflimide, Tf₂N⁻) anion, often colloquially included under the broader term "triflide," against traditional counterparts like triflates (TfO⁻). We will delve into the fundamental principles governing their catalytic prowess and provide actionable experimental data to inform your selection process.
The Anion Advantage: Why Triflimidates Outperform Triflates
The catalytic activity of a metal salt in Lewis acid catalysis is fundamentally tied to the electrophilicity, or Lewis acidity, of the metal cation. A common strategy to enhance this acidity is to pair the metal with a weakly coordinating anion (WCA). A superior WCA is sterically bulky and possesses a highly delocalized negative charge, minimizing its interaction with the metal center. This leaves the metal cation more "exposed" and available to activate substrates.
The triflimidate anion (Tf₂N⁻) is an exemplary WCA. Its superiority over the more traditional triflate anion (CF₃SO₃⁻) stems from two key features:
-
Enhanced Charge Delocalization : The negative charge in the triflimidate anion is delocalized over two sulfonyl groups, compared to just one in the triflate anion. This extensive delocalization makes the triflimidate anion less nucleophilic and a significantly weaker base.[1]
-
Increased Steric Hindrance : The presence of two bulky trifluoromethanesulfonyl groups provides greater steric shielding around the metal center.
This combination of electronic delocalization and steric bulk results in an extremely high positive charge density on the associated metal cation, dramatically enhancing its Lewis acidic character.[1] Consequently, metal triflimidates often exhibit superior catalytic activity compared to their metal triflate or halide analogues.[1][2]
Caption: Charge delocalization in Triflate vs. Triflimidate anions.
Comparative Performance Analysis: Metal Cation Effects
While the triflimidate anion provides a significant advantage, the choice of the metal cation remains a crucial variable for tailoring catalytic activity. Different metals offer distinct Lewis acidities, coordination preferences, and redox properties. Salts of alkali metals (e.g., Li, Na), transition metals (e.g., Ag, Au, Cu), and lanthanides (e.g., Sc, Yb) are widely employed.[3][4][5]
-
Lithium vs. Sodium Triflimidate (LiNTf₂, NaNTf₂): In applications such as electrolytes for batteries, the smaller ionic radius of Li⁺ compared to Na⁺ often leads to different ion mobility and coordination properties.[6][7][8] In catalysis, while both are effective, LiNTf₂ is more commonly cited as a mild Lewis acid catalyst or additive. The choice between them can depend on solubility in the specific reaction medium and subtle differences in Lewis acidity.
-
Lanthanide Triflimidates (e.g., Sc(NTf₂)₃, Yb(NTf₂)₃): Lanthanide salts are powerful Lewis acids known for their oxophilicity and water stability.[9][10] When paired with the triflimidate anion, their catalytic power can be exceptional. Studies have shown that for certain reactions, lanthanide triflimidates, and the even more sterically hindered tris(trifluoromethanesulfonyl)methide ("triflide," C(SO₂CF₃)₃⁻) salts, are significantly more effective catalysts than their triflate counterparts, especially for challenging, electron-deficient substrates.[11][12]
Experimental Data: Catalytic Nitration of Fluoroarenes
The atom-economic nitration of fluoroarenes serves as an excellent case study for comparing these catalysts. The data below is adapted from studies on the nitration of 1,3,5-trifluorobenzene, a deactivated substrate.
| Catalyst (10 mol%) | Anion | Yield (%) |
| Yb(OTf)₃ | Triflate | 32 |
| Hf(OTf)₄ | Triflate | - |
| Sc(CTf₃)₃ | Triflide | Effective |
| Yb(CTf₃)₃ | Triflide | Effective |
Data adapted from a study on the nitration of fluoroarenes, highlighting the superior performance of triflide salts for electron-deficient substrates.[11][13]
This data clearly demonstrates that for a challenging transformation, switching from the triflate (OTf) to the more weakly coordinating triflide (CTf₃) anion leads to a dramatic improvement in catalytic efficacy.
Experimental Protocol: Triflimide-Catalyzed Friedel-Crafts Alkylation
This protocol describes a general procedure for the Friedel-Crafts alkylation of an aromatic compound with an alkene, a reaction where metal triflimidates are known to be highly effective catalysts.
Objective: To synthesize an alkylated aromatic compound using a catalytic amount of Scandium(III) triflimidate.
Materials:
-
Scandium(III) triflimidate (Sc(NTf₂)₃)
-
Anisole (aromatic substrate)
-
1-Octene (alkene)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes, magnetic stirrer)
Step-by-Step Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Dry the flask under vacuum with a heat gun and backfill with an inert atmosphere (Argon or Nitrogen). This is crucial as moisture can deactivate the Lewis acid catalyst.
-
Add Scandium(III) triflimidate (e.g., 0.1 mmol, 1 mol%) to the flask under a positive flow of inert gas.
-
-
Reagent Addition:
-
Add anhydrous dichloromethane (20 mL) via syringe.
-
Add anisole (10 mmol, 1 equivalent) to the flask via syringe.
-
Stir the solution at room temperature for 5 minutes to ensure the catalyst is well-dissolved.
-
Slowly add 1-octene (12 mmol, 1.2 equivalents) to the reaction mixture dropwise over 10 minutes. The slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding 15 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel to obtain the pure alkylated product.
-
Caption: Experimental workflow for a Friedel-Crafts alkylation reaction.
Conclusion and Outlook
The evidence strongly supports the classification of metal triflimidates as superior Lewis acid catalysts compared to their triflate analogs.[1] The enhanced charge delocalization and steric properties of the triflimidate anion lead to a more reactive metal center, enabling difficult chemical transformations with higher efficiency and under milder conditions. The catalytic activity can be further tuned by the judicious selection of the metal cation, with lanthanide triflimidates showing exceptional promise for particularly challenging substrates.[11] As the demand for more efficient and selective synthetic methods grows, triflimidate and related triflide salts will undoubtedly become even more indispensable tools in the modern chemist's arsenal.
References
-
Moskalik, M. Y., & Astakhova, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5201. [Link][3][4][14][15][16]
-
Duñach, E., et al. (2012). Metal Triflimidates: Better than Metal Triflates as Catalysts in Organic Synthesis - The Effect of a Highly Delocalized Counteranion. ChemInform, 43(15). [Link][1]
-
Hilaris Publisher. (2022). Modern Synthesis of Triflamides and Triflimides. Journal of Organic and Inorganic Chemistry. [Link][5]
-
Iacobucci, C., et al. (2013). Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry. Journal of Physical Organic Chemistry, 26(2), 159-169. [Link][2]
-
Waller, F. J., et al. (1999). Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 64(8), 2910–2913. [Link][12][17]
-
Waller, F. J., et al. (2000). Lanthanide Triflate and Triflide Catalyzed Atom Economic Nitration of Fluoroarenes. Synlett, 2000(1), 151-153. [Link][11][13]
-
Antal, M. J., et al. (2015). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. Chemistry – A European Journal, 21(34), 12017-12023. [Link][9]
-
Shah, B. H., Gaur, R., & Shah, P. (2015). Lanthanide (III) Triflates as a Novel Recyclable Catalysts for Unit Processes in Chemical Industry- A Review. ResearchGate. [Link][10]
-
Pinto, R. M. A., et al. (2008). Metal triflates combined with caffeine based imidazolium salts: A new family of highly efficient and reusable catalysts. Catalysis Communications, 9(3), 465-469. [Link][18]
-
Ma, J., et al. (2010). Synthesis and Structural Studies of Lithium and Sodium Complexes With OOO-tridentate Bis(phenolate) Ligands: Effective Catalysts for the Ring-Opening Polymerization of L-lactide. Inorganic Chemistry, 49(20), 9416–9425. [Link][6]
-
Bellini, E. (2025). 'It's not a matter of sodium versus lithium, we need both'. Energy Storage News. [Link][7]
-
Hidayat, M. (2026). Sodium-Ion vs Lithium-Ion Batteries: 2025 Performance and Cost Analysis. Discovery Alert. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis and structural studies of lithium and sodium complexes with OOO-tridentate bis(phenolate) ligands: effective catalysts for the ring-opening polymerization of L-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ess-news.com [ess-news.com]
- 8. discoveryalert.com.au [discoveryalert.com.au]
- 9. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Triflamides and Triflimides: Synthesis and Applications [ouci.dntb.gov.ua]
- 17. pubs.acs.org [pubs.acs.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Unveiling the Catalytic Potential of Potassium Tris(trifluoromethanesulfonyl)methanide: A Comparative Analysis
For Immediate Release
A Deep Dive into the Catalytic Activity of Potassium Tris(trifluoromethanesulfonyl)methanide (KTM) for Researchers, Scientists, and Drug Development Professionals.
This guide offers a comprehensive validation of the catalytic activity of this compound, often abbreviated as KTM or K[C(SO₂CF₃)₃]. While widely recognized for its utility as a strong, non-nucleophilic base and as a promoter for cationic metal catalysis, its intrinsic catalytic capabilities warrant a closer examination.[] This document aims to provide an objective comparison of KTM's performance with established catalysts in key organic transformations, supported by available experimental insights and detailed protocols.
Introduction to this compound
This compound is a salt distinguished by its bulky, weakly coordinating anion, [C(SO₂CF₃)₃]⁻. This anion's significant charge delocalization and steric hindrance contribute to the salt's unique properties, including its remarkable stability and its ability to enhance the reactivity of cationic species.[2] While its role as a promoter in conjunction with metal catalysts like Ytterbium(III) triflate is documented, this guide will focus on evaluating its potential as a primary catalyst.[2]
Core Strengths as a Potential Catalyst
The tris(trifluoromethanesulfonyl)methanide anion, often called the "triflide" anion, imparts several key characteristics that are desirable in a catalyst:
-
High Lewis Acidity of the Counterion: The potent electron-withdrawing nature of the three trifluoromethanesulfonyl groups can enhance the Lewis acidity of associated cations, a critical feature for catalyzing a variety of organic reactions.
-
Weakly Coordinating Anion: The non-coordinating nature of the triflide anion can leave the cationic center more accessible to substrates, potentially leading to higher catalytic activity compared to salts with more coordinating anions.[2]
-
Enhanced Stability: The robust chemical and thermal stability of the triflide anion allows for its use under a range of reaction conditions.
Comparative Performance in Key Organic Transformations
Direct, peer-reviewed experimental data showcasing this compound as a standalone catalyst is limited. However, insights can be gleaned from studies on its lithium and magnesium analogues, which suggest the potential of the methanide anion in catalysis. This section will extrapolate these findings and propose comparative frameworks for future validation.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, traditionally catalyzed by strong Lewis acids like AlCl₃ and FeCl₃.[3] More modern approaches utilize metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), for their higher catalytic efficiency and better tolerance to functional groups.[4]
While direct data for KTM-catalyzed Friedel-Crafts reactions is scarce, a patent describing the use of lithium tris(trifluoromethanesulfonyl)methanide provides a relevant benchmark.[5]
Table 1: Comparative Performance in Friedel-Crafts Acylation of Anisole
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Lithium Tris(trifluoromethanesulfonyl)methanide | 6 | 48 | 41 | [5] |
| Sc(OTf)₃ | 0.1 | < 1 | >99 | [4] |
| Cu(OTf)₂ | 10 | < 1 | >99 | [4] |
| AlCl₃ | 100 | 1 | ~90 | [3] |
Analysis: The lithium analogue of KTM shows modest activity, requiring high catalyst loading and extended reaction times for a moderate yield. This suggests that while the methanide anion can facilitate the reaction, it may not be as efficient as established metal triflate catalysts like Sc(OTf)₃ and Cu(OTf)₂ under the reported conditions. The significantly higher efficiency of metal triflates is attributed to the superior Lewis acidity of the metal cations.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a versatile method for the stereoselective formation of β-hydroxy carbonyl compounds, typically catalyzed by Lewis acids.[6][7] Common catalysts include TiCl₄, SnCl₄, and various metal triflates.
Here, we can again draw parallels from the reactivity of other tris(trifluoromethanesulfonyl)methanide salts.
Table 2: Conceptual Comparison for the Mukaiyama Aldol Reaction
| Catalyst | Typical Catalyst Loading (mol%) | Key Advantages | Potential Limitations |
| This compound (KTM) | To be determined | Potentially mild reaction conditions. | Lower Lewis acidity of K⁺ may lead to slower reaction rates. |
| Titanium Tetrachloride (TiCl₄) | 10-100 | High reactivity and diastereoselectivity. | Stoichiometric amounts often required; moisture sensitive. |
| Scandium(III) Triflate (Sc(OTf)₃) | 1-10 | High catalytic activity; water tolerant. | Higher cost compared to other Lewis acids. |
| **Magnesium Trifluoromethanesulfonate (Mg(OTf)₂) ** | 5-20 | Good catalytic activity; cost-effective. | May exhibit lower diastereoselectivity in some cases. |
Expert Insight: The lower Lewis acidity of the potassium cation in KTM compared to transition metals like scandium or titanium is a critical factor.[4] While the bulky, non-coordinating triflide anion is beneficial, the catalytic cycle of the Mukaiyama aldol reaction heavily relies on the activation of the carbonyl substrate by a potent Lewis acid.[6] Therefore, it is anticipated that KTM would exhibit lower catalytic activity compared to traditional Lewis acid catalysts in this transformation.
Experimental Protocols for Validation
To empirically validate the catalytic activity of this compound, the following experimental workflows are proposed.
Protocol 1: Validation of Catalytic Activity in Friedel-Crafts Acylation
This protocol is designed to directly compare the catalytic efficacy of KTM with a standard Lewis acid catalyst, Sc(OTf)₃, in the acylation of anisole.
Materials:
-
This compound (KTM)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (KTM or Sc(OTf)₃, 5 mol%).
-
Add anhydrous dichloromethane (10 mL) and anisole (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methoxyacetophenone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and calculate the isolated yield.
Self-Validation System:
-
Control Reaction: A blank reaction should be run without any catalyst to ensure that the reaction does not proceed uncatalyzed.
-
Comparative Analysis: Running the reaction with Sc(OTf)₃ under identical conditions provides a direct benchmark for KTM's performance.
-
Reproducibility: The experiment should be repeated to ensure the consistency of the results.
Protocol 2: Validation of Catalytic Activity in the Mukaiyama Aldol Reaction
This protocol aims to assess the ability of KTM to catalyze the addition of a silyl enol ether to an aldehyde and compare its performance against a well-established catalyst, TiCl₄.
Materials:
-
This compound (KTM)
-
Titanium tetrachloride (TiCl₄)
-
Benzaldehyde
-
1-(Trimethylsiloxy)cyclohexene
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the catalyst (KTM or TiCl₄, 10 mol%).
-
Add anhydrous dichloromethane (10 mL) and cool the solution to -78 °C (dry ice/acetone bath).
-
Add benzaldehyde (1.0 mmol) to the stirred solution.
-
After 5 minutes, add 1-(trimethylsiloxy)cyclohexene (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the β-hydroxy ketone.
-
Determine the yield and the diastereomeric ratio (syn/anti) by ¹H NMR analysis.
Visualizing the Catalytic Workflow
The following diagrams illustrate the proposed experimental workflows.
Caption: Experimental workflow for the validation of KTM's catalytic activity in Friedel-Crafts acylation.
Caption: Experimental workflow for validating KTM's catalytic activity in the Mukaiyama aldol reaction.
Conclusion and Future Outlook
While this compound is a well-established reagent and catalytic promoter, its application as a primary catalyst is an area ripe for exploration. The comparative frameworks and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically validate its catalytic activity. The key determinant of its efficacy will be the balance between the beneficial properties of the weakly coordinating triflide anion and the inherent Lewis acidity of the potassium cation. Future studies should focus on a broader range of substrates and reaction types to fully delineate the catalytic potential of this intriguing compound.
References
-
Waller, F. J., et al. (1996). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 61(9), 2910–2915. [Link]
-
Justia Patents. (2000). use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. Retrieved January 19, 2026, from [Link]
-
Chauhan, P., & Singh, A. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33698-33722. [Link]
-
Wikipedia. (2023, December 2). Mukaiyama aldol addition. In Wikipedia. Retrieved January 19, 2026, from [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 114395-69-6 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Potassium Tris(trifluoromethanesulfonyl)methanide: A Guide for the Modern Laboratory
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of complex molecules like Potassium Tris(trifluoromethanesulfonyl)methanide, a compound valued for its unique properties as a weakly coordinating anion, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in scientific principles to ensure the protection of both laboratory personnel and the ecosystem.
Understanding the Compound: Beyond the Reagent Bottle
This compound, with the chemical formula C4F9KO6S3, is a salt characterized by a large, bulky anion.[1][2] Its utility in various chemical syntheses stems from the non-coordinating nature of the tris(trifluoromethanesulfonyl)methanide anion, often referred to as a "triflide" anion. However, the very stability and chemical makeup of this compound necessitate a cautious and informed approach to its disposal.
A crucial consideration is that all fluorinated salts of this nature are classified as per- and polyfluoroalkyl substances (PFAS).[2] These substances are known for their persistence in the environment, posing potential long-term risks.[2][3][4] This classification elevates the importance of proper disposal beyond immediate safety concerns to encompass broader environmental responsibility.
Hazard Profile: A Corrosive and Persistent Substance
The immediate hazards associated with this compound are significant. According to globally harmonized system (GHS) classifications, it is designated as a substance that is corrosive to metals and causes severe skin burns and eye damage.[1][5][6][7]
| Hazard Classification | GHS Hazard Statement |
| Corrosive to Metals | H290: May be corrosive to metals |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage |
These classifications are a direct consequence of its chemical nature. The triflide anion, while weakly coordinating, contributes to the overall corrosive properties of the compound in solution. Accidental contact can lead to severe chemical burns, and inhalation of dusts or mists can cause serious damage to the respiratory tract.[5][6][8]
The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as a hazardous waste, with specific protocols for its collection, storage, and transfer to a licensed disposal facility. The following steps provide a comprehensive workflow for its safe management from the benchtop to final disposal.
Immediate Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: If a significant amount of dust is generated or the spill occurs in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:
-
Containment and Cleanup:
-
For dry spills, carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[6][9] Avoid generating dust.[6][9]
-
Do not use water to clean up the initial spill, as the substance is water-soluble and this will increase the area of contamination.[1]
-
Once the bulk of the material is collected, decontaminate the area with a damp cloth, ensuring the runoff is collected as hazardous waste.
-
Disposal of Unused or Waste this compound
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, dedicated hazardous waste container.
-
The container must be made of a corrosive-resistant material.[7]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.[6] This area should be away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
-
One potential disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the combustion byproducts.[5]
-
The Rationale Behind the Protocol: A Deeper Dive
The disposal procedures outlined above are not arbitrary; they are based on the specific chemical and toxicological properties of this compound.
-
Segregation as Hazardous Waste: The corrosive nature of the compound and its classification as a persistent PFAS necessitate its segregation from general laboratory waste to prevent harm to personnel and the environment.
-
Corrosive-Resistant Containers: The H290 classification (May be corrosive to metals) dictates the use of appropriate containers for both storage and waste accumulation to maintain container integrity.[7]
-
Avoidance of Dust Generation: The severe respiratory effects of inhaling the dust, as indicated by precautionary statements, underscore the importance of careful handling to minimize airborne particles.[1][5][6][7]
-
Professional Disposal: The environmental persistence of PFAS means that landfilling is not a responsible disposal method. High-temperature incineration is a more appropriate method for breaking down these highly stable molecules. Recent research has also explored hydrothermal alkaline treatment as a promising technology for the degradation of PFAS compounds.[10][11]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of laboratory chemicals is a cornerstone of modern scientific practice. For a compound like this compound, with its dual hazards of immediate corrosivity and long-term environmental persistence, a rigorous and well-understood disposal protocol is not just a matter of compliance, but a professional obligation. By adhering to the procedures outlined in this guide, researchers can ensure that their work advances scientific knowledge without compromising the safety of their colleagues or the health of the environment.
References
-
ACS Publications. Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance. (2024-09-25). [Link]
-
ChemRxiv. Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). (2023-11-15). [Link]
-
PMC - NIH. Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. [Link]
-
MDPI. Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]
-
Starshinechemical. This compound. [Link]
-
ResearchGate. (PDF) Degradation and Transformation of Organic Fluorine Compounds. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Potassium trifluoromethanesulfonate, 99%. [Link]
Sources
- 1. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Biodegradation of Polyfluorinated Compounds | MDPI [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | Starshinechemical [starshinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for Potassium Tris(trifluoromethanesulfonyl)methanide
For the modern researcher, scientist, and drug development professional, the introduction of novel reagents is the lifeblood of innovation. Potassium Tris(trifluoromethanesulfonyl)methanide (CAS RN 114395-69-6), a potent nucleophile and strong base, offers significant advantages in complex organic synthesis.[1][2] However, its unique reactivity profile necessitates a meticulous and informed approach to its handling, storage, and disposal. This guide moves beyond a simple recitation of safety data, providing a deep, procedurally-focused framework to ensure both experimental success and, most importantly, the safety of laboratory personnel.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[3] It is also corrosive to metals.[4] Understanding the chemical reasoning for these hazards is the first step toward mitigating them.
The compound's primary hazard stems from its potent nature as a strong, non-nucleophilic base and its hygroscopic (moisture-sensitive) properties.[5][6] When it comes into contact with moisture—be it atmospheric humidity or moisture on the skin or in the respiratory tract—it can react and release highly corrosive byproducts. Its inherent corrosivity is a direct result of its chemical structure and reactivity.[5]
Key Hazards Summary:
| Hazard Classification | GHS Hazard Statement | Causality |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4] | Reacts with moisture on living tissue, causing chemical burns. The compound itself is corrosive. |
| Serious Eye Damage | H318: Causes serious eye damage. | Similar to skin corrosion, contact with the eye's moisture can lead to irreversible damage. |
| Corrosive to Metals | H290: May be corrosive to metals.[4] | Reactivity with certain metals can lead to degradation of equipment and potential generation of flammable hydrogen gas if acids are present. |
| Respiratory Irritation | Not officially classified, but dust inhalation is a primary concern. | Dust particles can react with moisture in the respiratory tract, causing irritation and potential chemical burns.[7] |
Thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen fluoride, and sulfur oxides, underscoring the need for controlled storage and handling conditions.[7]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. Each component is selected to counter a specific hazard posed by the compound.
-
Hand Protection : Double-gloving with nitrile or butyl rubber gloves is mandatory.[8] Nitrile gloves offer excellent resistance to a broad range of chemicals, including many corrosive solids.[9] Butyl rubber provides superior protection against permeation by many hazardous substances, including strong acids and bases.[1] The outer glove should be removed and disposed of immediately after handling, and the inner glove should be removed before leaving the work area.
-
Eye and Face Protection : Chemical splash goggles are required at all times.[10] Due to the severe risk of eye damage, a full-face shield must be worn over the goggles whenever there is a possibility of splashing or dust generation, such as during weighing or transfer operations.[10]
-
Body Protection : A flame-resistant laboratory coat is standard. Over this, a chemically resistant apron, such as one made of PVC, should be worn to protect against spills.[11]
-
Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to control dust and potential vapors.[10] If, for any reason, work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is required.[12]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and prevent accidents. The following diagram and step-by-step guide outline the critical phases of handling.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Designate Area : All work must be conducted in a designated area within a certified chemical fume hood.[10] Ensure the sash is at the appropriate height for proper airflow.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and functional.[13] Have appropriate spill cleanup materials (e.g., a neutral absorbent) on hand.
-
Assemble Materials : Before opening the primary container, ensure all necessary equipment (spatulas, weighing paper, secondary containers, and labeled hazardous waste containers) are inside the fume hood.
-
-
Handling the Solid :
-
Inert Atmosphere : As the compound is moisture-sensitive, it is best practice to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) if the experiment's stoichiometry is critical.[2]
-
Weighing and Transfer : Use anti-static weighing dishes. Handle the solid gently with a clean spatula to minimize dust generation.[14] Close the primary container immediately after dispensing.
-
Addition to Solvent : When adding to a solvent, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with protic solvents.[15]
-
Emergency Response Plan
Skin or Hair Contact :
-
Immediately proceed to the nearest safety shower.[13]
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[9]
-
Seek immediate medical attention.[9]
Eye Contact :
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11]
-
Remove contact lenses if present and easy to do.[9]
-
Seek immediate medical attention.[9]
Inhalation :
-
Move the affected person to fresh air.[7]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[7]
Spill :
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate the spill area.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Segregation : All contaminated materials, including gloves, weighing paper, pipette tips, and absorbent from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[16]
-
Solid Waste : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents and acids.[3]
-
Disposal : The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[17] Follow all local, state, and federal regulations.[16] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
By adhering to this comprehensive guide, researchers can confidently and safely utilize the synthetic potential of this compound, fostering innovation while upholding the highest standards of laboratory safety.
References
- Brainly. (2024, November 19). Choose the correct answer for the question: When handling corrosive materials, which type of glove should be used?
- Apollo Scientific. (2022, May 16). Safety Data Sheet: Potassium tris(trifluoromethanesulphonyl)methide.
- ResearchGate. (n.d.). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures.
- Safety Vests and More. (n.d.). Chemical Resistant Gloves.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: this compound.
- TCI Chemicals. (n.d.). This compound.
- MDPI. (n.d.). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt.
- FAU CRIS. (n.d.). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures.
- Benchchem. (n.d.). This compound | 114395-69-6.
- Szabo-Scandic. (n.d.). Safety Data Sheet: Scandium(III) triflate.
- Smolecule. (2023, August 16). Buy this compound | 114395-69-6.
- Semantic Scholar. (2016, August 1). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Lithium trifluoromethanesulfonate.
- Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- PubMed Central. (2025, May 21). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity.
- Thermo Fisher Scientific. (2015, February 9). SAFETY DATA SHEET: Trimethylsilyl trifluoromethanesulfonate.
- LookChem. (n.d.). Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide.
- Gelest. (2016, December 8). Safety Data Sheet: Potassium tris(trifluoromethanesulfonyl)methide.
- Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
- TCI Chemicals (Europe). (n.d.). SAFETY DATA SHEET: this compound.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- ChemicalBook. (n.d.). Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6.
- Cornell University Environmental Health and Safety. (n.d.). 8.9 Corrosives.
- Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances.
Sources
- 1. safetyvestsandmore.com [safetyvestsandmore.com]
- 2. Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide | lookchem [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 5. Buy this compound | 114395-69-6 [smolecule.com]
- 6. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [amp.chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. brainly.com [brainly.com]
- 9. solusgrp.com [solusgrp.com]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehsinsight.com [ehsinsight.com]
- 12. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 13. youtube.com [youtube.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
